Product packaging for 1-Ethyl-piperidine-3-carboxylic acid(Cat. No.:CAS No. 861071-98-9)

1-Ethyl-piperidine-3-carboxylic acid

Cat. No.: B1603146
CAS No.: 861071-98-9
M. Wt: 157.21 g/mol
InChI Key: AUAARCSKNLPQTM-UHFFFAOYSA-N
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Description

1-Ethyl-piperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO2 B1603146 1-Ethyl-piperidine-3-carboxylic acid CAS No. 861071-98-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-9-5-3-4-7(6-9)8(10)11/h7H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUAARCSKNLPQTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622098
Record name 1-Ethylpiperidine-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861071-98-9
Record name 1-Ethylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the physical and chemical properties of 1-Ethyl-piperidine-3-carboxylic acid?

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Ethyl-piperidine-3-carboxylic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of this compound, a heterocyclic building block of significant interest in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document synthesizes theoretical knowledge with practical insights into its characterization and application.

Introduction and Strategic Importance

This compound (CAS No. 861071-98-9) belongs to the class of N-substituted piperidine derivatives.[1] The piperidine scaffold is a ubiquitous structural motif found in numerous natural products and FDA-approved drugs, valued for its favorable pharmacokinetic properties, including improved solubility and metabolic stability.[2] The presence of both a tertiary amine and a carboxylic acid group makes this compound a versatile zwitterionic building block. Its unique structural features allow for the introduction of specific steric and electronic properties into target molecules, making it a valuable intermediate in the synthesis of novel therapeutic agents.[3] This guide will elucidate its fundamental properties, reactivity, and the analytical methodologies required for its effective utilization in a research setting.

Molecular Structure and Physicochemical Properties

The molecule consists of a central piperidine ring functionalized with an ethyl group at the nitrogen atom (N-1) and a carboxylic acid at the C-3 position. The carbon at the 3-position is a chiral center, meaning the compound can exist as (R) and (S) enantiomers or as a racemic mixture.

Diagram: Molecular Structure and Functional Groups

Caption: Structure of this compound highlighting its key functional groups.

The key physicochemical properties are summarized in the table below. It is important to note that many of these values are predicted, as extensive experimental data for this specific compound is not widely published.

PropertyValueSource
CAS Number 861071-98-9[1][4]
Molecular Formula C₈H₁₅NO₂[5][6]
Molecular Weight 157.21 g/mol [6][7]
Physical State Solid (inferred)[8]
Boiling Point 262.7 °C at 760 mmHg (Predicted)[9]
Density 1.067 g/cm³ (Predicted)[9]
Flash Point 112.7 °C (Predicted)[9]
XLogP3 0.1 (for ethyl ester)[7][10]

Chemical Properties and Reactivity

Acid-Base Behavior (pKa)

This compound is an amphoteric molecule containing both a basic tertiary amine and an acidic carboxylic acid.

  • Amine pKa: The pKa of the protonated tertiary amine is expected to be around 10.0 - 11.0 . This is based on the known pKa of N-ethylpiperidine, which is approximately 10.45.[11] The electron-donating nature of the two alkyl groups (ethyl and the piperidine ring carbons) stabilizes the positive charge on the protonated nitrogen, making it a relatively strong base.

  • Carboxylic Acid pKa: The pKa of the carboxylic acid group is predicted to be in the range of 2.0 - 5.0 , which is typical for aliphatic carboxylic acids.[12][13]

At physiological pH (~7.4), the carboxylic acid will be deprotonated (COO⁻) and the amine will be protonated (NH⁺), allowing the molecule to exist predominantly as a zwitterion. This dual ionic character significantly influences its solubility and intermolecular interactions.

Solubility Profile

The zwitterionic nature of this compound suggests a complex solubility profile.

  • Aqueous Solubility: Based on its parent compound, piperidine-3-carboxylic acid, it is expected to have moderate solubility in water.[8] Solubility is pH-dependent; it will be more soluble at highly acidic or highly basic pH values where it exists as a single charged species, and potentially least soluble near its isoelectric point.

  • Organic Solvents: It is expected to be more soluble in polar protic solvents like methanol and ethanol, which can solvate both the carboxylate and the protonated amine.[8] Solubility in nonpolar solvents such as hexanes or diethyl ether is likely to be very low.

Chemical Reactivity and Stability

The reactivity is dictated by its two primary functional groups.

  • Reactions at the Carboxylic Acid: The carboxyl group can undergo standard transformations, including:

    • Esterification: Reaction with alcohols under acidic conditions to form the corresponding ester.

    • Amide Bond Formation: Coupling with primary or secondary amines using standard peptide coupling reagents (e.g., EDC, HATU) to form amides. This is a cornerstone reaction for its use in drug discovery.

    • Reduction: Reduction to the corresponding primary alcohol using strong reducing agents like LiAlH₄.

  • Reactions at the Tertiary Amine: The nitrogen atom is nucleophilic and basic.

    • Salt Formation: It readily reacts with acids to form hydrochloride or other ammonium salts, which are often crystalline solids with higher melting points and improved aqueous solubility.[3][14]

    • Quaternization: Reaction with alkyl halides can lead to the formation of a quaternary ammonium salt.

  • Stability: The compound is generally stable under standard laboratory conditions.[3] For long-term storage, it should be kept in a cool, dry place in a tightly sealed container. As an amine, it may be sensitive to strong oxidizing agents.[15]

Spectroscopic Characterization (Predicted)

While specific experimental spectra are not publicly available, the key features can be reliably predicted based on its structure and data from analogous compounds.[16][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Carboxylic Acid Proton (-COOH): A very broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.

    • Piperidine Ring Protons (-CH-, -CH₂-): A complex series of multiplets between ~1.5 and 4.0 ppm. The protons on carbons adjacent to the nitrogen (C2, C6) and the carbon bearing the carboxyl group (C3) will be the most downfield.

    • N-Ethyl Group Protons (-CH₂CH₃): A quartet (~2.5-3.0 ppm) for the -CH₂- group and a triplet (~1.0-1.3 ppm) for the -CH₃ group.

  • ¹³C NMR:

    • Carbonyl Carbon (-COOH): A signal in the range of ~170-180 ppm.

    • Piperidine Ring Carbons: Signals between ~20 and 60 ppm. The carbons adjacent to the nitrogen (C2, C6) will be in the ~45-60 ppm range.

    • N-Ethyl Group Carbons: Two signals, one for the -CH₂- (~40-50 ppm) and one for the -CH₃ (~10-15 ppm).

Infrared (IR) Spectroscopy
  • O-H Stretch (Carboxylic Acid): A very broad band from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.

  • C-H Stretch (Aliphatic): Multiple sharp peaks between ~2850 and 3000 cm⁻¹.

  • C=O Stretch (Carbonyl): A strong, sharp absorption band around ~1700-1730 cm⁻¹.

  • C-N Stretch: A medium intensity band around ~1000-1200 cm⁻¹.

Experimental Protocols

Protocol for NMR Spectral Analysis

This protocol provides a self-validating system for structural confirmation using a suite of modern NMR experiments.

cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_analysis Spectral Analysis & Elucidation prep1 Weigh 5-10 mg of sample prep2 Dissolve in 0.6 mL DMSO-d6 (to observe exchangeable protons) prep1->prep2 prep3 Transfer to 5 mm NMR tube prep2->prep3 acq1d 1D Spectra: ¹H NMR ¹³C{¹H} NMR DEPT-135 prep3->acq1d Insert into spectrometer acq2d 2D Spectra: COSY (¹H-¹H) HSQC (¹H-¹³C, 1-bond) HMBC (¹H-¹³C, 2-3 bond) acq1d->acq2d analysis1 Assign ¹H signals (multiplicity, integration) acq2d->analysis1 Process data analysis3 Correlate ¹H-¹H neighbors using COSY analysis1->analysis3 analysis2 Assign C types via DEPT-135 (CH3/CH vs CH2) analysis4 Assign direct ¹H-¹³C pairs using HSQC analysis2->analysis4 analysis5 Confirm backbone & quaternary C using HMBC analysis3->analysis5 analysis4->analysis5

Caption: A comprehensive workflow for the structural elucidation of this compound via NMR.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆, which is ideal for observing the exchangeable protons of the carboxylic acid.[16]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • 1D NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum. Ensure sufficient scans (e.g., 16 or 64) for a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024) will be necessary due to the low natural abundance of ¹³C.

    • Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

  • 2D NMR Acquisition:

    • Acquire a COSY (Correlation Spectroscopy) spectrum to identify proton-proton spin coupling networks, which validates the connectivity of the piperidine and ethyl groups.[16]

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon atom.

    • Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify 2- and 3-bond correlations between protons and carbons. This is crucial for confirming the overall molecular backbone and assigning the quaternary carbonyl carbon.

  • Data Analysis:

    • Integrate the ¹H NMR spectrum to confirm the proton count for each functional group.

    • Use the combination of 1D and 2D spectra to unambiguously assign every ¹H and ¹³C chemical shift, confirming the structure of the molecule.

Proposed Synthetic Protocol: N-Alkylation

A plausible and efficient method for the synthesis of this compound is the direct N-alkylation of piperidine-3-carboxylic acid (nipecotic acid) or its ethyl ester followed by hydrolysis.

cluster_reaction Step 1: N-Alkylation Reaction cluster_workup Step 2: Workup & Isolation cluster_hydrolysis Step 3: Ester Hydrolysis reac1 Dissolve Ethyl Nipecotate in Acetonitrile reac2 Add K₂CO₃ (Base) and Ethyl Iodide (Alkylating Agent) reac1->reac2 reac3 Reflux mixture at 80°C for 12-16 hours reac2->reac3 reac4 Monitor reaction by TLC/LC-MS reac3->reac4 work1 Cool, filter solids reac4->work1 Upon completion work2 Concentrate filtrate in vacuo work1->work2 work3 Purify via column chromatography (Silica, EtOAc/Hexanes) work2->work3 hydro1 Dissolve purified ester in THF/Water work3->hydro1 Isolate intermediate hydro2 Add LiOH, stir at RT for 4-6 hours hydro1->hydro2 hydro3 Acidify with 1M HCl to pH ~6-7 hydro2->hydro3 hydro4 Extract with organic solvent or concentrate to yield product hydro3->hydro4

Caption: A proposed three-stage workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • N-Alkylation of Ethyl Nipecotate:

    • To a solution of ethyl piperidine-3-carboxylate (ethyl nipecotate, 1.0 eq) in a suitable solvent like acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2.0 eq).

    • Add an ethylating agent, such as ethyl iodide or ethyl bromide (1.2 eq).

    • Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification of the Ester:

    • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product (ethyl 1-ethylpiperidine-3-carboxylate).

    • Purify the crude ester using silica gel column chromatography.

  • Saponification (Ester Hydrolysis):

    • Dissolve the purified ester in a mixture of THF and water.

    • Add an excess of a base like lithium hydroxide (LiOH, 2-3 eq) and stir at room temperature for 4-8 hours until the ester is fully consumed (monitor by TLC).

    • Carefully neutralize the reaction mixture with an aqueous acid (e.g., 1M HCl) to a pH near the isoelectric point (~7) to precipitate the zwitterionic product or prepare for extraction.

    • The final product can be isolated by filtration if it precipitates, or by extraction into a suitable organic solvent after adjusting the pH. Further purification can be achieved by recrystallization.

Conclusion

This compound is a functionally rich heterocyclic compound with well-defined, albeit largely predicted, physical and chemical properties. Its amphoteric nature and the orthogonal reactivity of its amine and carboxylic acid groups make it an exceptionally valuable building block for constructing complex molecular architectures in drug discovery. A thorough understanding of its properties, reactivity, and the analytical methods for its characterization, as outlined in this guide, is essential for its successful application in the synthesis of next-generation pharmaceuticals.

References

An In-Depth Technical Guide to 1-Ethyl-piperidine-3-carboxylic acid hydrochloride: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-piperidine-3-carboxylic acid hydrochloride (CAS Number: 861071-98-9), a derivative of nipecotic acid, represents a valuable heterocyclic building block in medicinal chemistry. While specific literature on this exact compound is sparse, its structural motif is integral to a wide range of pharmacologically active agents. This technical guide provides a comprehensive framework for researchers, consolidating known synthetic strategies, expected analytical characteristics, and potential applications based on established chemical principles and data from closely related analogues. We will explore the causality behind synthetic choices, outline detailed characterization methodologies, and discuss the compound's role as a key intermediate in drug discovery, particularly in neuroscience and beyond.

Introduction: The Significance of the N-Ethyl Piperidine Scaffold

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in the pharmaceutical industry, present in numerous approved drugs. Its conformational flexibility allows it to present substituents in well-defined three-dimensional space, making it an ideal framework for optimizing interactions with biological targets.[1] The N-alkylation of the piperidine ring, in this case with an ethyl group, serves several critical functions in drug design:

  • Modulation of Physicochemical Properties: The ethyl group increases lipophilicity compared to the parent secondary amine, which can influence solubility, cell permeability, and the ability to cross the blood-brain barrier.

  • Receptor Interaction: The nitrogen atom of the piperidine ring is often a key pharmacophoric feature, capable of forming ionic bonds or hydrogen bonds with target proteins. The N-substituent can fine-tune the basicity (pKa) of the nitrogen and introduce specific steric interactions that can enhance binding affinity and selectivity.

  • Metabolic Stability: N-alkylation can block metabolic pathways that might otherwise lead to rapid clearance of the compound.

This compound, also known as 1-ethylnipecotic acid, is a chiral molecule. The carboxylic acid at the 3-position provides a crucial handle for further synthetic elaboration, such as amide bond formation, reduction to an alcohol, or esterification, enabling the construction of diverse chemical libraries for screening. This guide will treat the compound as a racemate unless otherwise specified, though chiral synthesis and resolution are key considerations for drug development.

Physicochemical and Structural Properties

Table 1: Core Properties of this compound hydrochloride

PropertyValueSource/Comment
CAS Number 861071-98-9Primary identifier from user prompt. Note: Other CAS numbers like 1185293-15-5 may be used by some suppliers for the same or related structure.
Molecular Formula C₈H₁₆ClNO₂As the hydrochloride salt.
Molecular Weight 193.67 g/mol Calculated for the hydrochloride salt.
IUPAC Name 1-ethylpiperidine-3-carboxylic acid hydrochlorideSystematic name.
Synonyms 1-Ethylnipecotic acid HCl, 1-ethyl-3-piperidinecarboxylic acid HClCommon alternative names.[2]
Structure (Free Base) CCN1CCCC(C1)C(=O)OSMILES String.[3]
Appearance White to off-white solidPredicted, typical for hydrochloride salts of small organic molecules.
Solubility Soluble in water and polar protic solvents (e.g., methanol, ethanol).The hydrochloride salt form significantly enhances aqueous solubility compared to the free base.

Synthesis Strategies and Methodologies

No specific, validated protocol for the synthesis of this compound hydrochloride has been published. However, its structure lends itself to two primary and reliable synthetic approaches starting from commercially available materials. The choice between these routes depends on the availability of starting materials, scale, and desired purity profile.

Strategy 1: Direct N-Alkylation of Piperidine-3-carboxylic Acid (Nipecotic Acid)

This is the most direct approach, involving the addition of an ethyl group to the nitrogen of nipecotic acid or its ester.

N_Alkylation_Strategy cluster_0 Step 1: Esterification (Optional but Recommended) cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Hydrolysis & Salt Formation Start Nipecotic Acid Ester Ethyl Nipecotate Start->Ester EtOH, SOCl₂ or H₂SO₄ (cat.) Reflux Alkylation Ethyl 1-Ethylpiperidine-3-carboxylate Ester->Alkylation Ethyl Bromide (EtBr) Base (K₂CO₃ or NaHCO₃) Solvent (ACN or DMF) Hydrolysis This compound (Free Base) Alkylation->Hydrolysis Aq. NaOH or LiOH Then, acidify to pH ~7 Final This compound HCl (Final Product) Hydrolysis->Final HCl in Ether or IPA Reductive_Amination cluster_0 Step 1: Imine/Enamine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Hydrolysis & Salt Formation Start Ethyl Nipecotate Imine Intermediate Iminium Ion Start->Imine Acetaldehyde Acetaldehyde Acetaldehyde->Imine Product_Ester Ethyl 1-Ethylpiperidine-3-carboxylate Imine->Product_Ester Final_Product This compound HCl Product_Ester->Final_Product 1. Base Hydrolysis 2. HCl Workup Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Product_Ester MS_Fragmentation M [M+H]⁺ m/z = 158.1 F1 [M+H - H₂O]⁺ m/z = 140.1 M->F1 - H₂O F2 [M+H - CO₂H₂]⁺ m/z = 112.1 M->F2 - CO₂ - H₂ F3 α-cleavage product m/z = 98.1 M->F3 Ring Opening

References

An In-depth Technical Guide to 1-Ethyl-piperidine-3-carboxylic acid: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Ethyl-piperidine-3-carboxylic acid, a key building block in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes fundamental chemical data with practical insights into its synthesis and potential applications, ensuring scientific integrity and immediate relevance for professionals in drug discovery and development.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold in drug design. This compound, as a substituted piperidine, offers a versatile platform for the synthesis of novel chemical entities with potential therapeutic applications. This guide will delve into the specific molecular characteristics and synthetic pathways of this compound, providing a robust foundation for its use in research and development.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure and physicochemical properties of a compound is paramount for its effective utilization in synthesis and drug design.

Molecular Structure

The molecular structure of this compound is characterized by a piperidine ring N-substituted with an ethyl group and a carboxylic acid moiety at the 3-position.

Table 1: Molecular Identifiers and Properties

IdentifierValueSource
IUPAC Name 1-ethylpiperidine-3-carboxylic acidJ&K Scientific[1]
CAS Number 861071-98-9Santa Cruz Biotechnology[2]
Molecular Formula C₈H₁₅NO₂Santa Cruz Biotechnology[2]
Molecular Weight 157.21 g/mol Santa Cruz Biotechnology[2]
SMILES CCN1CCCC(C1)C(=O)OJ&K Scientific[1]

Diagram 1: 2D Molecular Structure of this compound

Synthesis_Pathway Start Ethyl Nipecotate (Ethyl piperidine-3-carboxylate) Intermediate Ethyl 1-ethylpiperidine-3-carboxylate Start->Intermediate  N-Alkylation (e.g., Ethyl iodide, Base) Final This compound Intermediate->Final  Ester Hydrolysis (e.g., NaOH, H₂O, heat; then H⁺ workup) Medicinal_Chemistry_Workflow Start This compound Amide_Coupling Amide Bond Formation (e.g., with primary/secondary amines) Start->Amide_Coupling Esterification Esterification (e.g., with various alcohols) Start->Esterification Library_Synthesis Combinatorial Library Synthesis Amide_Coupling->Library_Synthesis Esterification->Library_Synthesis SAR_Studies Structure-Activity Relationship (SAR) Studies Library_Synthesis->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

References

Solubility Profile of 1-Ethyl-piperidine-3-carboxylic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aqueous and organic solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties, impacting everything from formulation strategies to in vivo efficacy. This technical guide provides an in-depth examination of the solubility characteristics of 1-Ethyl-piperidine-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry. In the absence of extensive empirical solubility data in public literature, this guide synthesizes theoretical principles with established experimental protocols to empower researchers in their drug development endeavors. We present a comprehensive overview of the molecule's physicochemical properties, a theoretical assessment of its expected solubility in various solvent classes, and a detailed, step-by-step protocol for the definitive determination of its thermodynamic solubility via the ICH-recommended shake-flask method. This document is intended to serve as a practical resource for scientists and researchers, enabling a proactive, science-driven approach to formulation and development challenges.

Introduction: The Central Role of Solubility in Pharmaceutical Sciences

In the realm of drug discovery and development, the intrinsic solubility of a molecule is a cornerstone property that dictates its journey from a laboratory curiosity to a therapeutic reality. Poor solubility can lead to a cascade of downstream challenges, including low bioavailability, erratic absorption, and difficulties in formulating viable dosage forms. Consequently, a thorough understanding and precise measurement of an API's solubility are imperative from the early stages of development.

This guide focuses on this compound, a substituted piperidine derivative. Such scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. Understanding the solubility of this specific molecule is crucial for chemists and formulators aiming to incorporate it into more complex drug candidates. This document provides the foundational knowledge and practical tools necessary to characterize and modulate the solubility of this compound, thereby accelerating the development timeline.

Physicochemical Profile of this compound

A molecule's solubility is governed by its intrinsic physicochemical properties. The following table summarizes the known and estimated properties of this compound, which form the basis for predicting its solubility behavior.

PropertyValueSource/Method
Molecular Formula C₈H₁₅NO₂-
Molecular Weight 157.21 g/mol [1][2]
Chemical Structure See Figure 1-
XLogP3 -1.6ECHEMI[1]
Hydrogen Bond Donor Count 1ECHEMI[1]
Hydrogen Bond Acceptor Count 3ECHEMI[1]
Estimated pKa Carboxylic Acid: ~3.4-4.4 Piperidine Nitrogen: ~10.5-11.5Estimated based on piperidine-3-carboxylic acid (pKa1: 3.35, pKa2: 10.64)[3] and the inductive effect of the N-ethyl group.
Estimated Melting Point Not available; prediction requiredMachine learning models or group contribution methods can be employed for estimation.[4][5][6][7]

Figure 1. Chemical structure of this compound.

Theoretical Principles and Predicted Solubility Behavior

The structure of this compound suggests a zwitterionic character at physiological pH, with a protonated tertiary amine and a deprotonated carboxylic acid. This amphoteric nature is a key determinant of its solubility.

  • Aqueous Solubility: The presence of both a hydrogen bond donor (the carboxylic acid proton) and multiple hydrogen bond acceptors (the carboxylate oxygens and the piperidine nitrogen) indicates a high potential for interaction with polar protic solvents like water. The negative XLogP3 value further supports the hydrophilic nature of the molecule, suggesting good aqueous solubility. [1]

  • pH-Dependent Solubility: As a zwitterionic compound, its solubility in aqueous media is expected to be highly pH-dependent.

    • In acidic conditions (pH < pKa of the carboxylic acid) , the carboxylate group will be protonated, and the piperidine nitrogen will be protonated, resulting in a net positive charge. Solubility is expected to be high.

    • Near the isoelectric point (pI) , the molecule will exist predominantly as a neutral zwitterion, where intramolecular interactions may decrease its interaction with water, leading to a minimum in solubility.

    • In basic conditions (pH > pKa of the piperidine nitrogen) , the carboxylic acid will be deprotonated, and the piperidine nitrogen will be deprotonated, resulting in a net negative charge. Solubility is expected to be high.

  • Solubility in Organic Solvents:

    • Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is anticipated due to the ability of these solvents to engage in hydrogen bonding with the solute.

    • Polar Aprotic Solvents (e.g., DMSO, DMF): Moderate to good solubility is expected, as these solvents can accept hydrogen bonds and have high dielectric constants, which can solvate charged species.

    • Non-polar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted due to the polar and ionizable nature of this compound.

The following flowchart provides a logical path for selecting appropriate solvents for initial solubility screening based on the intended application.

G Solvent Selection Logic for this compound cluster_aqueous Aqueous Solubility Assessment cluster_organic Organic Solvent Screening cluster_analytical Analytical Solvents start Start: Define Application aqueous_media Aqueous Media Formulation start->aqueous_media Biopharmaceutical organic_synthesis Organic Synthesis / Purification start->organic_synthesis Chemical analytical_method Analytical Method Development start->analytical_method Analytical ph_buffers Test pH 1.2, 4.5, 6.8 Buffers (ICH M9 Guideline) aqueous_media->ph_buffers phys_saline Physiological Saline (0.9% NaCl) aqueous_media->phys_saline polar_protic Polar Protic: Methanol, Ethanol organic_synthesis->polar_protic polar_aprotic Polar Aprotic: DMSO, Acetonitrile organic_synthesis->polar_aprotic non_polar Non-Polar: DCM, Toluene (for extraction) organic_synthesis->non_polar mobile_phase Mobile Phase Components: Acetonitrile, Methanol, Water with modifiers analytical_method->mobile_phase diluent Sample Diluent: Choose based on mobile phase compatibility analytical_method->diluent

Caption: A decision flowchart for solvent selection based on application.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The definitive method for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method, as recommended by the International Council for Harmonisation (ICH) M9 guidelines. [8][9][10][11]This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Principle

An excess amount of the solid compound is agitated in a chosen solvent system at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is quantified using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

Detailed Step-by-Step Protocol

The following protocol is a comprehensive guide to performing a shake-flask solubility study for this compound, adhering to pharmaceutical industry best practices.

Step 1: Preparation of Solvents and Buffers

  • Prepare aqueous buffers at a minimum of three pH levels within the physiological range: pH 1.2, pH 4.5, and pH 6.8, as per ICH M9 guidelines. [1][8][10]* Prepare any organic solvents of interest. Ensure all solvents are of high purity (e.g., HPLC grade).

Step 2: Sample Preparation

  • Weigh an excess amount of this compound into appropriately sized, inert vessels (e.g., glass vials with PTFE-lined caps). An amount sufficient to be visible as a solid phase at the end of the experiment is required.

Step 3: Equilibration

  • Add a precise volume of the chosen solvent to each vial.

  • Place the sealed vials in a constant temperature shaker bath, typically maintained at 25 °C or 37 °C.

  • Agitate the samples for a predetermined period. A duration of 24 to 72 hours is generally sufficient to reach equilibrium. [12]It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) for a new compound to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).

Step 4: Phase Separation

  • After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to sediment.

  • Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

  • Immediately filter the aliquot through a solvent-compatible, low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove any remaining undissolved solid. Alternatively, the samples can be centrifuged at high speed, and the supernatant carefully collected.

Step 5: Sample Analysis

  • Accurately dilute the clear filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound using a validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

Step 6: Data Reporting

  • Report the solubility as the mean of at least three replicate determinations at each solvent and pH condition, typically in units of mg/mL or µg/mL.

  • For aqueous buffers, it is crucial to measure and report the final pH of the saturated solution, as the dissolution of an acidic or basic compound can alter the pH. [10][12] The following diagram illustrates the key stages of the shake-flask experimental workflow.

G Shake-Flask Method Workflow start Start: Prepare Solvents & Compound add_excess Add Excess Solid to Solvent start->add_excess equilibrate Equilibrate with Agitation (Constant Temp, 24-72h) add_excess->equilibrate separate Phase Separation (Centrifugation / Filtration) equilibrate->separate analyze Analyze Supernatant (e.g., HPLC-UV) separate->analyze report Report Solubility (mg/mL or Molarity) analyze->report

Caption: A schematic of the shake-flask solubility determination workflow.

Conclusion

For definitive characterization, this guide provides a detailed, authoritative protocol for the shake-flask method, aligned with international regulatory standards. By combining theoretical predictions with rigorous experimental verification, researchers can effectively navigate the challenges associated with solubility, ensuring a more efficient and successful drug development pathway. This systematic approach provides the necessary framework for informed decision-making in formulation, analytical method development, and biopharmaceutical assessment.

References

1-Ethyl-piperidine-3-carboxylic Acid: A Versatile Scaffold for the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active natural products. Its conformational flexibility, basic nitrogen atom, and multiple points for substitution make it an ideal building block for engaging with complex biological targets. Within this class of compounds, 1-Ethyl-piperidine-3-carboxylic acid emerges as a particularly valuable precursor. Its unique trifunctional nature—a tertiary amine, a carboxylic acid, and a stereocenter—provides a rich platform for generating diverse molecular architectures with significant potential for drug discovery and development.

This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its strategic application as a starting material for novel compound libraries. We will delve into the causality behind experimental choices, providing field-proven insights to empower researchers in their synthetic endeavors.

Core Compound Analysis: this compound

This compound (CAS 861071-98-9) is a derivative of nipecotic acid, a naturally occurring GABA uptake inhibitor. The addition of the N-ethyl group modifies the compound's basicity and lipophilicity, while the carboxylic acid at the 3-position serves as a versatile handle for a wide range of chemical transformations.

Physicochemical Properties

A thorough understanding of the precursor's properties is fundamental to designing successful synthetic routes and anticipating the characteristics of its derivatives.

PropertyValueSource
Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
XLogP3 -1.6
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2
Topological Polar Surface Area 40.5 Ų
Complexity 147

Table 1: Key Physicochemical Properties of this compound.

Synthesis of the Precursor

The most direct and common method for synthesizing this compound is through the N-alkylation of piperidine-3-carboxylic acid (nipecotic acid) or its ester. This is a classic SN2 reaction where the nucleophilic secondary amine of the piperidine ring attacks an ethyl electrophile.

Causality Behind Experimental Design:

  • Choice of Ethylating Agent: Ethyl bromide or ethyl iodide are commonly used. Ethyl iodide is more reactive but also more expensive and less stable. Ethyl bromide offers a good balance of reactivity and cost for scale-up operations.

  • Base Selection: A base is required to neutralize the hydrohalic acid byproduct and to deprotonate the starting piperidine, enhancing its nucleophilicity. An inorganic base like potassium carbonate (K2CO3) is often preferred because it is inexpensive, effective, and easily removed by filtration. Using a stronger base like sodium hydride (NaH) is also possible but requires strictly anhydrous conditions and careful handling.

  • Solvent System: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is ideal. These solvents can dissolve the ionic intermediates and reagents without participating in the reaction. Acetonitrile is often favored due to its lower boiling point, which simplifies removal during workup.

Synthesis_of_1_Ethyl_piperidine_3_carboxylic_acid cluster_reactants Reactants & Conditions PiperidineCA Piperidine-3-carboxylic Acid Intermediate Deprotonated Intermediate PiperidineCA->Intermediate Base EthylBromide Ethyl Bromide (EtBr) EthylBromide->Intermediate Base K₂CO₃ (Base) Solvent Acetonitrile (Solvent) Product This compound Intermediate->Product SN2 Attack Byproduct KBr + KHCO₃

Diagram 1: Synthesis of this compound.

Protocol 1: Synthesis of this compound

This protocol is a self-validating system. Successful synthesis will be confirmed by the disappearance of the starting material on TLC and the emergence of a new, more polar spot, followed by spectroscopic confirmation (NMR, MS) of the final product.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperidine-3-carboxylic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a slurry (approx. 0.5 M concentration of the starting acid).

  • Reagent Addition: Add ethyl bromide (1.2 eq) to the stirring mixture at room temperature.

  • Reaction Execution: Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Filtration: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (K2CO3, KBr). Wash the filter cake with a small amount of acetonitrile.

  • Workup - Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The product can often be purified by recrystallization. If necessary, column chromatography can be employed. Alternatively, an acid-base extraction can be performed: dissolve the crude product in water, acidify to pH ~2 with HCl, wash with an organic solvent like ethyl acetate to remove non-basic impurities, then basify the aqueous layer to pH ~8-9 and extract the product into an organic solvent.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Strategic Application as a Precursor for Novel Compounds

The true value of this compound lies in its capacity to serve as a launchpad for diverse chemical entities. The carboxylic acid and the tertiary amine functionalities can be manipulated independently or in concert to build molecular complexity.

Synthetic_Pathways Precursor 1-Ethyl-piperidine- 3-carboxylic Acid Amides Novel Amides / Peptidomimetics Precursor->Amides Amide Coupling (EDC, HATU, etc.) Esters Ester Derivatives Precursor->Esters Esterification (Fischer, Alkyl Halides) Alcohols Chiral Alcohols Precursor->Alcohols Reduction (LiAlH₄, BH₃)

Diagram 2: Key synthetic pathways from the precursor.

Synthesis of Novel Amides via Amide Coupling

The formation of an amide bond is one of the most frequently used reactions in drug discovery.[1] By coupling the carboxylic acid of our precursor with a diverse library of primary or secondary amines, a vast chemical space can be explored. These resulting piperidine-3-carboxamides have shown potential as platelet aggregation inhibitors and antimelanoma agents.[2][3]

Causality Behind Experimental Design:

  • Coupling Reagents: Direct condensation of the carboxylic acid and an amine is inefficient.[4] A coupling reagent is required to activate the carboxylic acid.

    • Carbodiimides (e.g., EDC): Economical and widely used. Often paired with an additive like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) to suppress racemization and improve efficiency.[5]

    • Uronium/Aminium Salts (e.g., HATU, HBTU): Highly efficient and fast-acting, making them ideal for sterically hindered substrates or difficult couplings. They are more expensive but often provide superior yields.

  • Base: A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is required to neutralize acidic byproducts and ensure the amine coupling partner remains in its free, nucleophilic state.

Protocol 2: Synthesis of a Representative N-Aryl Piperidine-3-Carboxamide

This protocol provides a robust, self-validating workflow for synthesizing a diverse library of amides.

Amide_Coupling_Workflow Start Start: - this compound - Amine of choice - Solvent (DCM/DMF) Activation Carboxylic Acid Activation: Add Coupling Reagent (e.g., HATU) Add Base (e.g., DIPEA) Start->Activation Coupling Amine Addition & Coupling: Stir at room temperature (2-12h) Monitor by TLC/LC-MS Activation->Coupling Workup Aqueous Workup: - Dilute with Organic Solvent - Wash with aq. HCl, aq. NaHCO₃, Brine Coupling->Workup Purification Purification: Column Chromatography Workup->Purification End Final Product: - Characterize (NMR, MS, HPLC) - Biological Screening Purification->End

Diagram 3: Experimental workflow for amide coupling.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 eq) in an anhydrous solvent like DCM or DMF.

  • Reagent Addition: Add the desired amine (1.1 eq), the coupling reagent HATU (1.2 eq), and DIPEA (2.5 eq).

  • Reaction Execution: Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours. Monitor by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[4]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Esterification: Modulating Polarity and Reactivity

Esterification of the carboxylic acid provides another avenue for derivatization.[6] Esters can serve as final compounds or as intermediates for further reactions. For example, ethyl nipecotate (the ethyl ester of piperidine-3-carboxylic acid) is a reactant for synthesizing inhibitors of DPP-4 and JAK2.[7] The reaction is typically an acid-catalyzed condensation with an alcohol (Fischer esterification).[8]

Reduction to Alcohols: Creating New Reactive Centers

Reducing the carboxylic acid to a primary alcohol opens up a new set of synthetic possibilities. This transformation is typically achieved with strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).[9][10] The resulting (1-ethylpiperidin-3-yl)methanol is a chiral building block that can be used in ether synthesis, further oxidation to an aldehyde, or conversion to a leaving group for nucleophilic substitution reactions.

Conclusion: A Gateway to Chemical Innovation

This compound is more than just a chemical compound; it is a strategic tool for medicinal chemists and drug development professionals. Its accessible synthesis and versatile reactivity make it an ideal starting point for the creation of large, diverse libraries of novel compounds. The methodologies outlined in this guide provide a robust framework for leveraging this precursor to its full potential, enabling the exploration of new chemical space and the discovery of the next generation of therapeutic agents. Piperidine derivatives are key to many pharmaceuticals, and mastering the use of scaffolds like this is essential for innovation in the field.

References

Literature review on the synthesis of nipecotic acid analogs.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Nipecotic Acid Analogs

Authored by a Senior Application Scientist

Introduction: The Enduring Significance of the Nipecotic Acid Scaffold

Nipecotic acid, known chemically as piperidine-3-carboxylic acid, is a conformationally restricted analog of the principal inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA).[1][2] Its primary mechanism of action is the inhibition of GABA reuptake into neurons and glial cells by targeting GABA transporters (GATs).[2][3] By increasing the extracellular concentration of GABA, nipecotic acid and its derivatives enhance GABAergic signaling, a strategy with significant therapeutic potential for treating a range of neurological and psychological disorders, including epilepsy, anxiety, and neurodegenerative diseases like Alzheimer's.[1][3][4][5]

However, the therapeutic utility of nipecotic acid itself is severely limited by its hydrophilic, zwitterionic nature, which prevents it from efficiently crossing the blood-brain barrier (BBB).[6][7] This fundamental challenge has catalyzed decades of research into the synthesis of nipecotic acid analogs. The core objective is to modify the parent scaffold, typically by attaching lipophilic moieties to the piperidine nitrogen, to create prodrugs or analogs with enhanced brain penetration and improved affinity and selectivity for specific GAT subtypes.[7][8] The development of Tiagabine, an approved anticonvulsant drug, stands as a testament to the success of this strategy and continues to inspire the design of novel analogs.[4][7]

This technical guide provides a comprehensive review of the key synthetic strategies employed to construct nipecotic acid and its analogs. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but the causal logic behind the methodological choices that drive modern synthetic chemistry in this field.

Part 1: Core Synthetic Architectures: From Racemates to Enantiopure Scaffolds

The stereochemistry at the C3 position of the piperidine ring is a critical determinant of biological activity. Therefore, synthetic strategies must address the challenge of obtaining enantiomerically pure material. The approaches can be broadly categorized into two main pathways: the synthesis of a racemic mixture followed by resolution, and the more contemporary asymmetric synthesis that directly yields a single enantiomer.

Synthesis_Strategies Start Nicotinic Acid (or other achiral precursor) Racemic Racemic Nipecotic Acid Synthesis Start->Racemic e.g., Hydrogenation Asymmetric Asymmetric Synthesis Start->Asymmetric Direct enantioselective routes Resolution Chiral Resolution Racemic->Resolution R_Analog (R)-Nipecotic Acid Resolution->R_Analog Separation of diastereomeric salts S_Analog (S)-Nipecotic Acid Resolution->S_Analog Chiral_Pool Chiral Pool Synthesis Asymmetric->Chiral_Pool Catalytic Catalytic Asymmetric Synthesis Asymmetric->Catalytic Chiral_Pool->R_Analog Catalytic->R_Analog

Caption: Core strategies for obtaining enantiopure nipecotic acid.

Classical Approach: Racemic Synthesis via Heterocycle Reduction

The most traditional method for synthesizing the core nipecotic acid scaffold is the hydrogenation of its aromatic precursor, nicotinic acid (pyridine-3-carboxylic acid).[9]

Causality Behind Experimental Choices:

  • Catalyst: Noble metal catalysts are required to reduce the stable aromatic pyridine ring. Rhodium on alumina (Rh/Al2O3) and platinum oxide (PtO2) are commonly employed due to their high activity.[9] While effective, the high cost of rhodium is a significant consideration for large-scale synthesis.[9] Palladium on carbon (Pd/C) is also a viable and often more cost-effective catalyst for this transformation.

  • Reaction Conditions: The reduction typically requires high pressure of hydrogen gas and is often performed in an acidic or aqueous medium to ensure the pyridine nitrogen is protonated, which facilitates the reduction. For instance, McElvain et al. reported a near-quantitative yield by hydrogenating nicotinic acid hydrochloride with PtO2 in water.[9]

Chiral Resolution: Isolating the Desired Enantiomer

Following racemic synthesis, a resolution step is mandatory to isolate the biologically active enantiomer.

  • Classical Resolution: This technique relies on the reaction of the racemic nipecotic acid with an enantiomerically pure resolving agent, such as a derivative of tartaric acid (e.g., O,O′-di-p-anisoyl-(R,R)-tartaric acid).[10] This reaction forms a pair of diastereomeric salts which possess different physical properties, most importantly, different solubilities. The less-soluble salt can be selectively crystallized and isolated. Subsequent treatment with acid or base breaks the salt and liberates the desired enantiopure nipecotic acid.[10]

  • Chromatographic Resolution: High-performance liquid chromatography (HPLC) using a chiral stationary phase, such as an α1-acid glycoprotein (AGP) column, can effectively separate the enantiomers of nipecotic acid amides and other derivatives.[11] While highly effective for analytical and small-scale preparative work, this method is often less cost-effective for large-scale production compared to classical resolution.

A patented method also discloses a process where 3-piperidine formamide is hydrolyzed in concentrated hydrochloric acid, which simultaneously induces chiral resolution, avoiding the need for a dedicated resolving agent.[12]

Asymmetric Synthesis: The Modern Paradigm

Modern synthetic chemistry prioritizes efficiency by directly targeting the desired enantiomer, bypassing the racemic route and subsequent resolution. This is achieved through asymmetric synthesis.

1.3.1. Chiral Pool Synthesis

This powerful strategy leverages naturally occurring, inexpensive chiral molecules as starting materials.[13][14] The inherent stereocenter of the starting material is carried through the synthetic sequence to define the stereochemistry of the final product. While the provided search results detail this approach for related scaffolds like (R)-pyrrolidine-3-carboxylic acid[14], the principle is a cornerstone of medicinal chemistry and is readily applicable to the synthesis of complex nipecotic acid analogs from other chiral precursors.

1.3.2. Catalytic Asymmetric Synthesis

This approach uses a small amount of a chiral catalyst to induce stereoselectivity in a key reaction.

  • Asymmetric Hydrogenation: By modifying noble metal catalysts with chiral ligands (e.g., 10,11-dihydrocinchonidine), the hydrogenation of intermediates like 1,4,5,6-tetrahydronicotinic acid esters can be rendered enantioselective, providing a direct route to chiral nipecotic acid esters.[1]

  • Palladium-Catalyzed Decarboxylative Cyclization: A novel and highly efficient method has been developed for the stereoselective synthesis of multi-substituted nipecotic acid derivatives.[15][16] This reaction involves the palladium-catalyzed [3+2] cyclization of γ-methylidene-δ-valerolactones with imines. The use of a diethoxyphosphinoyl N-protecting group on the imine was found to be critical for achieving high diastereoselectivity.[15][16]

Part 2: Pharmacophore Elaboration: The Crucial Role of N-Substitution

The synthesis of the chiral nipecotic acid core is only the first step. To create clinically viable drug candidates, the scaffold must be functionalized to enhance its lipophilicity and modulate its pharmacological profile. N-substitution is the most common and effective strategy to achieve this.

N_Substitution Core N Nipecotic Acid Core Lipophilic Lipophilic Side Chain (Improves BBB Penetration) Core:n->Lipophilic N-Alkylation / Amidation Analogs Potent & Selective GAT Inhibitors (e.g., Tiagabine) Lipophilic->Analogs Protocol_Workflow cluster_reactants Reactants cluster_catalysis Catalytic System Lactone γ-Methylidene-δ-valerolactone Reaction Decarboxylative Cyclization (Toluene, 80 °C) Lactone->Reaction Imine N-(diethoxyphosphinoyl)imine Imine->Reaction Catalyst Palladium Catalyst (e.g., Pd2(dba)3) Catalyst->Reaction Ligand Phosphine Ligand (e.g., P(OPh)3) Ligand->Reaction Product Substituted Nipecotic Acid Ester (High Diastereoselectivity) Reaction->Product

References

An In-depth Technical Guide to the NMR Spectral Interpretation of 1-Ethyl-piperidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insight into molecular structure. This guide offers a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of 1-Ethyl-piperidine-3-carboxylic acid hydrochloride. Moving beyond a rudimentary peak assignment, this document elucidates the causal relationships between the molecule's structure—including its stereochemistry, the conformational rigidity of the piperidine ring, and the electronic effects of its substituents—and the resulting spectral features. We will explore the profound impact of N-protonation due to the hydrochloride salt formation, which is critical for understanding the chemical shifts and coupling patterns observed. This paper is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of NMR spectral interpretation for heterocyclic amine compounds.

Introduction: The Structural Significance of this compound hydrochloride

This compound hydrochloride is a substituted piperidine derivative. The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure. The presence of an N-ethyl group, a carboxylic acid at the 3-position, and its formulation as a hydrochloride salt all introduce distinct features that are readily probed by NMR.

Accurate structural confirmation and purity assessment are paramount in pharmaceutical development. NMR spectroscopy provides a definitive, non-destructive method to achieve this. This guide will systematically deconstruct the anticipated ¹H and ¹³C NMR spectra, providing a predictive framework grounded in fundamental principles and supported by data from analogous structures.

Foundational Principles: The Impact of Molecular Structure on NMR Spectra

The NMR spectrum of this compound hydrochloride is dictated by its unique structural and electronic properties.

  • The Piperidine Ring Conformity: The piperidine ring typically adopts a chair conformation to minimize steric strain. This results in two distinct proton environments: axial and equatorial. Axial protons are generally more shielded (upfield shift) compared to their equatorial counterparts.

  • Influence of the Carboxylic Acid Group: The carboxylic acid at the C3 position is an electron-withdrawing group, which deshields adjacent protons and carbons, causing them to resonate at a lower field (higher ppm).

  • The N-Ethyl Substituent: The ethyl group attached to the nitrogen introduces a characteristic quartet-triplet pattern in the ¹H NMR spectrum, with chemical shifts influenced by the adjacent nitrogen.

  • The Hydrochloride Salt Form: This is arguably the most significant electronic influence on the spectrum. The protonation of the tertiary amine nitrogen to form a quaternary ammonium salt (R₃NH⁺) has a powerful deshielding effect.[1][2] Protons and carbons alpha to the positively charged nitrogen (H2, H6, and the N-CH₂) will experience a substantial downfield shift compared to the free base form.[1][3] This effect diminishes with distance from the nitrogen atom.

Experimental Protocol: Acquiring High-Quality NMR Data

A robust experimental methodology is the bedrock of reliable spectral interpretation. The following protocol outlines the steps for preparing and acquiring NMR data for this compound hydrochloride.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterium oxide (D₂O) or Methanol-d₄ (CD₃OD) are common choices for hydrochloride salts due to their polarity. For this guide, we will assume D₂O as the solvent. The choice of solvent is critical as chemical shifts are solvent-dependent.[4]

  • Concentration: For ¹H NMR, a concentration of 5-15 mg in 0.6-0.7 mL of solvent is typically sufficient.[5][6] For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[5]

  • Dissolution & Transfer: Dissolve the sample completely in the solvent within a small vial. Gentle vortexing may be applied. Once fully dissolved, transfer the solution into a high-quality 5 mm NMR tube using a Pasteur pipette. To ensure magnetic field homogeneity, the solution should be free of any particulate matter.[6][7]

  • Sample Height: The final volume in the NMR tube should correspond to a height of approximately 4-5 cm (0.6-0.7 mL) to ensure it is correctly positioned within the instrument's detection coil.[4]

NMR Data Acquisition Workflow

The following diagram illustrates the standard workflow for acquiring NMR data.

NMR_Workflow Diagram 1: NMR Data Acquisition Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample (5-50 mg) B Dissolve in Deuterated Solvent (e.g., D₂O, 0.7 mL) A->B C Transfer to 5mm NMR Tube B->C D Insert Sample into Spectrometer C->D To Spectrometer E Lock on Deuterium Signal & Shim Magnet Coils D->E F Acquire ¹H Spectrum E->F G Acquire ¹³C Spectrum & other nuclei (e.g., DEPT) F->G H Fourier Transform G->H Process Raw Data (FID) I Phase Correction H->I J Baseline Correction I->J K Integration & Peak Picking J->K L L K->L Spectral Interpretation

Caption: A streamlined workflow from sample preparation to final spectral analysis.

Predicted ¹H NMR Spectrum Analysis

The proton NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (splitting).

Structure and Numbering: this compound hydrochloride structure with numbering

Note: The N-H proton is often broad and may exchange with D₂O, potentially rendering it invisible. The COOH proton will readily exchange with D₂O and will not be observed.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
H2, H63.2 - 3.8Multiplet (m)4HProtons alpha to the protonated nitrogen (N⁺-H) are significantly deshielded and shifted downfield. Complex splitting due to coupling with each other and adjacent ring protons.
N-CH₂ -CH₃3.1 - 3.5Quartet (q)2HAlpha to the protonated nitrogen, resulting in a downfield shift. Split into a quartet by the three protons of the adjacent methyl group (n+1 rule).[8]
H32.8 - 3.2Multiplet (m)1HMethine proton alpha to the electron-withdrawing carboxylic acid group, causing a downfield shift.
H4, H51.8 - 2.4Multiplet (m)4HPiperidine ring protons further from the deshielding influence of the nitrogen and carboxylic acid, appearing further upfield.
N-CH₂-CH₃ 1.2 - 1.6Triplet (t)3HTerminal methyl group of the N-ethyl substituent. Split into a triplet by the two protons of the adjacent methylene group.[8][9]

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C =O175 - 180The carbonyl carbon of the carboxylic acid is highly deshielded and appears furthest downfield.
C2, C655 - 65Carbons directly attached to the positively charged nitrogen are significantly deshielded. This is a characteristic shift for carbons alpha to a protonated amine.[10]
N-C H₂-CH₃50 - 58The methylene carbon of the ethyl group is also directly attached to the protonated nitrogen, resulting in a strong downfield shift.
C340 - 48The methine carbon bearing the carboxylic acid group. Its shift is influenced by both its position on the ring and the substituent.
C4, C522 - 30Aliphatic carbons of the piperidine ring, more shielded as they are further from the electron-withdrawing groups.
N-CH₂-C H₃8 - 14The terminal methyl carbon of the ethyl group is the most shielded carbon, appearing furthest upfield.

Advanced Spectral Considerations: 2D NMR and Conformation

While 1D NMR is powerful, complex overlapping multiplets in the piperidine ring region can make unambiguous assignment challenging. 2D NMR techniques are invaluable for definitive structural elucidation.

  • COSY (Correlation Spectroscopy): A COSY experiment would reveal proton-proton coupling networks. For instance, it would show correlations between H2/H6 and their neighbors on C3 and C5, and confirm the N-CH₂-CH₃ connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It would definitively link the proton signals in Table 1 to the carbon signals in Table 2, confirming assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. This could be used to confirm the placement of the ethyl group on the nitrogen and the carboxylic acid on C3.

The logical relationship between these experiments for full structural validation is shown below.

TwoD_NMR_Logic Diagram 2: 2D NMR Logic for Structural Validation cluster_1D 1D NMR Data cluster_2D 2D NMR Correlation cluster_out Final Output H1 ¹H Spectrum (Proton Environments) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (Direct C-H Bonds) H1->HSQC HMBC HMBC (Long-Range C-H Bonds) H1->HMBC C13 ¹³C Spectrum (Carbon Environments) C13->HSQC C13->HMBC Structure Unambiguous Molecular Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Interconnectivity of 1D and 2D NMR experiments for complete structural assignment.

Conclusion

The NMR spectral interpretation of this compound hydrochloride is a multi-faceted process that relies on a firm grasp of fundamental NMR principles. The key predictive takeaways are the significant deshielding effects induced by the protonated tertiary amine on adjacent ¹H and ¹³C nuclei and the characteristic patterns of the substituents. By systematically analyzing chemical shifts, integration, and splitting patterns, and by employing advanced 2D NMR techniques when necessary, a complete and unambiguous structural elucidation can be achieved. This guide provides a robust framework for scientists to approach the analysis of this and structurally related compounds with confidence and scientific rigor.

References

Topic: Initial Screening of 1-Ethyl-piperidine-3-carboxylic acid for Neuroactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This guide outlines a comprehensive, tiered strategy for the initial neuropharmacological screening of 1-Ethyl-piperidine-3-carboxylic acid, a novel compound with potential neuroactivity. The proposed workflow is rooted in a hypothesis-driven approach, leveraging the structural similarity of the core piperidine-3-carboxylic acid scaffold to known neuroactive agents, particularly GABA reuptake inhibitors. We progress from broad-spectrum computational analysis to targeted in vitro binding and functional assays, establishing a robust framework for identifying and characterizing the compound's primary neurological effects. Each experimental phase is designed to be self-validating, incorporating rigorous controls and decision-making criteria to ensure data integrity and guide subsequent research. This document provides not only the strategic rationale but also detailed, field-proven protocols for researchers, scientists, and drug development professionals aiming to efficiently evaluate novel chemical entities for CNS applications.

Introduction and Scientific Rationale

The discovery of novel neuroactive compounds is a critical endeavor in neuroscience research and pharmaceutical development. The compound this compound belongs to a class of heterocyclic carboxylic acid derivatives. Its core structure, piperidine-3-carboxylic acid, is the backbone of nipecotic acid, a well-characterized inhibitor of γ-aminobutyric acid (GABA) uptake.[1] Derivatives of nipecotic acid, such as tiagabine, are clinically used as anticonvulsants, underscoring the therapeutic potential of this chemical scaffold.[1]

The primary inhibitory neurotransmitter in the central nervous system (CNS) is GABA. Its action is terminated by its reuptake from the synaptic cleft via GABA transporters (GATs). Inhibition of these transporters prolongs the presence of GABA in the synapse, enhancing inhibitory neurotransmission. This mechanism is a validated target for treating epilepsy and other neurological disorders marked by excessive excitation.[2]

Given the structural analogy of this compound to these known GAT inhibitors, our initial screening strategy is logically centered on the hypothesis that its primary neuroactivity may involve modulation of the GABAergic system. However, a prudent screening cascade must remain unbiased, probing for potential off-target effects and unforeseen activities across other major neurotransmitter systems. This guide details a multi-tiered approach designed to efficiently test this primary hypothesis while simultaneously conducting a broader survey of neuropharmacological activity.

A Tiered Screening Strategy

A phased approach is essential for a cost-effective and scientifically rigorous screening campaign. We propose a three-tiered strategy that progresses from predictive, high-throughput methods to more complex, functional cellular assays.

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Caption: A three-tiered workflow for neuroactivity screening.

Tier 1: In Silico and Cytotoxicity Profiling

The objective of this initial tier is to establish a foundational understanding of the compound's drug-like properties and to determine a safe concentration range for subsequent biological assays, thereby preventing misleading results due to overt toxicity.

In Silico Prediction

Before commencing wet-lab experiments, computational models can provide valuable predictive data. Machine learning and QSAR models can forecast a compound's neurotoxicity and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, Toxicity - ADMET).[3][4] This step helps to identify potential liabilities early and informs the design of in vitro experiments.

Key Predicted Parameters:

  • Blood-Brain Barrier (BBB) permeability

  • Potential for hERG channel inhibition

  • Predicted primary targets and off-targets

  • General toxicity flags

Neuronal Cytotoxicity Assessment

This is a critical first experimental step. Determining the concentration at which this compound induces cell death is essential for interpreting all future functional data. A compound that appears to inhibit neuronal signaling might simply be killing the cells. We will use a primary neuronal culture or a human neuroblastoma cell line (e.g., SH-SY5Y) for this assessment.[5]

Recommended Assays:

  • MTT Assay: Measures mitochondrial reductase activity, an indicator of metabolic health.[6]

  • LDH Release Assay: Measures the release of lactate dehydrogenase from cells with compromised membrane integrity, a marker of cytolysis.[6][7]

  • Calcein AM/Ethidium Homodimer-1 Staining: A live/dead assay that visually distinguishes viable (green fluorescence) from dead (red fluorescence) cells.[7][8]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 1 nM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for toxicity (e.g., Triton X-100).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution to each well and incubate for 4 hours.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ value (the concentration that reduces viability by 50%).

Parameter Description Example Value
IC₅₀ (Cytotoxicity) Concentration of compound causing 50% reduction in cell viability.> 100 µM
Max. Non-Toxic Conc. Highest concentration with >90% cell viability. Used for functional assays.30 µM

Tier 2: Primary Target Engagement Screening

With a non-toxic concentration range established, the next tier aims to identify direct molecular targets. This is most efficiently achieved using competitive radioligand binding assays, which directly measure the ability of our test compound to displace a known radioactive ligand from its receptor or transporter.[9] Based on our primary hypothesis, the GABA transporter (GAT1) is the main target, but a broader panel is crucial for comprehensive screening.

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Caption: General workflow for a competitive radioligand binding assay.

Target Panel
  • Primary Hypothesis Target: GABA Transporter (GAT1).

  • Secondary GABAergic Target: GABA-A Receptor (to check for direct receptor modulation).[10]

  • Key CNS Counter-Screen Targets:

    • Dopamine Transporter (DAT).[11]

    • Serotonin Transporter (SERT).[12]

    • NMDA Receptor (glutamatergic system).[13]

Experimental Protocol: GAT1 Radioligand Binding Assay

This protocol is adapted from established methods for measuring binding to GABA receptors and transporters.[14][15]

  • Membrane Preparation: Homogenize rat forebrain tissue in ice-cold 0.32 M sucrose buffer. Perform differential centrifugation to isolate the crude synaptic membrane fraction. Resuspend the final pellet in binding buffer (e.g., 50 mM Tris-HCl) and determine the protein concentration.

  • Assay Setup: In a 96-well plate, combine the following in triplicate:

    • Total Binding: 50 µL binding buffer, 50 µL radioligand (e.g., [³H]tiagabine at a concentration near its Kd), and 100 µL of membrane suspension.

    • Non-Specific Binding: 50 µL of a high concentration of a known GAT1 inhibitor (e.g., 10 µM tiagabine), 50 µL radioligand, and 100 µL of membrane suspension.

    • Test Compound: 50 µL of this compound (at various concentrations), 50 µL radioligand, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at 4°C for 60 minutes to reach equilibrium.

  • Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage inhibition of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀, and then calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Target Radioligand Example Ki (nM) Interpretation
GAT1 [³H]Tiagabine500Potent Hit: Strong evidence for target engagement.
GABA-A Receptor [³H]Muscimol> 10,000No Hit: Unlikely to be a direct receptor agonist/antagonist.
DAT [³H]WIN 35,428> 10,000No Hit: Selective against the dopamine transporter.
SERT [³H]Imipramine> 10,000No Hit: Selective against the serotonin transporter.
NMDA Receptor [³H]MK-801> 10,000No Hit: Unlikely to modulate the glutamatergic system directly.

A potent Ki value (typically < 1 µM) for GAT1 would validate our primary hypothesis and trigger progression to functional assays.

Tier 3: Secondary In Vitro Functional Assays

A "hit" from the binding assays demonstrates target engagement but does not reveal the functional consequence (e.g., inhibition, potentiation, etc.). Tier 3 assays investigate how the compound affects neuronal function, providing a more physiologically relevant understanding of its activity.

Calcium Imaging

Calcium imaging is a powerful technique to visualize changes in intracellular calcium, which is a key second messenger and a proxy for neuronal activity.[16][17] Using a fluorescent calcium indicator like Fluo-4 AM, we can monitor the spontaneous and evoked activity of cultured primary neurons.[18] A compound that enhances GABAergic inhibition would be expected to decrease overall network activity or reduce the response to an excitatory stimulus.

Experimental Protocol: Calcium Imaging in Primary Neuronal Cultures

  • Culture Preparation: Plate primary cortical neurons on poly-D-lysine coated, black-walled, clear-bottom 96-well plates and culture for 7-10 days to allow for network formation.[19]

  • Dye Loading: Incubate the neurons with a loading buffer containing the calcium-sensitive dye Fluo-4 AM for 30-60 minutes at 37°C.[18]

  • Baseline Recording: Wash the cells and replace with a physiological buffer (e.g., HBSS). Record baseline fluorescence for 2-5 minutes using a fluorescence microscope or a plate reader capable of kinetic reads.[20]

  • Compound Addition: Add this compound at a non-toxic concentration (e.g., 10 µM) and continue recording to observe its effect on spontaneous network activity.

  • Evoked Activity (Optional): After a period of incubation with the compound, stimulate the neurons with an excitatory agent like glutamate or high potassium chloride (KCl) and measure the resulting calcium influx. Compare the peak response to that of vehicle-treated control wells.

  • Data Analysis: Analyze the fluorescence traces to quantify parameters like the frequency and amplitude of spontaneous calcium transients and the peak response to stimulation. A statistically significant reduction in these parameters would be consistent with an inhibitory neuroactive effect.[21]

Microelectrode Array (MEA) Analysis

MEAs provide a label-free method to assess the electrophysiological activity of neuronal networks in culture.[22] Neurons are grown on plates containing a grid of electrodes that can detect extracellular action potentials. This allows for the longitudinal, real-time measurement of parameters like spike rate, burst frequency, and network synchrony.[23]

Key MEA Parameters:

  • Mean Firing Rate: A measure of overall network activity.

  • Bursting Analysis: Neurons often fire in high-frequency bursts; changes in burst duration or frequency can indicate altered network excitability.

  • Network Synchrony: Measures the degree to which neurons across the network fire in a coordinated manner.

An increase in GABAergic tone due to GAT1 inhibition would be expected to decrease the mean firing rate and potentially desynchronize network activity.

Data Interpretation and Path Forward

The culmination of this tiered screening process provides a comprehensive initial profile of this compound.

  • Scenario 1: Selective GAT1 Inhibitor: If the compound shows a potent Ki for GAT1, is selective against other targets, and demonstrates inhibitory effects in functional assays (reduced calcium transients/firing rate), it is a strong candidate for further development as a potential anticonvulsant or anxiolytic. The next steps would involve more detailed electrophysiology (patch-clamp) and progression to in vivo animal models of epilepsy or anxiety.[24]

  • Scenario 2: Non-Selective Activity: If the compound binds to multiple targets with similar affinity, it may have a more complex pharmacological profile. While potentially useful, this necessitates more extensive deconvolution of its mechanism of action.

  • Scenario 3: No Activity: If the compound shows no significant binding or functional effects at non-toxic concentrations, it is unlikely to be a promising neuroactive agent through the tested mechanisms and may be deprioritized.

This structured, hypothesis-driven approach ensures that research efforts are focused, resources are used efficiently, and the resulting data is robust and interpretable, providing a solid foundation for any subsequent drug development program.

References

Discovery of Novel GABA Uptake Inhibitors from Piperidine Derivatives: A Strategic Guide to preclinical discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The neurotransmitter γ-aminobutyric acid (GABA) is the primary inhibitory signal in the mammalian central nervous system, playing a crucial role in maintaining the delicate balance between neuronal excitation and inhibition. Dysregulation of GABAergic signaling is implicated in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain. The synaptic concentration of GABA is tightly regulated by GABA transporters (GATs), which reuptake GABA from the synaptic cleft into neurons and surrounding glial cells. Pharmacological inhibition of these transporters represents a validated therapeutic strategy to enhance GABAergic tone and restore neuronal balance.

This guide provides a comprehensive framework for the discovery and preclinical development of novel GABA uptake inhibitors, with a specific focus on the piperidine scaffold. Piperidine derivatives have proven to be a particularly fruitful chemical class for GAT inhibition, with notable examples like Tiagabine (Gabitril®) reaching clinical success for the treatment of epilepsy. We will explore the strategic considerations, experimental workflows, and data interpretation necessary to advance novel piperidine-based candidates from initial screening to lead optimization.

The Target: Understanding GABA Transporters (GATs)

Four distinct GAT subtypes have been identified in humans: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter-1 (BGT-1). These transporters exhibit differential expression patterns throughout the brain and periphery, which has significant implications for the desired therapeutic effect and potential side-effect profile of a novel inhibitor.

  • GAT-1: Predominantly expressed in neurons, GAT-1 is the primary transporter responsible for GABA reuptake at the synapse. It is the most well-validated target for seizure control.

  • GAT-2 & GAT-3: Primarily located in astrocytes and other glial cells, these transporters play a role in maintaining ambient GABA levels.

  • BGT-1: Found in the brain and peripheral tissues like the liver and kidneys, BGT-1 has a broader substrate specificity.

A critical initial decision in any discovery program is the desired selectivity profile. While a GAT-1 selective inhibitor like Tiagabine is effective, there is growing interest in non-selective or GAT-3/GAT-2 selective inhibitors for other indications, such as neuropathic pain or anxiety, where modulating extrasynaptic GABA tone may be beneficial.

The Workflow: A Multi-Stage Discovery Cascade

The discovery of novel piperidine-based GABA uptake inhibitors follows a logical, multi-stage process designed to efficiently identify and optimize promising chemical matter. This workflow integrates in silico, in vitro, and ex vivo methodologies.

Discovery_Workflow cluster_0 In Silico & Library Design cluster_1 Primary Screening cluster_2 Secondary & Lead Optimization A Virtual Screening & Pharmacophore Modeling B Piperidine Library Synthesis A->B Hit Identification C Radioligand Binding Assay ([3H]GABA or analogs) B->C D Functional Uptake Assay (HEK293-hGATs) C->D Confirmation of Activity E Subtype Selectivity Profiling (GAT-1, -2, -3, BGT-1) D->E F Structure-Activity Relationship (SAR) Studies E->F G Electrophysiology (Synaptic Slice Recordings) F->G H ADME-Tox Profiling G->H Candidate Selection

Caption: High-level workflow for the discovery of novel GAT inhibitors.

Foundational Assays: Identifying and Characterizing Hits

Primary Screening: The Initial Funnel

The goal of primary screening is to rapidly identify compounds that interact with GATs from a larger library of piperidine derivatives. A dual-assay approach is highly recommended for robustness.

A. Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the transporter. It confirms direct physical interaction but does not provide functional information.

  • Principle: Competition between the unlabeled test compound and a radiolabeled ligand (e.g., [³H]Tiagabine or [³H]GABA) for the binding site on the GAT.

  • Source: Membranes prepared from cells stably expressing the human GAT subtype of interest (e.g., HEK293-hGAT-1).

  • Protocol:

    • Prepare cell membranes from HEK293-hGAT-1 cell lines.

    • In a 96-well plate, incubate a fixed concentration of radioligand (e.g., 5 nM [³H]Tiagabine) with varying concentrations of the test piperidine derivative.

    • Add the cell membrane preparation and incubate for 60 minutes at room temperature to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filtermat using a cell harvester. This separates bound from free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer.

    • Measure the radioactivity trapped on the filters using a scintillation counter.

    • Data is plotted as percent inhibition versus compound concentration to determine the IC₅₀ value.

B. Functional GABA Uptake Assay

This is the critical functional assay. It directly measures the inhibition of GABA transport into cells.

  • Principle: Quantifies the uptake of radiolabeled GABA ([³H]GABA) into intact cells expressing the target GAT. A potent inhibitor will block this uptake.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the cDNA for the desired human GAT subtype (hGAT-1, hGAT-2, etc.).

  • Protocol:

    • Plate HEK293-hGAT-1 cells in a 96-well plate and grow to confluence.

    • Wash the cells with a Krebs-Ringer-HEPES buffer.

    • Pre-incubate the cells with varying concentrations of the test piperidine derivative for 15-20 minutes at room temperature.

    • Initiate the uptake by adding a mixture of unlabeled GABA and [³H]GABA (final concentration ~100 nM).

    • Allow uptake to proceed for a short, linear period (e.g., 10 minutes) at room temperature.

    • Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Calculate the IC₅₀ value from the concentration-response curve.

Parameter Binding Assay Functional Uptake Assay
Measures Direct binding to transporter (Affinity)Inhibition of GABA transport (Potency)
Output Kᵢ or IC₅₀IC₅₀
Throughput HighMedium to High
Key Insight Confirms physical interactionConfirms mechanism of action

Lead Optimization: Refining Potency, Selectivity, and Drug-like Properties

Once active compounds ("hits") are identified, the lead optimization phase begins. The goal is to systematically modify the chemical structure to improve key attributes.

Establishing Structure-Activity Relationships (SAR)

SAR studies are the cornerstone of lead optimization. By synthesizing and testing analogs of the initial hits, the chemical groups responsible for potency and selectivity are identified. For piperidine-based GAT inhibitors, key modifications often involve the substituents on the piperidine nitrogen and at the 3- or 4-position of the ring.

A classic example is the evolution from nipecotic acid (a simple piperidine-3-carboxylic acid) to Tiagabine, where the addition of a lipophilic diaryl moiety dramatically increased potency and blood-brain barrier permeability.

SAR_Logic A Piperidine Scaffold N-substituent C4-substituent B Assay Cascade Potency (IC50) Selectivity (GAT-1 vs GAT-x) Permeability (Papp) A->B Systematic Chemical Modification C Data Analysis Identify key moieties for activity Guide next synthesis cycle B->C Generate Quantitative Data C->A Design Next Generation Analogs

Caption: Iterative cycle of Structure-Activity Relationship (SAR) studies.

Subtype Selectivity Profiling

To understand the full pharmacological profile of a compound, it must be tested against all four GAT subtypes. The functional uptake assay described in section 3.1.B is repeated using cell lines that individually express hGAT-1, hGAT-2, hGAT-3, and hBGT-1.

Compound ID hGAT-1 IC₅₀ (nM) hGAT-2 IC₅₀ (nM) hGAT-3 IC₅₀ (nM) hBGT-1 IC₅₀ (nM) Selectivity (GAT-1 vs GAT-3)
P-001152,5001,800>10,000120-fold
P-0021201501358,000~1-fold (Non-selective)
Tiagabine228,00015,00030,000>680-fold

Data are hypothetical for illustrative purposes.

This selectivity data is critical for aligning a compound with a specific therapeutic indication and for predicting potential side effects.

Ex Vivo Confirmation: Electrophysiology in Brain Slices

The ultimate proof-of-concept for a GAT inhibitor is its ability to potentiate GABAergic neurotransmission in a native tissue environment. Whole-cell patch-clamp electrophysiology in acute brain slices (e.g., from the hippocampus or cortex) is the gold standard.

  • Principle: By recording inhibitory postsynaptic currents (IPSCs) from a neuron, one can measure the effect of the test compound on the duration and amplitude of GABA-mediated synaptic events.

  • Protocol:

    • Prepare acute brain slices (300-400 µm thick) from a rodent.

    • Maintain slices in oxygenated artificial cerebrospinal fluid (aCSF).

    • Using a glass micropipette, form a high-resistance seal ("gigaseal") with the membrane of a target neuron under microscopic guidance.

    • Rupture the cell membrane to achieve the whole-cell configuration, allowing control of the cell's membrane potential.

    • Electrically stimulate afferent fibers to evoke GABAergic IPSCs.

    • Record a stable baseline of IPSCs.

    • Bath-apply the test piperidine derivative and observe changes in the IPSC decay time. A GAT-1 inhibitor will slow the removal of GABA from the synapse, thereby prolonging the IPSC decay.

  • Key Endpoint: A significant increase in the decay time constant (τ) of the IPSC, confirming that the inhibitor is active at the synaptic level.

Conclusion and Future Directions

The discovery of novel piperidine-based GABA uptake inhibitors is a well-defined yet challenging endeavor. Success requires a disciplined, iterative approach that combines rational chemical design with a robust cascade of in vitro and ex vivo assays. By carefully characterizing the potency, selectivity, and functional effects of new chemical entities, researchers can identify promising candidates for development into next-generation therapeutics for epilepsy, anxiety, and other disorders of the central nervous system. The future of the field may lie in developing inhibitors with tailored selectivity profiles beyond GAT-1 to unlock new therapeutic applications by modulating specific neural circuits.

Methodological & Application

Synthesis of 1-Ethyl-piperidine-3-carboxylic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, reliable, and efficient protocol for the synthesis of 1-Ethyl-piperidine-3-carboxylic acid, a valuable building block in pharmaceutical research and drug development. The described two-step synthesis involves the N-alkylation of ethyl nipecotate, followed by saponification of the resulting ester. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, safety precautions, and characterization methods to ensure reproducible and high-yield synthesis.

Introduction

Piperidine derivatives are a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. This compound, also known as 1-ethylnipecotic acid, serves as a crucial intermediate in the synthesis of more complex molecules, including potential therapeutics targeting the central nervous system. Its structure combines a cyclic amine with a carboxylic acid, offering multiple points for chemical modification. The ethyl group on the nitrogen atom can significantly influence the lipophilicity and pharmacological properties of the final compounds.

This document outlines a robust and scalable two-step synthesis protocol starting from the commercially available ethyl piperidine-3-carboxylate (ethyl nipecotate). The methodology is designed to be straightforward and utilize common laboratory reagents, providing a solid foundation for researchers in the field.

Overall Synthesis Scheme

The synthesis of this compound is achieved in two primary steps:

  • N-Ethylation of Ethyl Nipecotate: The secondary amine of ethyl nipecotate is alkylated using ethyl bromide in the presence of a base to form the intermediate, ethyl 1-ethylpiperidine-3-carboxylate.

  • Saponification: The ethyl ester is then hydrolyzed under basic conditions to yield the final product, this compound.

Synthesis_Scheme cluster_0 Step 1: N-Ethylation cluster_1 Step 2: Saponification Ethyl_Nipecotate Ethyl Nipecotate Intermediate_Ester Ethyl 1-ethylpiperidine-3-carboxylate Ethyl_Nipecotate->Intermediate_Ester K2CO3, Acetone, Reflux Ethyl_Bromide Ethyl Bromide Ethyl_Bromide->Intermediate_Ester Intermediate_Ester_2 Ethyl 1-ethylpiperidine-3-carboxylate Final_Product This compound Intermediate_Ester_2->Final_Product 1. Reflux 2. HCl (aq) NaOH NaOH (aq) NaOH->Final_Product

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of Ethyl 1-ethylpiperidine-3-carboxylate (Intermediate)

Rationale:

The N-alkylation of a secondary amine like ethyl nipecotate is a standard nucleophilic substitution reaction.[1] We have chosen potassium carbonate (K₂CO₃) as the base. It is a mild, inexpensive, and easy-to-handle solid base, which is sufficient to deprotonate the secondary amine, facilitating its reaction with the electrophilic ethyl bromide. Acetone is selected as the solvent due to its ability to dissolve the reactants and its suitable boiling point for refluxing the reaction. The addition of a catalytic amount of sodium iodide can accelerate the reaction through the Finkelstein reaction, where the bromide is transiently converted to the more reactive iodide.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Ethyl Nipecotate157.2110.0 g63.6 mmol1.0
Ethyl Bromide108.978.3 g (5.6 mL)76.3 mmol1.2
Potassium Carbonate138.2113.2 g95.4 mmol1.5
Acetone58.08150 mL--

Step-by-Step Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl nipecotate (10.0 g, 63.6 mmol) and acetone (150 mL). Stir the mixture until the ethyl nipecotate is fully dissolved.

  • Add potassium carbonate (13.2 g, 95.4 mmol) to the solution.

  • Add ethyl bromide (5.6 mL, 76.3 mmol) to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and potassium bromide salts and wash the solid with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • The resulting crude oil is ethyl 1-ethylpiperidine-3-carboxylate. This intermediate can be purified by vacuum distillation or used directly in the next step if the purity is deemed sufficient by analysis (e.g., >95% by GC).

Part 2: Synthesis of this compound (Final Product)

Rationale:

The hydrolysis of the ethyl ester to the carboxylic acid is achieved through saponification.[2][3] This method uses a strong base, such as sodium hydroxide, to attack the electrophilic carbonyl carbon of the ester. The reaction is irreversible because the final product is the sodium salt of the carboxylic acid, which is unreactive towards the alcohol byproduct.[3] Subsequent acidification with a strong acid, like hydrochloric acid, protonates the carboxylate salt to yield the final carboxylic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Ethyl 1-ethylpiperidine-3-carboxylate185.2611.8 g (crude from Part 1)~63.6 mmol1.0
Sodium Hydroxide (NaOH)40.005.1 g127.2 mmol2.0
Deionized Water18.0250 mL--
Ethanol46.0750 mL--
Concentrated HCl (37%)36.46As needed--

Step-by-Step Procedure:

  • Place the crude ethyl 1-ethylpiperidine-3-carboxylate (11.8 g, ~63.6 mmol) in a 250 mL round-bottom flask with a magnetic stir bar.

  • Prepare a solution of sodium hydroxide (5.1 g, 127.2 mmol) in deionized water (50 mL) and ethanol (50 mL). Add this solution to the flask containing the ester.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours. Monitor the reaction by TLC until the starting ester is no longer visible.

  • Cool the reaction mixture to room temperature and then further in an ice bath.

  • Slowly add concentrated hydrochloric acid to the cold solution to adjust the pH to approximately 2-3. This will cause the product to precipitate.

  • If a solid precipitates, it can be collected by vacuum filtration, washed with a small amount of cold water, and dried.

  • If the product remains in solution or as an oil, the aqueous layer can be extracted with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).

Safety and Handling Precautions

Ethyl Bromide: Ethyl bromide is a volatile and flammable liquid.[4][5] It is also toxic and a suspected carcinogen. All manipulations should be performed in a well-ventilated chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Ensure all equipment is properly grounded to prevent static discharge.[5]

Sodium Hydroxide and Hydrochloric Acid: Both are corrosive and can cause severe burns. Handle with care and wear appropriate PPE. The neutralization step is exothermic and should be performed in an ice bath with slow addition of the acid.

Experimental Workflow Visualization

Experimental_Workflow cluster_step1 Part 1: N-Ethylation cluster_step2 Part 2: Saponification A 1. Dissolve Ethyl Nipecotate in Acetone B 2. Add K2CO3 and Ethyl Bromide A->B C 3. Reflux for 12-16 hours B->C D 4. Cool and Filter Reaction Mixture C->D E 5. Concentrate Filtrate (Rotovap) D->E F Intermediate Product: Ethyl 1-ethylpiperidine-3-carboxylate E->F G 6. Dissolve Intermediate in NaOH/EtOH/H2O F->G Proceed to next step H 7. Reflux for 2-4 hours G->H I 8. Cool and Acidify with HCl (pH 2-3) H->I J 9. Isolate Product (Filtration/Extraction) I->J K 10. Purify by Recrystallization J->K L Final Product: This compound K->L

References

Application Notes & Protocols: Strategic Use of 1-Ethyl-piperidine-3-carboxylic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone of medicinal chemistry, integral to the structure of numerous approved drugs due to its favorable pharmacological properties. This guide focuses on a particularly valuable derivative, 1-Ethyl-piperidine-3-carboxylic acid , detailing its strategic application as a building block in modern drug discovery. We will explore the mechanistic rationale for its use, provide validated, step-by-step protocols for its chemical modification, and present a practical case study illustrating its role in the design of high-affinity ligands. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage this versatile synthon to create novel and effective therapeutic agents.

Introduction: The Strategic Value of this compound

In the landscape of chemical building blocks, this compound stands out for its unique combination of structural and physicochemical attributes that address key challenges in drug design. Its utility is not merely as a passive scaffold, but as an active contributor to a molecule's overall profile.

  • Modulation of Physicochemical Properties : The N-ethyl group provides a moderate level of lipophilicity, which can be crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, particularly in enhancing membrane permeability. Concurrently, the carboxylic acid at the C3 position serves as a polar handle, allowing for salt formation to significantly improve aqueous solubility—a critical factor for formulation and bioavailability.[1] This dual functionality enables chemists to fine-tune the delicate lipophilic/hydrophilic balance of a lead compound.

  • Three-Dimensional Vectorial Control : The piperidine ring exists in a stable chair conformation, presenting its substituents in well-defined axial and equatorial positions. This rigidity allows the C3-carboxylic acid to act as a precise vector, orienting attached pharmacophores for optimal interaction with target binding sites. The stereochemistry at C3 (if using an enantiomerically pure version) further refines this spatial control, which is paramount for enhancing potency and selectivity.

  • Enhanced Metabolic Stability : N-dealkylation is a common metabolic liability for many amine-containing drugs. The ethyl group on the piperidine nitrogen can act as a metabolic shield, sterically hindering enzymatic access and reducing the rate of this metabolic pathway, potentially leading to an improved pharmacokinetic half-life.

  • Versatile Synthetic Handle : The carboxylic acid is one of the most versatile functional groups in organic synthesis. It readily participates in robust and high-yielding reactions, most notably amide bond formation, providing a reliable method for coupling the piperidine core to other molecular fragments.[2][3]

Core Applications & Mechanistic Insights: A Case Study in Dopamine Receptor Modulator Design

The strategic advantages of the this compound scaffold are particularly evident in the design of ligands for G-protein coupled receptors (GPCRs), such as dopamine receptors. Dopamine D2 and D3 receptors are critical targets for antipsychotic and neurological drugs.[4] Ligand design for these receptors often requires a basic nitrogen atom to form a key salt bridge with a conserved aspartate residue (Asp115 in D2) in the binding pocket, along with other moieties that occupy adjacent hydrophobic and aromatic pockets.[5]

Here, the 1-ethylpiperidine moiety serves as an ideal core:

  • The piperidine nitrogen is basic and becomes protonated at physiological pH, enabling the crucial ionic interaction with the aspartate residue.

  • The N-ethyl group can occupy a small hydrophobic pocket, contributing to binding affinity. Studies on similar ligands have shown that the size of the N-alkyl substituent is critical for optimizing potency at D2/D3 receptors.[6]

  • The C3-carboxylic acid provides the perfect attachment point to introduce a larger, often aromatic, "tail" group via an amide linkage. This tail is designed to extend into other regions of the receptor, interacting with aromatic residues (e.g., via π-π stacking) to enhance affinity and modulate functional activity (agonist, antagonist, or partial agonist).[7][8]

The logical relationship for designing a hypothetical D2/D3 ligand using this building block is illustrated below.

Caption: Pharmacophore mapping of the building block to receptor interactions.

Experimental Protocols: Synthesis & Derivatization

The following sections provide detailed, reliable protocols for the most common and critical synthetic transformations involving this compound.

Protocol 3.1: General Amide Coupling via EDC/HOBt

This procedure is a cornerstone of medicinal chemistry for its reliability and mild conditions, enabling the coupling of the piperidine building block to a wide array of primary and secondary amines.[2][3]

Experimental Workflow Diagram:

AmideCouplingWorkflow Start 1. Dissolve Acid (1.0 eq) & Amine (1.1 eq) in Anhydrous DCM/DMF Activation 2. Add HOBt (1.2 eq) Cool to 0 °C Start->Activation Coupling 3. Add EDC (1.2 eq) Stir 12-24h at RT Activation->Coupling Workup 4. Aqueous Workup (Dilute, Wash with NaHCO₃, Brine) Coupling->Workup Monitor by TLC/LC-MS Purification 5. Purify (Flash Chromatography) Workup->Purification Product Final Amide Product Purification->Product

Caption: Step-by-step workflow for EDC/HOBt mediated amide coupling.

Materials & Reagents:

ReagentM.W.Typical StoichiometryPurpose
This compound157.211.0 eqCarboxylic acid component
Target Amine (R-NH₂)Variable1.1 eqNucleophilic component
EDC·HCl (EDAC)191.701.2 eqCarbodiimide coupling agent
HOBt (Anhydrous)135.121.2 eqActivation agent & racemization suppressor
DIPEA (optional)129.242.0 eqNon-nucleophilic base (for amine salts)
Dichloromethane (DCM), Anhydrous-SolventReaction medium
Saturated aq. NaHCO₃-Washing AgentRemoves acidic impurities
Anhydrous MgSO₄-Drying AgentRemoves residual water from organic phase

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the desired amine (1.1 eq).

  • Dissolution: Dissolve the solids in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M. If the amine is provided as a hydrochloride salt, add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution.

  • Activation: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) to the stirring solution. Cool the flask to 0 °C using an ice-water bath. Causality: Cooling the reaction prior to adding the coupling agent minimizes potential side reactions and controls the exothermic activation step.

  • Coupling: Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq) in portions.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.

  • Workup: Dilute the reaction mixture with additional DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). Trustworthiness: The bicarbonate wash is a self-validating step to ensure removal of unreacted HOBt and acidic byproducts, simplifying subsequent purification.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 0-10% Methanol in DCM) to afford the pure amide product.

Protocol 3.2: Reduction of Carboxylic Acid to Primary Alcohol

Conversion of the carboxylic acid to a primary alcohol creates a new synthetic handle, (1-Ethyl-piperidin-3-yl)methanol, which can be used for ether synthesis or other derivatizations. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity.[6]

Experimental Workflow Diagram:

ReductionWorkflow Start 1. Suspend LiAlH₄ (2.0 eq) in Anhydrous THF Cool to 0 °C Addition 2. Add Acid solution in THF dropwise Start->Addition Reaction 3. Heat to Reflux 2-4 hours Addition->Reaction CAUTION: Exothermic, H₂ gas Quench 4. Cool to 0 °C Careful Fieser Workup (H₂O, NaOH, H₂O) Reaction->Quench Isolation 5. Filter off salts Concentrate filtrate Quench->Isolation Product Final Alcohol Product Isolation->Product

Caption: Step-by-step workflow for the LiAlH₄ reduction of a carboxylic acid.

Materials & Reagents:

ReagentM.W.Typical StoichiometryPurpose
This compound157.211.0 eqStarting material
Lithium Aluminum Hydride (LiAlH₄)37.952.0 - 3.0 eqPowerful reducing agent
Tetrahydrofuran (THF), Anhydrous-SolventAnhydrous reaction medium
Water (for workup)18.02'X' mLQuenching agent (part 1)
15% (w/v) aq. NaOH40.00'X' mLQuenching agent (part 2)
Anhydrous Na₂SO₄-Drying AgentRemoves residual water

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck flask equipped with a reflux condenser and an addition funnel under an inert atmosphere (N₂ or Ar), add LiAlH₄ (2.0 eq).

  • Suspension: Add anhydrous THF to create a suspension (approx. 0.5 M) and cool to 0 °C in an ice bath.

  • Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the addition funnel. Causality: An excess of hydride is required because the first equivalent is consumed in an acid-base reaction to deprotonate the carboxylic acid, forming hydrogen gas, before reduction can occur.[6]

  • Reaction: After the addition is complete, remove the ice bath, and heat the mixture to reflux for 2-4 hours. Monitor consumption of the starting material by TLC.

  • Quenching (Fieser Method): Cool the reaction back to 0 °C. Sequentially and very carefully add the following dropwise:

    • 'X' mL of water (where X = mass of LiAlH₄ in grams).

    • 'X' mL of 15% aqueous NaOH.

    • '3X' mL of water. Trustworthiness: This specific sequence (the Fieser workup) is a validated protocol designed to precipitate aluminum salts as a granular, easily filterable solid, greatly simplifying product isolation.

  • Isolation: Stir the resulting mixture vigorously for 30 minutes at room temperature, then filter the white precipitate through a pad of Celite®. Wash the filter cake thoroughly with THF or Ethyl Acetate.

  • Purification: Combine the organic filtrates and concentrate under reduced pressure. The crude alcohol is often pure enough for subsequent steps, but can be purified by flash chromatography if necessary.

Conclusion

This compound is a powerful and versatile building block for modern drug discovery. Its well-defined structure provides a robust platform for controlling molecular geometry and fine-tuning physicochemical properties. The reliable and scalable protocols for its derivatization, particularly through amide coupling, allow for its seamless integration into complex synthetic campaigns. By understanding the strategic rationale behind its use, medicinal chemists can effectively employ this scaffold to accelerate the development of potent, selective, and metabolically stable therapeutic candidates.

References

Application Notes and Protocols for the Synthesis of Piperidine Amides from Chromone-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis of piperidine amides from chromone-2-carboxylic acid, a critical transformation for the development of novel therapeutic agents. Chromone scaffolds are recognized as privileged structures in medicinal chemistry, and their combination with piperidine moieties often leads to compounds with significant biological activity.[1][2][3] This document provides a robust theoretical framework, detailed experimental protocols, and insights into the critical parameters governing this synthetic route, ensuring both reproducibility and a high degree of purity in the final products.

Introduction: The Significance of Chromone-Piperidine Amide Hybrids

The fusion of chromone and piperidine rings through an amide linkage has given rise to a plethora of molecules with diverse pharmacological profiles.[4][5][6] The chromone nucleus, a benzopyran-4-one system, is a common motif in natural products and synthetic compounds exhibiting anti-inflammatory, antimicrobial, and antitumor activities.[7] The piperidine ring, a ubiquitous saturated heterocycle in pharmaceuticals, imparts favorable pharmacokinetic properties and provides a versatile scaffold for structural modification.[8] The resulting chromone-piperidine amides have shown promise as potent inhibitors of enzymes such as soluble epoxide hydrolase (sEH), highlighting their potential in treating inflammatory and cardiovascular diseases.[9]

Chemical Theory and Mechanism: The Amide Bond Formation

The synthesis of piperidine amides from chromone-2-carboxylic acid is fundamentally an amide coupling reaction. This reaction involves the activation of the carboxylic acid group of the chromone moiety to facilitate nucleophilic attack by the nitrogen atom of the piperidine ring.[10] Direct condensation is generally inefficient due to the formation of a stable and unreactive ammonium carboxylate salt. Therefore, coupling reagents are employed to convert the carboxylic acid into a more electrophilic species.

Activation of Chromone-2-Carboxylic Acid

The most common strategy for activating the carboxylic acid is its conversion into a highly reactive intermediate. This can be achieved using various coupling reagents, which can be broadly categorized as carbodiimides, phosphonium salts, and uronium/aminium salts.

  • Carbodiimides (e.g., EDC.HCl): N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. To suppress side reactions and improve yields, additives such as 4-(Dimethylamino)pyridine (DMAP) or 1-Hydroxybenzotriazole (HOBT) are often used.[9][11] DMAP acts as an acyl transfer catalyst, while HOBT forms an active ester that is less prone to racemization and side reactions.[11]

The Nucleophilic Attack by Piperidine

Once the carboxylic acid is activated, the nitrogen atom of the piperidine ring acts as a nucleophile, attacking the carbonyl carbon of the activated intermediate. A subsequent proton transfer and elimination of the coupling agent's byproduct yield the desired amide bond.

The overall reaction mechanism can be visualized as follows:

Amide Coupling Mechanism cluster_activation Activation Step cluster_coupling Coupling Step C2CA Chromone-2-Carboxylic Acid Intermediate O-Acylisourea Intermediate C2CA->Intermediate + EDC.HCl Piperidine Piperidine EDC EDC.HCl Amide Piperidine Amide Product Intermediate->Amide + Piperidine

Caption: General mechanism of amide bond formation.

Experimental Protocols

The following protocols are based on established literature procedures and provide a reliable method for the synthesis of piperidine amides from chromone-2-carboxylic acid.[9][11]

General Considerations
  • Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used, particularly for the coupling reaction, to prevent hydrolysis of the activated intermediate. Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used solvents.[9][11]

  • Inert Atmosphere: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.[9]

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: EDC.HCl/DMAP Mediated Coupling

This protocol is a widely used and generally effective method for the synthesis of chromone-2-piperidinecarboxamides.[9]

Step-by-Step Procedure:

  • To a solution of chromone-2-carboxylic acid (1.0 eq) in anhydrous DCM, add EDC.HCl (1.1 eq) and DMAP (0.2 eq).

  • Stir the resulting mixture at room temperature under a nitrogen atmosphere for 10-15 minutes.

  • Add the desired piperidine derivative (1.0 eq) to the mixture.

  • Continue stirring the reaction mixture overnight at room temperature.

  • Upon completion (as monitored by TLC), partition the mixture between DCM and a 5% aqueous NaHCO₃ solution.

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash chromatography to obtain the desired piperidine amide.

Protocol 2: Synthesis involving a Boc-Protected Piperidine

In cases where the piperidine nitrogen is part of a more complex structure or to avoid side reactions, a tert-butyloxycarbonyl (Boc) protected piperidine derivative can be used.[9][11]

Step i: Amide Coupling

  • To a solution of chromone-2-carboxylic acid (1.1 eq) in anhydrous DCM, add 4-amino-N-Boc-piperidine (1.0 eq), EDC.HCl (1.1 eq), and DMAP (0.2 eq).[9]

  • Stir the mixture at room temperature under a nitrogen atmosphere overnight.

  • After the reaction is complete, partition the mixture between DCM and 5% NaHCO₃ solution.

  • Dry the combined organic layer, filter, and evaporate to yield the Boc-protected intermediate, which can often be used in the next step without further purification.[9]

Step ii: Boc Deprotection

  • Dissolve the Boc-protected intermediate (1.0 eq) in DCM.

  • Add trifluoroacetic acid (TFA) (1.0 eq) and stir at room temperature for 2 hours.[9]

  • Partition the reaction mixture between DCM and 5% NaHCO₃ solution to neutralize the excess acid.

  • Dry the combined organic layer, filter, and evaporate to give the deprotected piperidine amide.[9]

Workflow Visualization

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Amidation cluster_workup Work-up & Purification A Dissolve Chromone-2-Carboxylic Acid in DCM B Add Coupling Reagents (EDC.HCl, DMAP) A->B C Stir for 10-15 min B->C D Add Piperidine Derivative C->D E Stir Overnight at Room Temperature D->E F Partition between DCM and NaHCO3(aq) E->F G Dry Organic Layer F->G H Evaporate Solvent G->H I Purify by Flash Chromatography H->I

Caption: A typical experimental workflow for synthesis.

Data Presentation: Key Reaction Parameters and Expected Outcomes

The choice of reagents and conditions can significantly impact the yield and purity of the final product. The following table summarizes typical parameters and expected results based on published data.

ParameterProtocol 1 (Direct Coupling)Protocol 2 (Boc-Protected)
Chromone-2-Carboxylic Acid 1.0 eq1.1 eq
Piperidine Derivative 1.0 eq1.0 eq (N-Boc-4-aminopiperidine)
Coupling Reagent EDC.HCl (1.1 eq)EDC.HCl (1.1 eq)
Additive DMAP (0.2 eq)DMAP (0.2 eq)
Solvent Anhydrous DCMAnhydrous DCM
Temperature Room TemperatureRoom Temperature
Reaction Time OvernightOvernight (coupling), 2h (deprotection)
Purification Flash ChromatographyTrituration/Filtration, then work-up
Typical Yield 14-51%[9]~43% (over 2 steps)[9]

Characterization of Piperidine Amides

The synthesized compounds must be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the molecule.[9]

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the compound, confirming its elemental composition.[9]

  • Melting Point (Mp): A sharp melting point range is indicative of a pure compound.[9]

  • Infrared (IR) Spectroscopy: Can be used to identify characteristic functional groups, such as the amide carbonyl stretch.[12]

Conclusion

The synthesis of piperidine amides from chromone-2-carboxylic acid is a versatile and powerful strategy in medicinal chemistry for the generation of novel bioactive compounds. By carefully selecting the appropriate coupling reagents, reaction conditions, and purification methods, researchers can efficiently produce these valuable scaffolds for further biological evaluation. The protocols and insights provided in this guide offer a solid foundation for the successful synthesis and characterization of this important class of molecules.

References

High-performance liquid chromatography (HPLC) method for analyzing piperidine compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a ubiquitous saturated heterocycle, forming the structural core of numerous natural alkaloids and synthetic active pharmaceutical ingredients (APIs).[1] Its prevalence in medicinal chemistry necessitates robust and reliable analytical methods for quantification, purity assessment, and stability testing throughout the drug development lifecycle. This application note provides a detailed guide to developing and validating High-Performance Liquid Chromatography (HPLC) methods for the analysis of piperidine-containing compounds. We will explore the critical decision-making process for method development, delve into two primary analytical workflows, and provide detailed, field-proven protocols. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and related industries.

Introduction: The Analytical Significance of the Piperidine Moiety

Piperidine and its derivatives are fundamental building blocks in a vast array of pharmaceuticals, targeting a wide range of therapeutic areas.[1] The inherent basicity of the piperidine nitrogen and its conformational flexibility can present unique challenges in chromatographic analysis. Common issues include poor peak shape (tailing) on traditional reversed-phase columns due to secondary interactions with residual silanols, and poor retention for highly polar analogs.[2][3]

This guide addresses these challenges by providing a logical, experience-driven framework for method development. We will discuss the critical choice between direct analysis for chromophoric compounds and derivatization strategies for those lacking a UV-absorbing moiety. Furthermore, we will explore advanced column chemistries and alternative chromatographic modes like Hydrophilic Interaction Liquid Chromatography (HILIC) for polar piperidine compounds. Every protocol presented herein is designed as a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[4][5]

The Core Directive: A Logical Approach to Method Development

The initial and most critical step in developing an HPLC method for a piperidine-containing analyte is to assess its inherent spectroscopic properties. Specifically, does the molecule possess a chromophore that allows for sensitive UV detection? This single question dictates the subsequent analytical path.

Method_Development_Logic Start New Piperidine Analyte Decision1 Does the analyte possess a strong UV chromophore? Start->Decision1 Path_A Direct Analysis Workflow (Reversed-Phase or HILIC) Decision1->Path_A  Yes Path_B Pre-Column Derivatization Workflow Decision1->Path_B No   Conclusion_A Proceed to Protocol 1: Direct UV-Based Analysis Path_A->Conclusion_A Conclusion_B Proceed to Protocol 2: Analysis via Derivatization Path_B->Conclusion_B

Caption: Logical workflow for HPLC method development for piperidine compounds.

Workflow 1: Direct Analysis of Piperidine Compounds with Native Chromophores

For many piperidine-containing APIs, the piperidine ring is attached to a larger molecular scaffold that contains aromatic rings or other conjugated systems, which act as chromophores. In these cases, direct analysis by HPLC with UV detection is the most straightforward approach.

Causality in Experimental Choices: Reversed-Phase HPLC (RP-HPLC)

Reversed-phase HPLC is the most widely used chromatographic technique, separating molecules based on their hydrophobicity.[1] Analytes partition between a non-polar stationary phase (typically C8 or C18) and a polar mobile phase.[6]

  • Column Selection: The choice of a stationary phase is critical. For basic compounds like piperidines, residual, acidic silanol groups on the silica backbone of the column can lead to strong ionic interactions, resulting in peak tailing.[3] To mitigate this, it is imperative to use modern, high-purity silica columns that are end-capped. End-capping involves reacting the residual silanols with a small silylating agent, effectively shielding them from interaction with the basic analyte.[6] For particularly challenging separations, columns with embedded polar groups within the alkyl chains can offer alternative selectivity and improved peak shape.[7]

  • Mobile Phase pH Control: The ionization state of a piperidine derivative, governed by its pKa and the mobile phase pH, drastically affects its retention and peak shape. Operating at a pH at least 2 units below the pKa of the piperidine nitrogen ensures it is consistently protonated, leading to more reproducible retention times. A low pH (typically 2-4) also suppresses the ionization of residual silanols on the stationary phase, further minimizing undesirable secondary interactions.[8] Volatile buffers like formic acid or trifluoroacetic acid (TFA) are often preferred, especially if the method is to be coupled with mass spectrometry (MS).[9]

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in RP-HPLC.[10] Acetonitrile generally provides lower viscosity (leading to lower backpressure) and often different selectivity compared to methanol. The choice between them should be evaluated during method development to achieve the optimal separation of the main compound from its impurities.[9]

Protocol 1: Quantitative Analysis of Piperine in a Nanoemulsion Formulation

This protocol details the analysis of piperine, an alkaloid containing a piperidine moiety and a strong native chromophore, making it ideal for direct UV detection.[11]

Step-by-Step Methodology:

  • Standard Preparation:

    • Accurately weigh and dissolve piperine reference standard in methanol to prepare a stock solution of 100 µg/mL.

    • Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards ranging from 5 to 50 µg/mL.[1]

  • Sample Preparation:

    • Dilute a 400 µL aliquot of the piperine nanoemulsion in a 20 mL volumetric flask with methanol.[1]

    • Shake the flask vigorously (e.g., at 1,100 rpm) for 30 minutes to ensure complete extraction of piperine.[1]

    • Bring the flask to volume with methanol to achieve a theoretical final concentration of 20 µg/mL.[1]

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[1]

  • HPLC System and Conditions:

    • Set up the HPLC system according to the parameters outlined in Table 1.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Analysis and Quantification:

    • Inject the prepared calibration standards, followed by the sample preparations.

    • Construct a calibration curve by plotting the peak area of the piperine standard against its concentration.

    • Determine the concentration of piperine in the sample preparation from the calibration curve and calculate the amount in the original nanoemulsion.

Data Presentation:

ParameterConditionRationale
Instrument Agilent 1260 Infinity II or equivalentStandard HPLC system with UV detector.
Column C18, 250 mm x 4.6 mm, 5 µmStandard reversed-phase column providing good retention for moderately non-polar compounds like piperine.[1]
Mobile Phase Acetonitrile:Water (60:40, v/v)Provides optimal retention and elution for piperine.[1]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column ensuring good efficiency.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 20 µLStandard volume for quantitative analysis.
Detection UV at 343 nmWavelength of maximum absorbance for piperine, ensuring high sensitivity.[12]
Run Time 10 minutesSufficient time for the elution of piperine and any potential impurities.
Table 1: Chromatographic Conditions for Direct Analysis of Piperine.

Workflow 2: Analysis of Non-Chromophoric Piperidines via Derivatization

Simple piperidine and its alkylated derivatives lack a UV chromophore, making them invisible to standard UV detectors.[1] For these compounds, a pre-column derivatization step is required to attach a UV-active tag to the molecule.[13]

The Logic of Derivatization

Derivatization is a chemical reaction that converts the analyte into a product with properties more suitable for analysis. For non-chromophoric piperidines, the secondary amine is a convenient handle for reaction. A common and effective derivatizing agent is 4-toluenesulfonyl chloride (tosyl chloride), which reacts with the piperidine nitrogen to form a highly UV-active sulfonamide derivative.[1][13]

Derivatization_Workflow Analyte Piperidine (Non-UV-Active) Reaction Reaction (Basic Conditions) Analyte->Reaction Reagent 4-Toluenesulfonyl Chloride (Derivatizing Agent) Reagent->Reaction Product Tosyl-Piperidine Derivative (UV-Active) Reaction->Product HPLC RP-HPLC Analysis with UV Detection Product->HPLC

Caption: Workflow for pre-column derivatization of piperidine.

Protocol 2: Trace Analysis of Piperidine in a Bulk Drug Substance

This protocol describes a sensitive RP-HPLC method for quantifying residual piperidine in a bulk drug substance using pre-column derivatization with tosyl chloride.[13][14]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1 M sodium bicarbonate solution in water.

    • Prepare a solution of 4-toluenesulfonyl chloride in acetonitrile at a concentration of 50 mg/mL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of piperidine reference standard in 0.1 M HCl.

    • Accurately weigh the bulk drug substance and dissolve it in 0.1 M HCl.

    • Spike known amounts of piperidine standard into the drug substance solution for accuracy and recovery experiments.

  • Derivatization Reaction:

    • To a 1.0 mL aliquot of the standard or sample solution in a vial, add 2.0 mL of 1 M sodium bicarbonate solution.

    • Add 2.0 mL of the 4-toluenesulfonyl chloride solution.

    • Cap the vial and vortex thoroughly.

    • Heat the vial at 60 °C for 30 minutes in a water bath or heating block.

    • After cooling to room temperature, filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC System and Conditions:

    • Set up the HPLC system according to the parameters outlined in Table 2.

    • Equilibrate the column until a stable baseline is achieved.

  • Analysis and Quantification:

    • Inject the derivatized standards and samples.

    • Quantify the piperidine-tosyl derivative peak based on a calibration curve constructed from the derivatized standards.

Data Presentation:

ParameterConditionRationale
Instrument HPLC system with UV detectorStandard analytical instrumentation.
Column Inertsil C18, 250 mm x 4.6 mm, 5 µmA robust C18 phase provides good retention for the relatively non-polar tosyl derivative.[13][14]
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (68:32, v/v)The acidic mobile phase ensures good peak shape for the derivative and any co-eluting species.[13][14]
Flow Rate 1.0 mL/minStandard flow rate for the given column dimensions.[13][14]
Column Temp. 30 °CEnsures reproducible chromatography.[13][14]
Injection Vol. 20 µLAppropriate volume for trace analysis.
Detection UV at 254 nmA common wavelength for detecting aromatic compounds like the tosyl derivative.
Run Time 15 minutesAllows for elution of the derivative and unreacted reagent.
Table 2: Chromatographic Conditions for Derivatized Piperidine Analysis.[13][14]

Alternative Strategies for Highly Polar Piperidine Compounds

For piperidine derivatives that are highly polar (e.g., those with multiple hydroxyl or carboxyl groups), achieving adequate retention on a standard C18 column can be challenging, even with highly aqueous mobile phases.[2] In such cases, two primary strategies should be considered.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for separating very polar compounds.[15][16] It utilizes a polar stationary phase (such as bare silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[17] Retention is based on the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase.[18] As the aqueous content of the mobile phase increases, the analyte's retention decreases. This provides an orthogonal separation mechanism to RP-HPLC and is ideal for retaining compounds that elute in the void volume in reversed-phase mode.

Universal Detection: ELSD and CAD

When derivatization is undesirable or impractical, and the analyte lacks a chromophore, universal detectors offer an excellent alternative.

  • Evaporative Light Scattering Detector (ELSD): The ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles.[19][20] Its response is proportional to the mass of the analyte.[20]

  • Charged Aerosol Detector (CAD): Similar to ELSD, CAD also involves nebulization and solvent evaporation. However, it then imparts a positive charge to the analyte particles and measures this charge with a sensitive electrometer.[21][22]

Both ELSD and CAD are compatible with gradient elution, a significant advantage over refractive index (RI) detection.[23] They are ideal for analyzing compounds like sugars, lipids, and non-chromophoric APIs, including certain piperidine derivatives.[19][21]

Method Validation: Ensuring Trustworthiness and Compliance

A developed HPLC method is not complete until it has been validated to demonstrate its suitability for the intended purpose.[24] Validation must be performed in accordance with ICH Q2(R1) guidelines.[4][5][25] The key validation parameters are summarized below.

Data Presentation:

Validation ParameterPurposeTypical Acceptance Criteria (Assay/Impurities)
Specificity To ensure the method can unequivocally assess the analyte in the presence of other components (impurities, degradants, matrix).Peak purity analysis (e.g., using a DAD detector) should pass; no co-elution at the analyte's retention time.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a specified range.Correlation coefficient (r²) ≥ 0.999.[1]
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.Assay: 80-120% of the test concentration. Impurities: From reporting limit to 120% of specification.[26]
Accuracy The closeness of the test results to the true value.Assay: 98.0-102.0% recovery. Impurities: Recovery within 80-120% of the true value.[27]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (Intra-assay): RSD ≤ 1.0% for assay; RSD ≤ 5.0% for impurities. Intermediate Precision: RSD ≤ 2.0% for assay; RSD ≤ 10.0% for impurities.[24][27]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.[27]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.[27]
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like mobile phase composition (±2%), pH (±0.2), or column temperature (±5 °C) are varied.
Table 3: Summary of HPLC Method Validation Parameters based on ICH Q2(R1) Guidelines.[5][27][28][29]

Conclusion

The successful analysis of piperidine-containing compounds by HPLC is a systematic process rooted in a fundamental understanding of the analyte's chemical properties and the principles of chromatography. By following the logical decision-making framework presented—assessing the analyte's chromophoric nature to choose between direct and derivatization-based workflows—scientists can efficiently develop robust and reliable methods. For standard APIs with UV chromophores, optimizing a reversed-phase method with careful control over column chemistry and mobile phase pH is key. For non-chromophoric or highly polar piperidines, techniques such as pre-column derivatization, HILIC, or the use of universal detectors like ELSD and CAD provide powerful solutions. Finally, rigorous method validation according to ICH guidelines is the ultimate step in creating a trustworthy, compliant, and field-proven analytical procedure essential for modern drug development and quality control.

References

Use of 1-Ethyl-piperidine-3-carboxylic acid in neuroscience research.

Author: BenchChem Technical Support Team. Date: January 2026

An Application & Protocol Guide for Neuroscience Research

Topic: 1-Ethyl-piperidine-3-carboxylic acid (Ethyl Nipecotate)

Introduction: A Versatile Modulator of Inhibitory and Cholinergic Systems

This compound, more commonly referred to in the scientific literature as Ethyl Nipecotate and specifically its active enantiomer (R)-Nipecotic acid ethyl ester , is a piperidine derivative with significant utility in neuropharmacology.[1][2] While its parent compound, nipecotic acid, is a well-established inhibitor of the γ-aminobutyric acid (GABA) transporter, its clinical utility is limited by poor blood-brain barrier penetration.[3] The ethyl ester modification in Ethyl Nipecotate enhances its lipophilicity, making it a valuable prodrug or research tool for studying central nervous system (CNS) targets.

This guide details the primary mechanisms of action for (R)-Ethyl nipecotate, provides detailed protocols for its application in key neuroscience experiments, and explains the scientific rationale behind these methodologies. Its principal mechanism is the inhibition of the GABA Transporter 1 (GAT1), which leads to an increase in synaptic GABA levels and enhanced inhibitory neurotransmission.[4][5] This makes it a foundational tool for epilepsy research and the development of anticonvulsant therapies.[6][7] Additionally, research has revealed a secondary, direct-acting cholinergic agonist activity, with a notable preference for the M2 muscarinic receptor subtype.[8][9] This dual activity necessitates careful experimental design but also opens unique avenues for investigation.

Primary Mechanism of Action: Inhibition of GABA Reuptake

The brain maintains a delicate balance between excitation and inhibition. GABA is the primary inhibitory neurotransmitter in the CNS, and its action is terminated by its removal from the synaptic cleft via GABA transporters (GATs).[10] GAT1, expressed on both presynaptic neurons and surrounding glial cells, is a key player in this process.[11]

(R)-Ethyl nipecotate functions as a competitive inhibitor at the GAT1 transporter. By binding to the transporter, it blocks the reuptake of GABA from the synapse. This action prolongs the presence of GABA in the synaptic cleft, leading to sustained activation of postsynaptic GABA-A and GABA-B receptors and an overall enhancement of inhibitory signaling.[6] This mechanism is the foundation for the anticonvulsant effects observed with GAT1 inhibitors like Tiagabine, for which nipecotic acid derivatives are a structural basis.[6]

GAT1_Inhibition cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_synapse GABA GABA_release->GABA_synapse GAT1_pre GAT1 Transporter GABA_synapse->GAT1_pre Reuptake GABA_R GABA-A Receptor GABA_synapse->GABA_R Binds Ethyl_Nipecotate (R)-Ethyl Nipecotate Ethyl_Nipecotate->GAT1_pre Inhibits Inhibition Neuronal Inhibition (Cl- Influx) GABA_R->Inhibition Activates

Caption: Mechanism of GAT1 inhibition by (R)-Ethyl nipecotate.

Secondary Mechanism: M2-Selective Muscarinic Agonism

Beyond its effects on the GABAergic system, (R)-Ethyl nipecotate has been characterized as a direct-acting cholinergic agonist. It displays greater efficacy at M2 than at M1 muscarinic receptors.[8] Studies have shown it can inhibit GTP-stimulated adenylate cyclase, an action characteristic of M2 receptor activation, while acting as an antagonist at M1 receptors involved in inositol phosphate accumulation.[8][9]

Experimental Implication: When studying the effects of (R)-Ethyl nipecotate, researchers must consider this secondary target. For experiments focused solely on GABAergic modulation, it is crucial to include controls with muscarinic antagonists (e.g., atropine) to isolate the effects of GAT1 inhibition from those of M2 receptor activation.

Experimental Protocols & Methodologies

Protocol 1: In Vitro GAT1 Inhibition via [³H]-GABA Uptake Assay

This protocol details a method to quantify the inhibitory potency of (R)-Ethyl nipecotate on GAT1 transporters using radiolabeled GABA in either cultured cells expressing GAT1 or in rodent brain synaptosomes.

Rationale: This assay directly measures the function of the GAT1 transporter. By quantifying the reduction in [³H]-GABA uptake in the presence of the test compound, we can determine its inhibitory concentration (IC₅₀), a key measure of potency.

Materials:

  • (R)-Ethyl nipecotate

  • [³H]-GABA (radioligand)

  • Krebs-HEPES buffer (pH 7.4)

  • Cell line expressing GAT1 (e.g., HEK293-GAT1) or freshly prepared rodent cortical synaptosomes

  • Tiagabine (positive control)[12]

  • Scintillation fluid and vials

  • Microplate harvester and filter mats (e.g., GF/B)

  • Scintillation counter

Step-by-Step Methodology:

  • Preparation:

    • Prepare stock solutions of (R)-Ethyl nipecotate and Tiagabine in an appropriate vehicle (e.g., DMSO or assay buffer). Create a serial dilution series to cover a wide concentration range (e.g., 1 nM to 100 µM).

    • If using cells, plate them in 96-well plates to achieve ~80-90% confluency on the day of the experiment. If using synaptosomes, prepare them from rodent cortex via differential centrifugation.

  • Assay Initiation:

    • Wash the cells or resuspend the synaptosomes in pre-warmed Krebs-HEPES buffer.

    • Pre-incubate the preparations with varying concentrations of (R)-Ethyl nipecotate, vehicle, or the positive control (Tiagabine) for 15-20 minutes at 37°C. This allows the inhibitor to bind to the transporter.

  • Uptake Reaction:

    • Initiate the uptake reaction by adding a fixed concentration of [³H]-GABA (typically in the low nM range, below the Kₘ for GABA).

    • Incubate for a short, defined period (e.g., 10 minutes) at 37°C. This time should be within the linear range of GABA uptake.

  • Termination and Harvest:

    • Terminate the uptake by rapidly washing the wells with ice-cold assay buffer. This stops the transporter activity and removes extracellular [³H]-GABA.

    • Lyse the cells or harvest the synaptosomes onto filter mats using a microplate harvester. The filter mats will trap the cells/synaptosomes containing the internalized [³H]-GABA.

  • Quantification:

    • Place the filter mats into scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the amount of [³H]-GABA taken up.

  • Data Analysis:

    • Define non-specific uptake by including a condition with a saturating concentration of a known GAT1 inhibitor (e.g., 100 µM Tiagabine).

    • Subtract non-specific uptake from all other measurements to get specific uptake.

    • Normalize the data by expressing specific uptake as a percentage of the vehicle control (100% uptake).

    • Plot the percent inhibition against the log concentration of (R)-Ethyl nipecotate and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: In Vivo Assessment of Anticonvulsant Activity

This protocol describes the use of the subcutaneous pentylenetetrazol (scPTZ) seizure model in mice to evaluate the anticonvulsant efficacy of (R)-Ethyl nipecotate.

Rationale: The scPTZ model induces clonic seizures that are sensitive to drugs enhancing GABAergic neurotransmission.[6] It is a standard screening model for potential anticonvulsant agents and is appropriate for testing GAT1 inhibitors.

Materials:

  • (R)-Ethyl nipecotate

  • Vehicle (e.g., saline or 0.5% Tween 80 in saline)

  • Pentylenetetrazol (PTZ)

  • Male adult mice (e.g., C57BL/6 strain, 20-25g)

  • Injection syringes and needles

  • Observation chambers

Step-by-Step Methodology:

  • Animal Acclimation & Grouping:

    • Acclimate animals to the housing facility for at least one week.

    • Randomly assign mice to treatment groups (e.g., Vehicle, (R)-Ethyl nipecotate at 10, 30, 100 mg/kg). A minimum of 8-10 animals per group is recommended.

  • Compound Administration:

    • Prepare dosing solutions of (R)-Ethyl nipecotate in the chosen vehicle.

    • Administer the compound or vehicle to the mice via intraperitoneal (i.p.) injection. The injection volume is typically 10 mL/kg.

  • Pre-treatment Time:

    • Allow for a pre-treatment period (e.g., 30 minutes) for the compound to be absorbed and distribute to the CNS. This timing should be optimized in preliminary pharmacokinetic studies if possible.

  • Seizure Induction:

    • Administer a convulsant dose of PTZ (e.g., 85 mg/kg) via subcutaneous (s.c.) injection.

  • Behavioral Observation:

    • Immediately place each mouse into an individual observation chamber.

    • Observe the animals continuously for 30 minutes. Record the latency to the first clonic seizure and the presence or absence of tonic hindlimb extension. A clonic seizure is defined as whole-body clonus lasting for at least 5 seconds.

    • The primary endpoint is typically the percentage of animals in each group protected from clonic seizures.

  • Ethical Considerations:

    • All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

    • Animals exhibiting severe, uncontrolled seizures should be euthanized according to approved protocols.

  • Data Analysis:

    • Calculate the percentage of mice protected from seizures in each dose group.

    • Use Probit analysis or logistic regression to calculate the effective dose 50 (ED₅₀), which is the dose required to protect 50% of the animals from seizures.

    • Compare seizure latencies between groups using a one-way ANOVA followed by a post-hoc test.

Data Presentation and Workflow

Quantitative Data Summary

The following table presents example quantitative data for (R)-Ethyl nipecotate and related compounds based on values reported in the literature.

CompoundTargetAssayPotency (IC₅₀ / Kᵢ / ED₅₀)Reference
(R)-Nipecotic acidGAT1[³H]-GABA Uptake~20 µM (IC₅₀)[4][12]
(R)-Ethyl nipecotate GAT1[³H]-GABA UptakeExpected to be similar to or slightly less potent than nipecotic acid in vitro[12]
TiagabineGAT1[³H]-GABA Uptake~50 nM (IC₅₀)[6]
(R)-Ethyl nipecotate Muscarinic M2 ReceptorFunctional Assay (Atria)pD₂ ≈ 5.6 - 5.9[8]
(R)-Ethyl nipecotate Anticonvulsant ActivityscPTZ Seizure ModelDose-dependent protection[6][13]

Note: In vitro potency of the ethyl ester may be lower as it often acts as a prodrug, being hydrolyzed to the active carboxylic acid in vivo.

General Experimental Workflow

The following diagram illustrates a typical research workflow for characterizing a novel CNS compound like (R)-Ethyl nipecotate.

Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Pharmacology cluster_2 Phase 3: Data Analysis & Interpretation a Compound Synthesis & Purification b Primary Target Assay (e.g., [3H]-GABA Uptake) a->b d Off-Target Screening (e.g., Muscarinic Receptor Binding) a->d c Determine IC50 / Ki b->c e Select Animal Model (e.g., scPTZ) c->e j Mechanism Validation (e.g., Use of Antagonists) d->j f Dose-Response Study e->f g Determine ED50 f->g h Assess Side Effects (e.g., Rotarod for motor impairment) f->h i Statistical Analysis g->i h->i k Publish Findings i->k j->k

References

Application Notes & Protocols: Strategic Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors Utilizing the (R)-Piperidine-3-Carboxylate Chiral Pool

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dipeptidyl Peptidase-4 (DPP-4) inhibitors represent a cornerstone in the management of type 2 diabetes mellitus.[1][2][3] Their therapeutic efficacy is intrinsically linked to their precise three-dimensional structure, which allows for potent and selective inhibition of the DPP-4 enzyme. A key structural motif found in several marketed DPP-4 inhibitors is the chiral (R)-3-aminopiperidine scaffold. This document provides a detailed guide for researchers and drug development professionals on the strategic use of (R)-Ethyl piperidine-3-carboxylate, a readily available chiral building block, as a precursor for this critical pharmacophore.[4][5] We will elucidate the synthetic logic, provide a detailed protocol for the synthesis of Alogliptin as a representative example, and discuss the mechanistic underpinnings of the key chemical transformations.

Introduction: The Significance of the Chiral Piperidine Moiety

DPP-4 is a serine protease that inactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[6][7] By inhibiting DPP-4, the physiological levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[2][3][6]

The interaction between an inhibitor and the DPP-4 active site is highly stereospecific. The S1 pocket of the enzyme active site favorably accommodates a primary or secondary amine, such as that found on a piperidine ring. The (R)-configuration of the 3-aminopiperidine moiety is crucial for establishing the optimal binding interactions required for potent inhibition.[6] Consequently, synthetic strategies that provide enantiomerically pure access to this scaffold are of paramount importance in pharmaceutical development.

(R)-Ethyl piperidine-3-carboxylate serves as an accessible and cost-effective starting point in the "chiral pool" for obtaining the necessary (R)-3-aminopiperidine synthon.

From Ester to Amine: Preparing the Key Synthetic Intermediate

While (R)-Ethyl piperidine-3-carboxylate is the initial chiral source, the direct reactant in the key coupling step is typically (R)-3-aminopiperidine or its N-Boc protected form. The transformation from the ester to the amine is a critical preparatory stage. This can be achieved through several established synthetic methodologies, such as a Hofmann or Curtius rearrangement of an intermediate carboxylic acid derivative. For the purpose of coupling, the amine is often used as a dihydrochloride salt to improve stability and handling, with the free base being generated in situ during the reaction.[8][9][10]

G Start (R)-Ethyl piperidine-3-carboxylate Intermediate Multi-step Conversion (e.g., Hydrolysis, Rearrangement) Start->Intermediate Chemical Transformation Product (R)-3-Aminopiperidine (often as Dihydrochloride salt) Intermediate->Product Isolation

Caption: Conversion of the chiral starting material to the key amine synthon.

Application Protocol: Synthesis of Alogliptin

Alogliptin is a potent DPP-4 inhibitor where the final structure is assembled by coupling the (R)-3-aminopiperidine side chain to a substituted uracil core.[1] The following protocol outlines a well-documented nucleophilic aromatic substitution approach.[8][9][11]

Overall Synthetic Workflow

The synthesis is a two-stage process involving the initial preparation of the heterocyclic core followed by the crucial coupling reaction.

G cluster_0 Part A: Core Synthesis cluster_1 Part B: Coupling & Final Product A1 6-chloro-3-methyluracil A3 Intermediate Core 2-((6-chloro-3-methyl-2,4-dioxo-3,4- dihydropyrimidin-1(2H)-yl)methyl)benzonitrile A1->A3 A2 2-(bromomethyl)benzonitrile A2->A3 N-Alkylation K₂CO₃, DMF B2 Alogliptin (Free Base) A3->B2 Nucleophilic Substitution K₂CO₃, Isopropanol/Water, Reflux B1 (R)-3-aminopiperidine dihydrochloride B1->B2 B3 Alogliptin Benzoate (Salt Form) B2->B3 Salt Formation Benzoic Acid, Ethanol

Caption: General workflow for the synthesis of Alogliptin Benzoate.

Part A: Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile (Intermediate Core)
  • Rationale: This step constructs the main heterocyclic body of the drug. N-alkylation of 6-chloro-3-methyluracil with 2-(bromomethyl)benzonitrile provides the required scaffold for the subsequent coupling reaction. The choice of a polar aprotic solvent like DMF facilitates the SN2 reaction, while a mild base like potassium carbonate acts as a proton scavenger.[8]

  • Materials & Reagents:

    • 6-chloro-3-methyluracil

    • 2-(bromomethyl)benzonitrile

    • Potassium Carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF)

    • Water (deionized)

  • Procedure:

    • To a stirred solution of 6-chloro-3-methyluracil in DMF, add potassium carbonate.

    • Add 2-(bromomethyl)benzonitrile to the mixture.

    • Heat the reaction mixture to 60-80 °C for several hours.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

    • Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.

    • Filter the precipitated solid, wash thoroughly with water, and dry under vacuum to yield the intermediate core.[8]

Part B: Synthesis of Alogliptin (Nucleophilic Substitution)
  • Rationale: This is the key stereochemistry-defining step. The (R)-3-aminopiperidine acts as a nucleophile, displacing the chlorine atom at the C6 position of the uracil ring. Using the amine as a dihydrochloride salt requires a base (K₂CO₃) to liberate the free amine in situ. A mixture of isopropanol and water is an effective solvent system, as it provides sufficient solubility for both the organic intermediate and the inorganic salts.[8][11] Heating to reflux provides the necessary activation energy for the substitution reaction.

  • Materials & Reagents:

    • Intermediate Core from Part A

    • (R)-3-aminopiperidine dihydrochloride

    • Potassium Carbonate (K₂CO₃)

    • Isopropanol

    • Water (deionized)

  • Procedure:

    • Suspend the intermediate core and (R)-3-aminopiperidine dihydrochloride in a mixture of isopropanol and water in a reaction vessel equipped with a reflux condenser.[8]

    • Add potassium carbonate to the suspension. The amount of base should be sufficient to neutralize the dihydrochloride salt and drive the reaction.

    • Heat the mixture to reflux (approximately 80-90 °C) and maintain for several hours.

    • Monitor the reaction for completion using HPLC.

    • Once complete, cool the reaction mixture to room temperature.

    • Filter the mixture to remove inorganic salts (e.g., KCl and excess K₂CO₃).

    • Concentrate the filtrate under reduced pressure to remove the solvents, yielding crude Alogliptin free base.

    • The crude product can be purified by recrystallization or column chromatography. For pharmaceutical use, it is often converted to a stable salt, such as Alogliptin Benzoate, by treating the free base with benzoic acid in a suitable solvent like ethanol.[8][11]

Quantitative Data and Validation

The following table provides representative data for the key coupling step (Part B). Exact quantities should be scaled as needed for the specific laboratory application.

ReagentMol. Weight ( g/mol )Molar Eq.Representative Mass
Intermediate Core303.721.010.0 g
(R)-3-aminopiperidine HCl173.081.1 - 1.56.2 g (1.1 eq)
Potassium Carbonate (K₂CO₃)138.212.5 - 3.012.7 g (2.8 eq)
Product (Alogliptin) 339.39 - Yield: ~85-95%

Note: Data are representative and may vary based on specific reaction conditions and scale.[8][9]

Mechanistic Insight: Nucleophilic Aromatic Substitution

The core reaction for introducing the chiral side chain is a nucleophilic aromatic substitution (SNA_r_). The electron-withdrawing nature of the adjacent carbonyl groups on the pyrimidinedione ring activates the C6 position towards nucleophilic attack by the primary amine of (R)-3-aminopiperidine.

G reactant1 Pyrimidinedione Core (with C6-Cl) intermediate Meisenheimer-like Intermediate (Tetrahedral Complex) reactant1->intermediate Nucleophilic Attack (slow step) reactant2 (R)-3-Aminopiperidine (Free Base) reactant2->intermediate plus1 + product Alogliptin intermediate->product Loss of Leaving Group (fast step) byproduct Cl⁻ intermediate->byproduct plus2 +

Caption: Mechanism of the key coupling reaction to form Alogliptin.

Conclusion and Broader Applicability

(R)-Ethyl piperidine-3-carboxylate is a valuable and strategic starting material for the enantioselective synthesis of DPP-4 inhibitors. Through its conversion to (R)-3-aminopiperidine, it provides the essential chiral scaffold necessary for potent enzyme inhibition. The detailed protocol for Alogliptin synthesis serves as a practical template, illustrating a robust and scalable method for coupling this key side chain. The principles of nucleophilic substitution described here are applicable to the synthesis of other DPP-4 inhibitors that share this critical pharmacophore, making this chiral building block a cornerstone in the development of this important class of antidiabetic agents.[1][6]

References

Application Notes and Protocols: Fischer Esterification of 1-Ethyl-piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the Fischer esterification of 1-Ethyl-piperidine-3-carboxylic acid to synthesize its corresponding ethyl ester, a valuable building block in medicinal chemistry. The protocol details the reaction mechanism, optimized experimental procedures, purification techniques, and analytical characterization. Furthermore, expert insights and troubleshooting advice are provided to ensure successful and reproducible outcomes.

Introduction: The Significance of Piperidine Esters

Piperidine and its derivatives are fundamental structural motifs present in a wide array of pharmaceuticals.[1] The ester functional group, particularly the ethyl ester, often serves as a key intermediate in the synthesis of more complex drug candidates. The title compound, ethyl 1-ethyl-piperidine-3-carboxylate, is a valuable synthon for various biologically active molecules, including inhibitors of dipeptidyl peptidase-4 (DPP-4), serotonin and noradrenaline reuptake inhibitors, and GABA uptake inhibitors.[2]

The Fischer-Speier esterification is a classic and cost-effective method for synthesizing esters from carboxylic acids and alcohols, driven by an acid catalyst.[3][4] This application note provides a detailed and robust protocol for the synthesis of ethyl 1-ethyl-piperidine-3-carboxylate, addressing the specific challenges associated with amino acid derivatives.

Reaction Mechanism and Rationale

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[4][5][6] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting.

The key steps are:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[6][7][8]

  • Nucleophilic Attack by the Alcohol: The alcohol (in this case, ethanol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[7][8]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[6][9]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group, which results in a protonated ester.[6][9]

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[6]

A critical consideration for the esterification of amino acids like this compound is the presence of the basic nitrogen atom. Under acidic conditions, the piperidine nitrogen will be protonated to form an ammonium salt.[10] This is advantageous as it prevents the amine from competing with the alcohol as a nucleophile.

Reaction Pathway Diagram

Fischer_Esterification cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products Carboxylic_Acid 1-Ethyl-piperidine- 3-carboxylic acid Protonation Protonation of Carbonyl Carboxylic_Acid->Protonation Alcohol Ethanol (Excess) Nucleophilic_Attack Nucleophilic Attack by Ethanol Alcohol->Nucleophilic_Attack Catalyst Acid Catalyst (H+) Catalyst->Protonation Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Formation Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Deprotonation_Final Deprotonation Water_Elimination->Deprotonation_Final Water Water Water_Elimination->Water Ester Ethyl 1-Ethyl-piperidine- 3-carboxylate Deprotonation_Final->Ester

Caption: Fischer Esterification pathway for this compound.

Experimental Protocol

This protocol is optimized for a laboratory scale synthesis. Appropriate scaling and safety precautions should be considered for larger quantities.

Materials and Reagents
ReagentMolecular FormulaMW ( g/mol )Amount (mmol)Volume/MassRole
This compoundC₈H₁₅NO₂157.2110.01.57 gStarting Material
Ethanol (anhydrous)C₂H₅OH46.07Excess50 mLReagent/Solvent
Sulfuric Acid (concentrated)H₂SO₄98.08Catalytic0.5 mLCatalyst
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01-As neededNeutralization
Diethyl Ether (or Ethyl Acetate)(C₂H₅)₂O / C₄H₈O₂74.12 / 88.11-As neededExtraction Solvent
Anhydrous Sodium SulfateNa₂SO₄142.04-As neededDrying Agent
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.57 g, 10.0 mmol).

  • Reagent Addition: Add anhydrous ethanol (50 mL). The carboxylic acid may not fully dissolve at this stage.

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.5 mL) to the mixture. Caution: The addition of sulfuric acid to ethanol is exothermic.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. The reflux temperature will be the boiling point of ethanol (~78 °C).

  • Reaction Monitoring: Allow the reaction to proceed at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Cooling and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.[4][11]

  • Work-up - Neutralization: Carefully pour the cooled reaction residue into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (~50 mL) to neutralize the acidic catalyst. Caution: Carbon dioxide gas will be evolved, so vent the funnel frequently.[4]

  • Work-up - Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL).[4]

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude ethyl 1-ethyl-piperidine-3-carboxylate.[1][4]

Purification

The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Experimental Workflow Diagram

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Setup 1. Combine Reactants (Carboxylic Acid, Ethanol) Catalysis 2. Add H₂SO₄ Catalyst Setup->Catalysis Reflux 3. Heat to Reflux (4-6h) Catalysis->Reflux Solvent_Removal 4. Remove Excess Ethanol Reflux->Solvent_Removal Neutralization 5. Neutralize with NaHCO₃ Solvent_Removal->Neutralization Extraction 6. Extract with Organic Solvent Neutralization->Extraction Drying 7. Dry Organic Layer (Na₂SO₄) Extraction->Drying Concentration 8. Concentrate to yield Crude Product Drying->Concentration Purify 9. Purify (Distillation/Chromatography) Concentration->Purify Characterize 10. Characterize (NMR, IR, MS) Purify->Characterize

Caption: General workflow for the synthesis and purification of the target ester.

Expert Insights and Troubleshooting

  • Driving the Equilibrium: The Fischer esterification is an equilibrium-controlled process.[7] Using a large excess of the alcohol (ethanol in this case, which also acts as the solvent) shifts the equilibrium towards the product side, in accordance with Le Châtelier's principle.[5] For less volatile alcohols, removal of water using a Dean-Stark apparatus can be employed.[3][11]

  • Choice of Acid Catalyst: While sulfuric acid is effective and inexpensive, other strong acids like p-toluenesulfonic acid (p-TsOH) can also be used.[3] Lewis acids have also been reported as catalysts for Fischer esterification.[7][12]

  • Incomplete Reaction: If TLC analysis indicates a significant amount of starting material remains after the recommended reaction time, the reflux period can be extended. Ensure that the reagents, particularly the ethanol, are anhydrous, as the presence of water will inhibit the forward reaction.

  • Potential Side Reactions: While generally a clean reaction, prolonged heating or excessively strong acidic conditions could potentially lead to side reactions. However, for this substrate, such issues are minimal.

  • Work-up Considerations: The neutralization step with sodium bicarbonate is crucial to remove the acid catalyst. Failure to do so can lead to product degradation during concentration or purification. Ensure the pH of the aqueous layer is basic (pH > 8) before proceeding with the extraction.

  • Product Isolation: The product, ethyl 1-ethyl-piperidine-3-carboxylate, is a liquid.[2] If purification by column chromatography is chosen, a solvent system of ethyl acetate and hexanes, often with a small percentage of triethylamine to prevent streaking on the silica gel, is a good starting point.

Characterization and Data Analysis

The identity and purity of the synthesized ethyl 1-ethyl-piperidine-3-carboxylate should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR (Proton NMR)Appearance of a quartet and a triplet corresponding to the ethyl ester group (-OCH₂CH₃). Signals for the N-ethyl group and the piperidine ring protons. Disappearance of the broad carboxylic acid proton signal.
¹³C NMR (Carbon NMR)Appearance of a signal for the ester carbonyl carbon (around 170-175 ppm) and signals for the ethyl ester carbons.
IR Spectroscopy A strong C=O stretching band for the ester at approximately 1730-1740 cm⁻¹. Disappearance of the broad O-H stretch of the carboxylic acid.
Mass Spectrometry (MS) The molecular ion peak corresponding to the mass of the product (C₉H₁₇NO₂ = 171.24 g/mol ).

Conclusion

The Fischer esterification of this compound is a reliable and efficient method for the synthesis of its ethyl ester. By following the detailed protocol and considering the expert insights provided, researchers can successfully synthesize this valuable intermediate for applications in drug discovery and development. The key to a high-yielding reaction lies in effectively driving the equilibrium towards the product by using an excess of alcohol and ensuring anhydrous conditions.

References

1-Ethyl-piperidine-3-carboxylic acid as a standard in analytical chemistry.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Use of 1-Ethyl-piperidine-3-carboxylic Acid as an Analytical Standard

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This technical guide provides a comprehensive framework for the utilization of this compound as a reference standard in analytical chemistry, particularly within the context of pharmaceutical research and development. While this molecule serves as a valuable building block in synthetic chemistry, its application as a well-characterized analytical standard is crucial for ensuring the accuracy, precision, and validity of quantitative and qualitative analytical methods.[1][2] This document outlines the essential physicochemical properties, provides detailed, field-proven protocols for purity verification and identity confirmation, and establishes a robust methodology for its use in quantitative analysis by High-Performance Liquid Chromatography (HPLC).

Introduction and Scientific Context

This compound, a derivative of nipecotic acid, belongs to a class of heterocyclic compounds with significant relevance in medicinal chemistry.[3] Nipecotic acid and its analogues are known for their biological activity, including the inhibition of γ-aminobutyric acid (GABA) uptake, making them important in neuroscience research and the development of therapeutics for neurological disorders.[4][5][6] As synthetic programs develop novel drug candidates based on this scaffold, the need for a reliable, well-characterized reference standard for parent compounds, intermediates, and potential impurities becomes paramount.

The use of a certified or thoroughly characterized reference standard is the bedrock of analytical validation, ensuring that measurements are traceable and reproducible. This guide provides the necessary protocols to qualify this compound for this purpose.

Physicochemical Properties and Handling

A precise understanding of the standard's chemical and physical properties is fundamental to its correct application. The compound is typically supplied as a hydrochloride salt to improve stability and solubility.[1]

PropertyValueSource
CAS Number 861071-98-9[7][8][9]
Molecular Formula C₈H₁₅NO₂[7][9]
Molecular Weight 157.21 g/mol [7][9]
Form Typically a solid or powder.
Boiling Point ~262.7 °C at 760 mmHg[10]
Flash Point ~112.7 °C[10]
Density ~1.067 g/cm³[10]

Recommended Storage and Handling:

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container to prevent moisture absorption. For long-term stability, storage at 2-8°C is recommended.

  • Solution Stability: Aqueous and methanolic solutions should be prepared fresh. If short-term storage is necessary, they should be refrigerated and protected from light. A stability study should be performed to determine the viable usage period for standard solutions under typical laboratory conditions.

Protocol I: Purity and Identity Confirmation of the Reference Standard

Before use, the identity and purity of the reference standard must be unequivocally confirmed. This protocol establishes a multi-technique approach for a comprehensive characterization.

Workflow for Standard Qualification

G Purity_HPLC 3.1 HPLC-UV Purity (Target: ≥98.0%) Qualified Qualified Reference Standard Purity_HPLC->Qualified Purity_LOD 3.2 Loss on Drying (LOD) (Gravimetric) Purity_LOD->Qualified ID_MS 3.3 Mass Spectrometry (MS) (Confirm MW) ID_MS->Qualified ID_NMR 3.4 NMR Spectroscopy (Confirm Structure) ID_NMR->Qualified Standard Received Standard: This compound Standard->Purity_HPLC Standard->Purity_LOD Standard->ID_MS Standard->ID_NMR

Caption: Workflow for the qualification of a reference standard.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment
  • Principle: This reversed-phase HPLC method is designed to separate the main component from potential impurities. The zwitterionic nature of the molecule at neutral pH and its basicity from the piperidine nitrogen necessitate a controlled, acidic mobile phase to ensure consistent protonation and good peak shape.

  • Instrumentation and Conditions:

ParameterRecommended SettingRationale
Column Reversed-Phase C18, 150 x 4.6 mm, 3.5 µmProvides a good balance of resolution and efficiency for small molecules.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifies the mobile phase to suppress silanol interactions and ensure the analyte is in a single protonated state.[11]
Mobile Phase B AcetonitrileStandard organic modifier for reversed-phase chromatography.
Gradient 5% B to 95% B over 15 minutesA broad gradient ensures elution of both polar and potential non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.
Injection Vol. 10 µL
UV Detection 210 nmWavelength for detecting the carboxylic acid chromophore in the absence of a stronger UV-active group.
  • Procedure:

    • Prepare a sample solution of the standard at approximately 1.0 mg/mL in 50:50 Water:Acetonitrile.

    • Inject the solution onto the equilibrated HPLC system.

    • Integrate all peaks detected.

    • Calculate the purity by area percent: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Acceptance Criteria: Purity ≥ 98.0%.

Loss on Drying (LOD)
  • Principle: To determine the percentage of water and volatile residues.

  • Procedure:

    • Accurately weigh approximately 1.0 g of the standard into a pre-dried weighing bottle.

    • Dry in a vacuum oven at 60°C for 4 hours.

    • Cool in a desiccator and re-weigh.

    • Calculate the percentage loss in weight.

    • Acceptance Criteria: LOD ≤ 1.0%.

Mass Spectrometry (MS) for Identity Confirmation
  • Principle: To confirm the molecular weight of the compound.

  • Procedure:

    • Infuse the sample solution (from 3.1) into an Electrospray Ionization (ESI) source connected to a mass spectrometer.

    • Operate in positive ion mode.

    • Expected Result: The primary ion observed should correspond to the protonated molecule [M+H]⁺ at m/z 158.12.

    • Acceptance Criteria: The observed mass must be within ± 0.05 Da of the theoretical mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: To confirm the chemical structure and proton/carbon environment.

  • Procedure:

    • Dissolve an accurately weighed portion of the standard in a suitable deuterated solvent (e.g., D₂O or MeOD).

    • Acquire ¹H and ¹³C NMR spectra.

    • Expected Result: The resulting spectra should be consistent with the structure of this compound, showing characteristic signals for the ethyl group, the piperidine ring protons, and the absence of significant impurity signals.[12][13]

    • Acceptance Criteria: The spectral data must align with the known structure.

Protocol II: Quantitative Analysis Using this compound as a Standard

This protocol details the use of the qualified standard for the quantification of an active pharmaceutical ingredient (API) or related substance in a sample matrix.

Workflow for Quantitative Sample Analysis

G Stock 4.1 Prepare Stock Standard (e.g., 1 mg/mL) Working 4.2 Create Working Standards (Serial Dilution) Stock->Working CalCurve 4.3 Generate Calibration Curve (5-6 concentration levels) Working->CalCurve Quant 4.6 Quantify vs. Cal Curve CalCurve->Quant Interpolate Sample Response SamplePrep 4.4 Prepare Sample Solution (Extract, Dilute) Analysis 4.5 Analyze by HPLC SamplePrep->Analysis Analysis->Quant

Caption: Workflow for quantitative analysis using a reference standard.

Preparation of Stock Standard Solution
  • Accurately weigh approximately 10 mg of the qualified this compound reference standard into a 10 mL volumetric flask.

  • Account for the purity and LOD results from Protocol I using the formula: Corrected Weight = Actual Weight * (Purity % / 100) * ((100 - LOD %) / 100).

  • Dissolve and dilute to volume with the mobile phase A/B (50:50) to create a 1.0 mg/mL Stock Solution . Sonicate if necessary to ensure complete dissolution.

Preparation of Working Standards and Calibration Curve
  • Perform serial dilutions of the Stock Solution to prepare a series of at least five calibration standards. A typical concentration range might be 1.0, 5.0, 10.0, 25.0, and 50.0 µg/mL.

  • Inject each calibration standard into the HPLC system (using the method from 3.1 or a suitably optimized version).

  • Plot the peak area response versus the concentration for each standard.

  • Perform a linear regression analysis on the data.

  • Acceptance Criteria: The coefficient of determination (R²) must be ≥ 0.999.

Sample Preparation
  • Accurately weigh a portion of the sample (e.g., powdered tablets, drug substance) expected to contain the analyte.

  • Transfer to a suitable volumetric flask.

  • Add extraction solvent (e.g., mobile phase A/B 50:50), sonicate for 15 minutes, and dilute to volume.

  • Filter the solution through a 0.45 µm syringe filter to remove particulates.

  • Perform further dilutions as necessary to bring the expected analyte concentration within the range of the calibration curve.

Sample Analysis and Quantification
  • Inject the prepared sample solution into the HPLC system.

  • Identify the analyte peak by comparing its retention time to that of the standard.

  • Integrate the peak area of the analyte.

  • Calculate the concentration in the sample solution by interpolating its peak area from the linear regression equation of the calibration curve: Concentration (µg/mL) = (Sample Area - y-intercept) / slope.

  • Back-calculate the amount of analyte in the original sample, accounting for all dilutions.

Conclusion

This compound is a crucial molecule in pharmaceutical synthesis. By following the rigorous qualification and application protocols outlined in this guide, researchers and analytical scientists can confidently establish it as a reliable reference standard. This ensures the integrity and accuracy of analytical data, supporting drug development programs from early discovery through to quality control.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Ethyl-piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Ethyl-piperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols to improve the yield and purity of your synthesis.

I. Overview of Synthetic Strategies

This compound is a valuable building block in medicinal chemistry. The primary synthetic routes involve the N-alkylation of a piperidine-3-carboxylic acid derivative. The two most common approaches are:

  • Direct N-Alkylation: This method involves the reaction of a piperidine-3-carboxylic acid ester with an ethylating agent, such as ethyl halide.

  • Reductive Amination: This approach utilizes a piperidine-3-carboxylic acid precursor and acetaldehyde in the presence of a reducing agent.

This guide will focus on troubleshooting and optimizing these common synthetic pathways.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Q1: Why is my yield of this compound consistently low?

Low yields can stem from several factors, from incomplete reactions to product loss during workup. Here’s a breakdown of potential causes and how to address them:

Possible Cause 1: Inefficient N-Alkylation

  • Explanation: The direct N-alkylation of piperidine-3-carboxylic acid can be challenging due to the competing reactivity of the carboxylic acid group. The presence of the acidic proton can lead to the formation of a salt with the piperidine nitrogen, reducing its nucleophilicity.[1][2] Additionally, the use of an inappropriate base or solvent can hinder the reaction.

  • Solution:

    • Protect the Carboxylic Acid: A crucial step is to protect the carboxylic acid, typically as an ester (e.g., ethyl or methyl ester), before N-alkylation.[3] This prevents the acid-base side reaction and improves the solubility of the starting material in organic solvents.

    • Choice of Base: A non-nucleophilic base is essential to deprotonate the piperidine nitrogen without competing in the alkylation. Diisopropylethylamine (DIPEA) or potassium carbonate are common choices.[1]

    • Solvent Selection: Aprotic polar solvents like acetonitrile or DMF are generally effective for this type of reaction.[1]

Possible Cause 2: Incomplete Reductive Amination

  • Explanation: Reductive amination involves the formation of an iminium ion intermediate, which is then reduced. The reaction's success is highly dependent on the pH and the choice of reducing agent.[4]

  • Solution:

    • pH Control: The reaction should be maintained at a slightly acidic pH (around 4-6) to facilitate iminium ion formation without deactivating the amine starting material.

    • Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent for reductive aminations as it is milder and more selective than sodium cyanoborohydride.[3][5]

    • Reaction Conditions: Ensure the reaction is run at an appropriate temperature and for a sufficient duration to go to completion. Monitoring the reaction by TLC or LC-MS is recommended.

Possible Cause 3: Product Loss During Workup and Purification

  • Explanation: this compound is an amino acid and can be highly water-soluble, especially in its zwitterionic or salt form. This can lead to significant product loss during aqueous workup.

  • Solution:

    • Extraction at Appropriate pH: After the reaction, it is critical to adjust the pH of the aqueous phase to the isoelectric point of the amino acid to minimize its solubility in water before extraction with an organic solvent.

    • Solvent Evaporation: Be cautious during solvent removal, as the product may be volatile under high vacuum and elevated temperatures.

    • Purification Method: Column chromatography on silica gel can be used for purification, but care must be taken to choose an appropriate eluent system, often containing a small amount of a basic modifier like triethylamine to prevent streaking. Alternatively, purification via crystallization of a salt form can be effective.[6]

Q2: I am observing significant amounts of dialkylated byproducts. How can I minimize their formation?

Explanation: Over-alkylation, leading to the formation of a quaternary ammonium salt, can occur if an excess of the ethylating agent is used or if the reaction conditions are too harsh.[1]

Solution:

  • Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the ethylating agent. Adding the ethylating agent slowly to the reaction mixture can also help to maintain a low concentration and favor mono-alkylation.[1]

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed to prevent further alkylation.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can help to control the reaction rate and reduce the formation of over-alkylated products.

Q3: What are the common impurities in my final product, and how can I remove them?

Common Impurities:

  • Unreacted starting material (piperidine-3-carboxylic acid or its ester).

  • Dialkylated byproduct (quaternary ammonium salt).

  • Residual base or ethylating agent.

Purification Strategies:

  • Acid-Base Extraction: A carefully controlled acid-base extraction can be a powerful purification tool.[7]

    • Dissolve the crude product in an organic solvent.

    • Wash with a dilute acidic solution (e.g., 1M HCl) to remove any unreacted starting amine and basic impurities.

    • Back-extract the aqueous layer with an organic solvent to recover any product that may have partitioned into the aqueous phase.

    • Neutralize the combined organic layers and wash with brine.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities.[7] Often, converting the final product to a salt (e.g., hydrochloride) can facilitate crystallization and improve purity.[6]

  • Chromatography: For difficult separations, column chromatography on silica gel or a suitable ion-exchange resin may be necessary.

III. Optimized Experimental Protocols

Protocol 1: Synthesis via N-Alkylation of Ethyl Nipecotate

This protocol outlines the synthesis starting from the ethyl ester of piperidine-3-carboxylic acid (ethyl nipecotate).

Step 1: N-Alkylation

  • To a solution of ethyl nipecotate (1.0 eq) in anhydrous acetonitrile (10 mL/mmol), add potassium carbonate (2.0 eq).

  • Add ethyl iodide (1.2 eq) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at 50 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

Step 2: Saponification

  • Dissolve the crude ethyl 1-ethyl-piperidine-3-carboxylate in a mixture of ethanol and water.

  • Add sodium hydroxide (1.5 eq) and stir the mixture at room temperature until the ester is fully hydrolyzed (monitor by TLC or LC-MS).

  • Neutralize the reaction mixture with 1M HCl to a pH of approximately 7.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) multiple times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Synthesis via Reductive Amination

This protocol utilizes a piperidine-3-carboxylic acid precursor and acetaldehyde.

  • Dissolve piperidine-3-carboxylic acid (1.0 eq) in a mixture of methanol and acetic acid (to maintain a pH of ~5).

  • Add acetaldehyde (1.5 eq) to the solution and stir for 30 minutes at room temperature.

  • Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

IV. Frequently Asked Questions (FAQs)

Q: Can I use other ethylating agents besides ethyl iodide?

A: Yes, other ethylating agents like ethyl bromide or diethyl sulfate can be used. The reactivity will vary, so reaction times and temperatures may need to be adjusted. Ethyl iodide is generally more reactive than ethyl bromide.

Q: Is it necessary to protect the carboxylic acid group?

A: While not strictly necessary in all cases (as in the reductive amination protocol), protecting the carboxylic acid as an ester for the N-alkylation route is highly recommended to improve the yield and simplify the reaction.[3]

Q: What is the best way to monitor the reaction?

A: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of the reaction. Staining with ninhydrin can be used to visualize the primary or secondary amine starting material, which will disappear as the reaction proceeds. Liquid chromatography-mass spectrometry (LC-MS) provides more detailed information about the formation of the product and any byproducts.

Q: How can I confirm the identity and purity of my final product?

A: The identity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The purity can be assessed by HPLC or elemental analysis.

V. Visualizing the Synthesis Workflow

N-Alkylation Workflow

N_Alkylation_Workflow start Start: Ethyl Nipecotate step1 N-Alkylation (Ethyl Iodide, K2CO3, Acetonitrile) start->step1 step2 Saponification (NaOH, EtOH/H2O) step1->step2 step3 Workup & Purification (Acid-Base Extraction, Crystallization) step2->step3 end_product This compound step3->end_product

Caption: Workflow for N-Alkylation Synthesis.

Reductive Amination Workflow

Reductive_Amination_Workflow start Start: Piperidine-3-carboxylic acid step1 Iminium Ion Formation (Acetaldehyde, Acetic Acid) start->step1 step2 Reduction (Sodium Triacetoxyborohydride) step1->step2 step3 Workup & Purification (Extraction, Crystallization) step2->step3 end_product This compound step3->end_product

Caption: Workflow for Reductive Amination Synthesis.

VI. Quantitative Data Summary

ParameterN-Alkylation MethodReductive Amination Method
Starting Material Ethyl NipecotatePiperidine-3-carboxylic acid
Key Reagents Ethyl Iodide, K₂CO₃Acetaldehyde, NaBH(OAc)₃
Typical Yield 60-80%70-90%
Key Advantage Readily available starting materialDirect, one-pot synthesis
Key Challenge Requires esterification/saponificationpH control is critical

VII. References

  • ResearchGate. (n.d.). The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. Retrieved from --INVALID-LINK--

  • BORIS Portal. (n.d.). Green Chemistry. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Procedure for N-alkylation of Piperidine?. Retrieved from --INVALID-LINK--

  • ACS Publications. (2018). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 1-Ethylpiperidine synthesis. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 1-Ethyl-3-methylpiperidine-3-carboxylic acid hydrochloride. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. Retrieved from --INVALID-LINK--

  • ScienceDirect. (2016). Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipo. Bioorganic & Medicinal Chemistry. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Reductive amination and amide synthesis. Reagents and conditions. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2020). A practical catalytic reductive amination of carboxylic acids. Retrieved from --INVALID-LINK--

  • Technical Disclosure Commons. (2024). PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2020). A practical catalytic reductive amination of carboxylic acids. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2011). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Retrieved from --INVALID-LINK--

  • BLD Pharm. (n.d.). 1-Ethylpiperidine-3-carboxylic acid. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2021). 4. RSC Medicinal Chemistry. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). WO2006013550A3 - Process for preparation of piperidine carboxylic acid. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). (S)-Ethyl piperidine-3-carboxylate. Retrieved from --INVALID-LINK--

  • ODU Digital Commons. (n.d.). The Regioselective 3-Alkylation of Piperidine. Retrieved from --INVALID-LINK--

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from --INVALID-LINK--

  • PubMed. (2018). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 1-Ethyl-3-methylpiperidine-3-carboxylic acid hydrochloride AldrichCPR. Retrieved from --INVALID-LINK--

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Retrieved from --INVALID-LINK--

References

Common side reactions in the N-alkylation of piperidine rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of piperidine rings. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during your experiments. Our focus is on providing not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your synthetic work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to directly address the pressing issues that can arise during the N-alkylation of piperidine, providing both explanations and actionable solutions.

Issue 1: Over-alkylation and Formation of Quaternary Ammonium Salts

Q1: My reaction is producing a significant amount of a water-soluble byproduct that I suspect is the quaternary ammonium salt. Why is this happening and how can I prevent it?

A1: This is a classic side reaction in the N-alkylation of secondary amines like piperidine. The initially formed tertiary amine product is itself a nucleophile and can react with another equivalent of the alkylating agent to form a quaternary ammonium salt. This process is often referred to as "over-alkylation" or "exhaustive methylation" when using a methylating agent.[1][2][3]

Causality: The N-alkylation of a secondary amine to a tertiary amine often increases the nucleophilicity of the nitrogen atom, making the product more reactive than the starting material.[4] Several factors can exacerbate this issue:

  • Stoichiometry: Using an excess of the alkylating agent is a primary driver for the formation of quaternary salts.[5][6]

  • Reaction Conditions: Higher temperatures and prolonged reaction times can provide the necessary activation energy for the second alkylation to occur.[6]

  • Nature of the Alkylating Agent: Highly reactive alkylating agents, such as methyl iodide or benzyl bromide, are more prone to causing over-alkylation.[6]

Troubleshooting Strategies:

  • Control Stoichiometry: The most straightforward approach is to use piperidine in excess relative to the alkylating agent. A common strategy is to use a large excess of the amine to statistically favor the mono-alkylation.[6]

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent slowly, for instance, using a syringe pump over several hours, helps to maintain a low concentration of the electrophile in the reaction mixture. This ensures that the alkylating agent is more likely to react with the more abundant starting piperidine rather than the newly formed tertiary amine.[5][6]

  • Lower the Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation reaction more significantly than the first, thereby improving selectivity for the desired tertiary amine.[6]

  • Choice of Base: If a base is used, a weaker, non-nucleophilic base can be beneficial. Strong bases can deprotonate the resulting tertiary amine, increasing its nucleophilicity and promoting quaternization.[6] Sterically hindered bases can also be employed to minimize side reactions.[7]

Issue 2: Competing Elimination Reactions

Q2: I am observing the formation of an alkene byproduct in my reaction mixture. What is causing this and how can I minimize it?

A2: The formation of an alkene is indicative of a competing elimination reaction, most commonly an E2 elimination. This is particularly prevalent when using sterically hindered alkyl halides or when the reaction is conducted under strongly basic conditions.[8]

Causality: The piperidine, being a base, can abstract a proton from a β-carbon of the alkyl halide, leading to the elimination of HX and the formation of an alkene.

  • Structure of the Alkyl Halide: Secondary and tertiary alkyl halides are more prone to elimination than primary alkyl halides due to the formation of more stable carbocation-like transition states.

  • Steric Hindrance: A sterically hindered amine base will preferentially attack a sterically accessible β-proton over the more hindered α-carbon of the alkyl halide, favoring elimination over substitution.

  • Reaction Conditions: Higher temperatures generally favor elimination over substitution.

Troubleshooting Strategies:

  • Select the Right Alkylating Agent: Whenever possible, use primary alkyl halides to minimize elimination.

  • Optimize the Base: If a base is required, use a non-nucleophilic, sterically unhindered base. Strong, bulky bases will favor elimination.

  • Lower the Reaction Temperature: As with over-alkylation, lower temperatures can disfavor the elimination pathway, which typically has a higher activation energy than substitution.

A specific type of elimination to be aware of is the Hofmann Elimination . This occurs when a quaternary ammonium salt with a β-hydrogen is heated in the presence of a base (like silver oxide and water), leading to the formation of the least substituted alkene (Hofmann product).[1][2][3][9][10] This is a potential degradation pathway for your product if it forms a quaternary salt and is subjected to basic conditions and heat.

Issue 3: Low Reactivity or Incomplete Conversion

Q3: My reaction is very slow or does not go to completion, even with heating. What can I do to improve the reaction rate and yield?

A3: Low reactivity in N-alkylation can stem from several factors, including the nature of the alkylating agent, steric hindrance, and the reaction conditions.

Causality:

  • Leaving Group Ability: The reactivity of alkyl halides follows the trend I > Br > Cl >> F. Alkyl chlorides can be quite unreactive and may require harsh conditions.[8]

  • Steric Hindrance: A bulky substituent on the piperidine ring (e.g., at the 2-position) can sterically hinder the approach of the alkylating agent.[11] Similarly, a bulky alkylating agent will react more slowly.

  • Salt Formation: Without a base to scavenge the acid (HX) formed during the reaction, the piperidine starting material will be protonated to form an ammonium salt. This salt is not nucleophilic and will not react further, effectively slowing down or stopping the reaction.[5]

Troubleshooting Strategies:

  • Use a More Reactive Alkylating Agent: If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.[8]

  • Add a Base: Incorporating a base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), will neutralize the acid byproduct and keep the piperidine in its free, nucleophilic form.[5]

  • Increase the Temperature: Carefully increasing the reaction temperature can overcome the activation energy barrier. However, be mindful that this may also promote side reactions like elimination and over-alkylation.

  • Solvent Choice: The choice of solvent can influence reaction rates. Polar aprotic solvents like DMF or acetonitrile are often good choices for SN2 reactions.[5]

Alternative Strategy: Reductive Amination

Q4: I am struggling with selectivity issues using direct alkylation with alkyl halides. Is there a better way to synthesize N-alkylated piperidines?

A4: Yes, reductive amination is a powerful and often more selective alternative for the N-alkylation of piperidines.[11][12] This method avoids many of the pitfalls of direct alkylation, particularly over-alkylation.[11][13]

Mechanism Overview: Reductive amination involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion intermediate. This intermediate is then reduced in situ by a mild reducing agent to yield the N-alkylated piperidine.[11][12]

Advantages of Reductive Amination:

  • High Selectivity: The reaction is highly selective for mono-alkylation, as the tertiary amine product is not reactive under these conditions.[12]

  • Milder Conditions: Reductive aminations can often be carried out under mild, neutral, or slightly acidic conditions.[12]

  • Broad Substrate Scope: A wide variety of aldehydes and ketones can be used, allowing for the introduction of diverse alkyl groups.[12][14]

Common Reducing Agents:

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reducing agent that is particularly effective for reducing iminium ions in the presence of carbonyl compounds.[11][12]

  • Sodium cyanoborohydride (NaBH₃CN): Another selective reducing agent, but it is toxic and requires careful handling.

Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate the key reaction pathways and a decision-making workflow for troubleshooting common issues.

N_Alkylation_Pathways Start Piperidine + R-X Product N-Alkylpiperidine Start->Product Desired SN2 Reaction Alkene Alkene (Elimination) Start->Alkene Undesired E2 (Base, Heat) Quat_Salt Quaternary Ammonium Salt (Over-alkylation) Product->Quat_Salt Undesired SN2 (Excess R-X)

Caption: Competing pathways in N-alkylation of piperidine.

Troubleshooting_Workflow Start N-Alkylation Experiment Check_Purity Analyze Product Mixture (TLC, LC-MS, NMR) Start->Check_Purity Desired_Product High Yield & Purity Check_Purity->Desired_Product Yes Over_Alkylation Issue: Over-alkylation? Check_Purity->Over_Alkylation No Elimination Issue: Elimination? Over_Alkylation->Elimination No Sol_Over_Alk Solutions: - Use excess piperidine - Slow addition of R-X - Lower temperature Over_Alkylation->Sol_Over_Alk Yes Low_Conversion Issue: Low Conversion? Elimination->Low_Conversion No Sol_Elimination Solutions: - Use primary R-X - Weaker base - Lower temperature Elimination->Sol_Elimination Yes Sol_Low_Conversion Solutions: - Add base (e.g., K2CO3) - Use R-Br or R-I - Increase temperature cautiously - Consider Reductive Amination Low_Conversion->Sol_Low_Conversion Yes

References

Technical Support Center: Optimizing Reaction Conditions for 1-Ethyl-piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Ethyl-piperidine-3-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explore the causality behind experimental choices, helping you troubleshoot common issues and rationalize your synthetic strategy.

Introduction: Strategic Approaches to Synthesis

The preparation of this compound, a key building block in pharmaceutical development, typically begins from a commercially available precursor such as ethyl piperidine-3-carboxylate (also known as ethyl nipecotate).[1][2] The synthesis involves two primary transformations: N-alkylation of the piperidine nitrogen and hydrolysis of the ethyl ester.

The sequence of these steps is critical and presents two main strategic pathways, each with distinct advantages and challenges.

Diagram: Core Synthetic Pathways

Synthetic_Pathways cluster_0 Starting Material cluster_1 Pathway 1: Alkylation First cluster_2 Pathway 2: Hydrolysis First (Less Common) cluster_3 Final Product Start Ethyl Piperidine-3-carboxylate A1 N-Ethylation (Direct Alkylation or Reductive Amination) Start->A1 More Common B1 Ester Hydrolysis Start->B1 Less Common A2 Ethyl 1-Ethylpiperidine-3-carboxylate A1->A2 End This compound A2->End Ester Hydrolysis B2 Piperidine-3-carboxylic acid B1->B2 B3 N-Ethylation B2->B3 B3->End

Caption: Primary synthetic routes to the target compound.

Pathway 1, which involves N-alkylation followed by ester hydrolysis, is generally preferred. Performing the N-alkylation on the ester prevents potential complications of the alkylating agent reacting with the carboxylic acid group.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments.

Part 1: N-Alkylation of Ethyl Piperidine-3-carboxylate

Q1: What are the primary methods for N-ethylation, and which one should I choose?

There are two robust methods for this transformation: Direct N-Alkylation and Reductive Amination. The choice depends on factors like available reagents, scale, and desired selectivity.[3]

  • Direct N-Alkylation: This classic SN2 reaction involves treating the secondary amine with an ethylating agent (e.g., ethyl iodide, ethyl bromide) in the presence of a base. It is straightforward but carries the risk of over-alkylation.[4]

  • Reductive Amination: This is often the preferred method for its high selectivity and milder conditions.[3] The piperidine reacts with acetaldehyde to form an iminium ion intermediate, which is then reduced in situ by a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[5][6] This method completely avoids the risk of forming quaternary ammonium salts.[7]

Q2: My direct N-alkylation reaction is low-yielding and messy. What's going wrong?

Low yields in direct alkylation are typically due to two main issues: incomplete reaction or the formation of a quaternary ammonium salt byproduct.

Diagram: Troubleshooting Low Yield in Direct N-Alkylation

Troubleshooting_Alkylation cluster_incomplete Solutions for Incomplete Reaction cluster_overalkylation Solutions for Over-alkylation Start Low Yield in Direct N-Alkylation TLC_Check Analyze crude reaction by TLC/LC-MS. What do you see? Start->TLC_Check StartingMaterial High amount of starting material remains. TLC_Check->StartingMaterial Incomplete Reaction NewSpot A new, more polar spot (likely quaternary salt). TLC_Check->NewSpot Over-alkylation ComplexMixture Multiple unidentified spots. TLC_Check->ComplexMixture Degradation/Side Reactions Sol_Base Use a stronger base (e.g., NaH instead of K₂CO₃). StartingMaterial->Sol_Base Sol_Temp Increase reaction temperature (e.g., from RT to 70°C). StartingMaterial->Sol_Temp Sol_Solvent Switch to a polar aprotic solvent (e.g., DMF, Acetonitrile). StartingMaterial->Sol_Solvent Sol_SlowAdd Add alkylating agent slowly (syringe pump). NewSpot->Sol_SlowAdd Sol_Stoich Use only 1.0-1.1 equivalents of alkylating agent. NewSpot->Sol_Stoich Sol_Reductive Switch to Reductive Amination method. NewSpot->Sol_Reductive

Caption: A decision tree for troubleshooting direct N-alkylation.

Q3: Which base and solvent combination is best for direct N-alkylation?

The choice is critical for success. A non-nucleophilic base is required to deprotonate the secondary amine (or scavenge the HBr/HI formed) without competing in the SN2 reaction.

BaseSolventTemperatureKey Considerations
K₂CO₃ Acetonitrile, DMFRoom Temp to 70°CA common, cost-effective choice. Reaction may be slow but is often clean.[4]
NaH Dry DMF, Dry THF0°C to Room TempA very strong, non-nucleophilic base that ensures complete deprotonation of the amine. Requires anhydrous conditions.
DIPEA Acetonitrile, DCMRoom TempA sterically hindered organic base that acts as an acid scavenger. Can be effective, but yields are sometimes moderate (<70%).[4]

Expertise & Experience: We recommend starting with K₂CO₃ in acetonitrile or DMF and heating to 50-70°C.[4] This often provides a good balance of reaction rate and cleanliness. If the reaction is still sluggish, switching to NaH in anhydrous DMF will provide the highest reactivity, but care must be taken to exclude moisture.

Part 2: Ester Hydrolysis

Q4: My ester hydrolysis isn't going to completion. How can I improve the yield?

Ester hydrolysis can be performed under acidic or basic conditions, but basic hydrolysis (saponification) is strongly recommended for this substrate.[8][9]

  • Why Basic Hydrolysis is Better: The reaction is irreversible because the resulting carboxylate anion is resonance-stabilized and resistant to nucleophilic attack by the alcohol byproduct.[8] Acid-catalyzed hydrolysis is an equilibrium process and requires a large excess of water to drive it to completion.[10]

Troubleshooting Incomplete Basic Hydrolysis:

  • Increase Equivalents of Base: Use at least 2-4 equivalents of NaOH or LiOH. Lithium hydroxide is often more effective due to its higher solubility in mixed aqueous/organic solvents.

  • Increase Temperature: Refluxing the reaction mixture is standard practice. Ensure the temperature is maintained for a sufficient period (4-16 hours).

  • Add a Co-solvent: If the starting ester has poor water solubility, adding a co-solvent like THF or methanol can create a homogeneous solution and accelerate the reaction.

  • Workup Procedure: After hydrolysis, the product exists as the sodium or lithium carboxylate salt in the aqueous phase. To isolate the final carboxylic acid, the solution must be cooled (e.g., in an ice bath) and carefully acidified with a strong acid like HCl to a pH of approximately 5.5-6.[11][12] The product will often precipitate and can be collected by filtration.

Experimental Protocols

Protocol 1: N-Alkylation via Reductive Amination (Recommended)

This protocol is adapted from standard procedures for reductive amination.[3][5][6]

  • Setup: To a round-bottom flask, add ethyl piperidine-3-carboxylate (1.0 eq.) and a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE).

  • Imine Formation: Add acetaldehyde (1.5 eq.) to the solution, followed by acetic acid (1.1 eq.) to catalyze iminium ion formation. Stir the mixture at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the mixture. Caution: Gas evolution may occur.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude Ethyl 1-Ethylpiperidine-3-carboxylate can be purified by column chromatography on silica gel if necessary.

Protocol 2: Alkaline Hydrolysis

This protocol is based on general methods for saponification.[8][10]

  • Setup: Dissolve the crude or purified Ethyl 1-Ethylpiperidine-3-carboxylate (1.0 eq.) in a mixture of methanol or THF and water.

  • Saponification: Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (3.0 eq.) to the solution.

  • Reaction: Heat the mixture to reflux (typically 60-80°C) and stir for 4-16 hours, monitoring by TLC until all starting material is consumed.

  • Isolation: Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH ~5.5 by the dropwise addition of 1M HCl. A white precipitate of this compound should form.

  • Purification: Stir the slurry for 30 minutes in the ice bath, then collect the solid product by vacuum filtration. Wash the solid with cold water and dry under vacuum. Recrystallization from a suitable solvent like isopropanol/ether may be performed for higher purity.[11]

References

Technical Support Center: Purification of Piperidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and purification of piperidine carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these valuable compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions in a direct Q&A format to address specific issues you may face in your laboratory.

Frequently Asked Questions (FAQs)

Q1: My final piperidine carboxylic acid product has a yellow tint. What is the likely cause and how can I remove it?

A1: A yellow discoloration in your piperidine carboxylic acid product is often indicative of oxidation.[1] Piperidine and its derivatives can be susceptible to air oxidation, leading to the formation of colored impurities.[1]

Troubleshooting and Removal:

  • Recrystallization: This is often the most effective method for removing colored impurities. The ideal solvent will dissolve the compound well at an elevated temperature but poorly at room temperature.[2]

  • Activated Carbon Treatment: During the recrystallization process, you can add a small amount of activated carbon to the hot solution. The activated carbon will adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb your product, leading to a lower yield. A hot filtration step is then required to remove the carbon before allowing the solution to cool and crystallize.

  • Inert Atmosphere: To prevent future oxidation, it is advisable to handle and store your purified piperidine carboxylic acid under an inert atmosphere, such as nitrogen or argon.

Q2: I'm struggling to separate my desired piperidine carboxylic acid from unreacted starting materials, specifically the corresponding pyridine derivative. What is the best approach?

A2: The separation of a piperidine derivative from its pyridine precursor can be challenging due to their similar structures. A common issue is the formation of an azeotrope between piperidine and pyridine, which makes simple distillation ineffective.[1]

Recommended Purification Strategy: Acid-Base Extraction

The key to separating these compounds lies in the difference in their basicity. Piperidine is a significantly stronger base than pyridine. This difference can be exploited through acid-base extraction.[1][3]

Experimental Protocol: Selective Acidic Extraction

  • Dissolution: Dissolve the crude mixture in a suitable organic solvent like dichloromethane or ethyl acetate.[1]

  • Weak Acid Wash: Transfer the organic solution to a separatory funnel and wash with a dilute solution of a weak acid, such as 1M citric acid. The more basic piperidine carboxylic acid will be protonated and move into the aqueous layer, while the less basic pyridine derivative will remain in the organic layer.

  • Separation: Separate the aqueous and organic layers.

  • Basification and Extraction: Make the aqueous layer basic by adding a strong base like sodium hydroxide (NaOH) to deprotonate the piperidine carboxylic acid.[1] Then, extract the free piperidine carboxylic acid back into an organic solvent.

  • Drying and Concentration: Dry the organic layer with a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the purified product.[1]

Troubleshooting Guide: Common Purification Challenges

Problem 1: My piperidine carboxylic acid "oils out" during recrystallization instead of forming crystals.

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[2] This is often due to the solvent being too nonpolar for the compound or the cooling rate being too rapid.

Solutions:

  • Solvent System Modification:

    • Increase Polarity: Add a more polar co-solvent to the recrystallization mixture. For instance, if you are using a mixture of ethanol and water, increase the proportion of water.

    • Two-Solvent System: Dissolve your compound in a "good" solvent in which it is highly soluble, and then slowly add a "poor" solvent (an anti-solvent) in which it is sparingly soluble until the solution becomes slightly turbid.[2] Then, heat the mixture until it becomes clear again and allow it to cool slowly.

  • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling often promotes oiling out.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization.

  • Seeding: If you have a small amount of pure crystalline product, adding a seed crystal to the cooled solution can initiate crystallization.

Problem 2: Column chromatography of my piperidine carboxylic acid results in significant peak tailing.

Peak tailing in column chromatography is a common issue when purifying basic compounds like piperidines on silica gel.[4] This is due to strong interactions between the basic nitrogen of the piperidine and the acidic silanol groups on the surface of the silica gel.[4]

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Add a Basic Modifier: Incorporating a small amount of a basic additive, such as triethylamine (TEA) or diethylamine (DEA) (typically 0.1-1%), into your mobile phase can help to saturate the acidic sites on the silica gel, leading to improved peak shape.[4]

    • Use a Buffered Mobile Phase: Employing a mobile phase with a controlled pH can also mitigate peak tailing.

  • Choice of Stationary Phase:

    • Base-Deactivated Columns: Consider using a base-deactivated stationary phase specifically designed for the purification of basic compounds.[4]

    • Alumina: In some cases, switching to a more basic stationary phase like alumina can be beneficial.

  • Sample Loading:

    • Avoid Overloading: Overloading the column can exacerbate peak tailing. Ensure you are using an appropriate amount of crude material for the size of your column.

Visualizing Purification Workflows

Decision Tree for Purification Method Selection

The choice of purification technique is critical and depends on the properties of your piperidine carboxylic acid and the nature of the impurities.

Purification_Decision_Tree start Crude Piperidine Carboxylic Acid is_solid Is the product a solid? start->is_solid is_thermally_stable Is the product thermally stable? is_solid->is_thermally_stable No (Liquid/Oil) recrystallization Recrystallization is_solid->recrystallization Yes distillation Distillation is_thermally_stable->distillation Yes acid_base_extraction Acid-Base Extraction is_thermally_stable->acid_base_extraction No final_product Pure Product recrystallization->final_product column_chromatography Column Chromatography column_chromatography->final_product distillation->final_product acid_base_extraction->column_chromatography Acid_Base_Extraction_Workflow start Crude Mixture in Organic Solvent add_acid Wash with Aqueous Acid start->add_acid separate_layers1 Separate Layers add_acid->separate_layers1 organic_layer1 Organic Layer (Neutral/Acidic Impurities) separate_layers1->organic_layer1 aqueous_layer1 Aqueous Layer (Protonated Product) separate_layers1->aqueous_layer1 add_base Add Aqueous Base aqueous_layer1->add_base extract Extract with Organic Solvent add_base->extract separate_layers2 Separate Layers extract->separate_layers2 aqueous_layer2 Aqueous Layer (Salts) separate_layers2->aqueous_layer2 organic_layer2 Organic Layer (Pure Product) separate_layers2->organic_layer2 dry_concentrate Dry and Concentrate organic_layer2->dry_concentrate final_product Pure Piperidine Carboxylic Acid dry_concentrate->final_product

References

Technical Support Center: Column Chromatography of Polar Amine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center dedicated to the purification of polar amine compounds. Basic compounds, particularly polar amines, present a unique set of challenges in column chromatography due to their tendency to interact strongly with the stationary phase. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common obstacles and achieve optimal separation.

Troubleshooting Guide

The purification of polar amines is often complicated by their ability to engage in strong secondary ionic interactions with the stationary phase, leading to a host of chromatographic issues. The following table details common problems, their underlying causes, and field-proven solutions.

Problem Probable Cause(s) Solution(s)
Poor Peak Shape (Tailing) Secondary Ionic Interactions: The basic amine group interacts with acidic residual silanol groups (Si-OH) on the surface of standard silica-based columns.[1][2][3][4] This is the most frequent cause of peak tailing.Mobile Phase Modification: Add a competing base like triethylamine (TEA) or ammonia (0.1-1%) to the mobile phase.[1][2][5][6] This "deactivates" the acidic silanols, minimizing their interaction with your analyte.[4] pH Control (Reversed-Phase): Adjust the mobile phase pH to be approximately 2 units above the amine's pKa. This keeps the amine in its neutral, free-base form, making it more hydrophobic and less likely to interact with silanols.[1]
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the amine's pKa, both the ionized and non-ionized forms of the analyte will exist, leading to broad or split peaks.[7]pH Adjustment: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa to maintain a single ionic form. For reversed-phase, a higher pH is often beneficial for retention and peak shape.[1][8][9]
Low or No Recovery Irreversible Adsorption: The amine may be binding so strongly to the acidic sites on the silica gel that it does not elute from the column.[1][10]Use an Alternative Stationary Phase: Consider using an amine-functionalized silica column, alumina (which is basic), or a modern, base-deactivated reversed-phase column.[1][11][12] Test Compound Stability: Before chromatography, perform a simple test by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if degradation occurs.[10]
Poor Resolution / Co-elution Inadequate Selectivity: The chosen stationary and mobile phase combination does not provide sufficient chemical differentiation between the target amine and impurities.Optimize Mobile Phase: In reversed-phase, try changing the organic modifier (e.g., acetonitrile vs. methanol) or adjusting the pH.[13] Change Chromatography Mode: If reversed-phase fails, consider Hydrophilic Interaction Liquid Chromatography (HILIC) for very polar amines.[14][15][16] HILIC uses a polar stationary phase and a high organic mobile phase, offering a different selectivity.[15]
Inconsistent Retention Times Unstable Mobile Phase pH: If the mobile phase is not adequately buffered, its pH can drift, causing retention times to shift between runs.Use Buffers: Employ a suitable buffer system (e.g., phosphate, formate, ammonium bicarbonate) to maintain a constant pH.[8][13] Ensure Column Equilibration: Allow sufficient time for the column to fully equilibrate with the mobile phase before starting a sequence of injections.

Frequently Asked Questions (FAQs)

Q1: Why is mobile phase pH so critical for purifying amine compounds?

The pH of the mobile phase dictates the ionization state of an amine, which in turn governs its interaction with the stationary phase and thus its retention and peak shape.[7][13] Amines are basic compounds with a specific pKa value.

  • Below the pKa: The amine is predominantly protonated (e.g., R-NH3+), making it positively charged and highly polar. In reversed-phase chromatography, this leads to reduced retention.[8][9]

  • Above the pKa: The amine is predominantly in its neutral, free-base form (R-NH2). This form is less polar (more hydrophobic) and will be better retained on a non-polar reversed-phase column, often resulting in improved peak shape.[1][8][9]

As a general guideline, for optimal retention and peak shape in reversed-phase, the mobile phase pH should be adjusted to at least two units above the amine's pKa.[1]

Caption: Effect of mobile phase pH on amine ionization and retention in reversed-phase chromatography.

Q2: What are "competing bases" like triethylamine (TEA), and how do they improve peak shape?

A competing base is a mobile phase additive used to minimize the unwanted interactions between basic analytes and the column's stationary phase.[5] Silica-based columns have residual silanol groups (Si-OH) which are acidic and can strongly bind to basic amine analytes through ionic interactions.[1][2][3] This causes significant peak tailing.

Triethylamine (TEA) is a small, basic molecule that is added to the mobile phase (typically at 0.1-1%).[6] It effectively "masks" or "shields" the acidic silanol sites by binding to them itself.[2][3] With the active sites occupied by TEA, your polar amine analyte is less likely to engage in strong secondary interactions, allowing it to travel through the column more symmetrically and resulting in sharper, more Gaussian peaks.[2]

Q3: How do I choose the right column for my polar amine?

The choice of column is a critical first step. There is no single "best" column, as the optimal choice depends on the specific properties of your amine.

  • Base-Deactivated Reversed-Phase (e.g., C18, C8): This is often the first choice. Modern columns are manufactured with extensive end-capping and shielding technologies to minimize accessible silanol groups. These columns offer better peak shapes for basic compounds than older generations of columns.[8][9] They are versatile and suitable for a wide range of amines that have sufficient hydrophobicity.

  • Amine-Functionalized or Alumina Columns (Normal-Phase): For flash chromatography, if standard silica causes irreversible binding, using a stationary phase with a basic character can be highly effective.[1][11][12] Amine-functionalized silica provides a basic surface that repels the basic analyte, preventing strong ionic interactions.[17]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar, hydrophilic amines that show little to no retention on reversed-phase columns, HILIC is an excellent alternative.[14][15][16] HILIC columns use a polar stationary phase (like bare silica, diol, or amide phases) with a mobile phase high in organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[14][15] This mode allows for the retention of compounds that would otherwise elute in the void volume of a reversed-phase system.[16]

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge.[18][19] Cation-exchange chromatography, which uses a negatively charged stationary phase, is well-suited for separating positively charged protonated amines.[20][21][22] Elution is typically controlled by increasing the salt concentration or changing the pH of the mobile phase.

Caption: Decision workflow for selecting a column for polar amine purification.

Q4: What is a good starting point for sample preparation?

Proper sample preparation is crucial for good chromatography and to prevent column damage.

  • Solvent: The ideal scenario is to dissolve your sample in the initial mobile phase.[23] If the sample is not soluble, use the weakest solvent possible that provides complete dissolution. Avoid dissolving the sample in a solvent much stronger than the mobile phase (e.g., 100% methanol for a 95:5 water:methanol mobile phase), as this can cause peak distortion and splitting.

  • Filtering: Always filter your sample through a 0.22 or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column frit.

  • Extraction: For complex matrices like biological fluids or food samples, a sample extraction step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is often necessary to remove interfering components before analysis.[24][25]

Experimental Protocol: Screening for Optimal Mobile Phase pH

This protocol outlines a systematic approach to determine the best pH for separating a polar amine using a base-deactivated C18 column.

Objective: To find a mobile phase pH that provides good retention, resolution, and peak shape for a target polar amine.

Materials:

  • HPLC system with UV or MS detector

  • Base-deactivated C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Target amine standard

  • Mobile Phase A Buffers:

    • pH 3.0: 0.1% Formic acid in water

    • pH 7.0: 10 mM Ammonium bicarbonate in water

    • pH 9.5: 10 mM Ammonium bicarbonate in water, adjusted with ammonium hydroxide

  • Mobile Phase B: Acetonitrile or Methanol

Procedure:

  • Initial Column Equilibration: Equilibrate the column with a 50:50 mixture of Mobile Phase A (pH 7.0) and Mobile Phase B for at least 20 column volumes.

  • pH 3.0 Analysis:

    • Switch the system to the pH 3.0 buffer. Equilibrate the column with the starting gradient conditions (e.g., 95% A, 5% B) for at least 20 column volumes or until the baseline is stable.

    • Inject the amine standard and run a generic gradient (e.g., 5% to 95% B over 15 minutes).

    • Observe the retention time and peak shape. At this low pH, the amine will be protonated, and tailing may be observed.[7]

  • pH 7.0 Analysis:

    • Thoroughly flush the system and column with 50:50 water:acetonitrile.

    • Switch the system to the pH 7.0 buffer and equilibrate as in step 2.

    • Inject the standard and run the same gradient. Compare retention and peak shape to the pH 3.0 run.

  • pH 9.5 Analysis:

    • Thoroughly flush the system and column.

    • Switch the system to the pH 9.5 buffer and equilibrate. (Ensure your column is stable at this pH; many modern silica columns are).[8][9]

    • Inject the standard and run the gradient. At this pH, the amine is likely in its neutral form, which should lead to longer retention and better peak shape.[8][9]

  • Data Evaluation:

    • Compare the chromatograms from the three pH values.

    • Select the pH that provides the best balance of retention, peak symmetry, and resolution from any impurities.

    • Further optimize the gradient at the chosen pH to finalize the method.

By systematically addressing these common issues and understanding the chemical principles at play, researchers can develop robust and efficient methods for the purification of challenging polar amine compounds.

References

Technical Support Center: Recrystallization of 1-Ethyl-piperidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 1-Ethyl-piperidine-3-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth protocols and troubleshooting advice to ensure the successful recrystallization of this important pharmaceutical building block.[1] The purity of such intermediates is paramount for the integrity of downstream applications and the synthesis of novel therapeutic agents. This document provides a comprehensive, experience-driven approach to achieving high-purity crystalline material.

I. Understanding the Recrystallization of Amine Hydrochlorides

This compound hydrochloride is a salt, and its purification by recrystallization hinges on the principles of differential solubility. The goal is to identify a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Conversely, impurities should either be insoluble in the hot solvent or remain soluble as the solution cools. For hydrochloride salts of amines, polar protic solvents are often a good starting point due to their ability to solvate the ionic salt.

II. Experimental Protocol: Recrystallization of this compound hydrochloride

This protocol is designed as a robust starting point. Depending on the nature and quantity of impurities, optimization may be necessary.

Step 1: Solvent Selection

The choice of solvent is the most critical factor for a successful recrystallization.[2] A systematic approach to solvent screening on a small scale is highly recommended.

Recommended Solvents for Screening:

  • Single Solvents: Isopropanol (2-Propanol), Ethanol, Methanol. Isopropanol is often a good first choice for amine hydrochlorides as many are less soluble in it compared to ethanol, which can lead to better recovery.[3][4]

  • Two-Solvent Systems (Solvent/Anti-solvent):

    • Isopropanol / Diethyl Ether

    • Ethanol / Ethyl Acetate

    • Methanol / Dichloromethane

Screening Procedure:

  • Place approximately 20-30 mg of the crude this compound hydrochloride into a small test tube.

  • Add the chosen solvent dropwise at room temperature. If the compound dissolves readily, the solvent is too effective for single-solvent recrystallization but may be useful in a two-solvent system.

  • If the compound is insoluble at room temperature, gently heat the test tube in a warm water or sand bath.

  • Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • A suitable solvent will result in the formation of well-defined crystals upon cooling. If the product "oils out" or no crystals form, this solvent is likely not ideal as a single solvent.

Step 2: The Recrystallization Workflow

The following workflow is a visual representation of the recrystallization process.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude Product dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Ice Bath Cooling cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Under Vacuum wash->dry pure Pure Crystals dry->pure

Caption: Recrystallization workflow for this compound hydrochloride.

Step 3: Detailed Recrystallization Procedure
  • Dissolution: In an Erlenmeyer flask, add the crude this compound hydrochloride. Add a minimal amount of the chosen solvent (e.g., isopropanol) and a boiling chip. Heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until all the solid has just dissolved. Adding excess solvent will result in a lower yield.[2]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.[5] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[2]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

III. Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to concentrate the solution and allow it to cool again.[5]- Scratch the inside of the flask with a glass rod at the surface of the solution to induce crystallization.[6]- Add a seed crystal of the pure compound.[6]
The product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound.- The rate of cooling is too fast.- High concentration of impurities.- Reheat the solution to dissolve the oil, then add more solvent and allow it to cool more slowly.[6]- Consider a different solvent with a lower boiling point.- If impurities are the cause, a pre-purification step like a solvent wash of the crude material may be necessary.
Low yield of recovered crystals. - Too much solvent was used during dissolution.- Premature crystallization during hot filtration.- Incomplete crystallization due to insufficient cooling time.- Excessive washing of the crystals.- Use the minimum amount of hot solvent necessary for dissolution.[2]- Ensure the filtration apparatus is pre-heated before hot filtration.- Allow adequate time for cooling in the ice bath.- Wash the crystals with a minimal amount of ice-cold solvent.
Crystals are colored. - Colored impurities are present.- Use activated charcoal to decolorize the solution before crystallization.

IV. Frequently Asked Questions (FAQs)

Q1: Can I use a rotary evaporator to remove excess solvent if I've added too much? A1: Yes, you can carefully concentrate the solution using a rotary evaporator. However, be mindful not to remove too much solvent, as this can cause the compound to crash out of solution as a powder rather than forming well-defined crystals. It is often better to boil off the excess solvent in the flask.[5]

Q2: What is the ideal cooling rate for crystallization? A2: Slow cooling is generally preferred as it allows for the formation of larger, purer crystals by giving the molecules time to align properly in the crystal lattice.[5] A good practice is to allow the flask to cool to room temperature on a benchtop, insulated from the surface, before transferring it to an ice bath.

Q3: My compound is very soluble in all the solvents I've tried. What should I do? A3: In this case, a two-solvent recrystallization is the best approach. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[5]

Q4: How do I know if my recrystallized product is pure? A4: The most common methods to assess purity after recrystallization are melting point analysis and chromatographic techniques like HPLC or TLC. A pure compound will have a sharp melting point range, close to the literature value.

V. References

  • Benchchem. Application Notes and Protocols for the Purification of Piperidine Reaction Products. 7

  • Benchchem. Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines. 8

  • Google Patents. CN101602748B - A kind of purification method of high-purity piperidine. 9

  • ResearchGate. What are the best methods for Piperidine purification alternatives to distillation?. 10

  • University of California, Los Angeles. Recrystallization - Single Solvent. 5

  • Michigan State University. Recrystallization. 2

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. 11

  • Benchchem. Technical Support Center: Recrystallization of Aminocyclopentanol Hydrochloride. 3

  • ResearchGate. Purification of organic hydrochloride salt?. 4

  • Chemistry LibreTexts. 3.6F: Troubleshooting. 6

  • Chem-Impex. This compound hydrochloride. 1

References

Technical Support Center: A Troubleshooting Guide for Low Conversion in Carboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've seen firsthand how a promising synthesis can be derailed by low conversion, particularly in reactions involving carboxylic acids. These functional groups are workhorses in organic synthesis, but their reactivity profile presents unique challenges. This guide is structured to help you diagnose and solve common problems encountered during esterification, amidation, and related transformations, moving from general issues to reaction-specific solutions.

Part 1: Initial Diagnosis & General Troubleshooting

Before diving into reaction-specific issues, it's crucial to rule out common culprits that affect a wide range of chemical transformations. An incomplete reaction is often a symptom of an underlying issue with your setup, reagents, or monitoring.

Q: My reaction has stalled with significant starting material remaining. What is the first thing I should check?

A: The first step is to systematically verify the fundamentals of your reaction setup. Often, the root cause is not a complex mechanistic failure but a simple oversight in preparation. Begin by assessing reagent and solvent quality.

  • Purity of Starting Materials: Impurities in your carboxylic acid or nucleophile (alcohol/amine) can introduce side reactions or inhibit your catalyst.[1] If you suspect impurities, consider a purification step. For solid carboxylic acids, recrystallization from appropriate solvents is effective.[2] Liquid acids can be purified by fractional distillation.[2]

  • Solvent and Reagent Anhydrousness: Water is a critical factor. It can hydrolyze activated intermediates, consume reagents, and, in equilibrium-driven reactions like Fischer esterification, shift the balance back towards the starting materials.[3][4][5] Kinetic measurements have shown that the presence of water vapor can decrease the rate and increase the activation barrier for certain carboxylic acid reactions.[5] Always use anhydrous solvents and ensure your reagents are dry, especially moisture-sensitive ones like coupling agents or bases.[6]

Table 1: Common Solvent Drying Techniques

Drying Agent Solvents Comments
Anhydrous MgSO₄ or Na₂SO₄ Ethers, Ethyl Acetate, Dichloromethane (DCM) Good general-purpose drying agents. MgSO₄ is faster and more efficient.[1]
Molecular Sieves (3Å or 4Å) Most organic solvents Excellent for achieving very low water content. Must be activated (heated under vacuum) before use.
Sodium/Benzophenone Ethers, Toluene Provides a visual indicator (deep blue/purple) when the solvent is dry. Caution: Highly reactive.
Calcium Hydride (CaH₂) Amines, Hydrocarbons, Ethers Reacts with water to produce H₂ gas. Caution: Flammable gas produced.
Q: How can I be sure my reaction is actually stalled and not just very slow?

A: Effective reaction monitoring is key. Relying on a single time point can be misleading. A proper time-course study will reveal the true status of your reaction.

  • Analytical Techniques: Thin-Layer Chromatography (TLC) is a quick and effective way to qualitatively track the consumption of starting materials and the appearance of the product.[7] For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are ideal. HPLC, in particular, offers various detection methods (UV, MS) suitable for most carboxylic acids and their derivatives.[8][9] In-situ monitoring using spectroscopic methods like IR or NIR can also provide real-time kinetic data.[10]

Below is a general diagnostic workflow to approach any low-conversion issue.

G start Low Conversion Observed reagent_check Verify Reagent & Solvent Purity/Anhydrousness start->reagent_check monitoring Confirm Stalled Reaction (TLC, LC-MS, GC) reagent_check->monitoring equilibrium Is the reaction reversible? (e.g., Fischer Esterification) monitoring->equilibrium activation Does the reaction require activation? (e.g., Amidation) equilibrium->activation No drive_eq Implement strategies to shift equilibrium (e.g., remove water, use excess reagent) equilibrium->drive_eq Yes conditions Review Reaction Conditions (Temp, Stoichiometry, Catalyst) activation->conditions No check_activation Troubleshoot Activation Step (Coupling reagent, Acyl Chloride formation) activation->check_activation Yes success Reaction Optimized conditions->success drive_eq->conditions check_activation->conditions

Caption: General troubleshooting workflow for low conversion.

Part 2: Troubleshooting Specific Reactions

While general principles apply, specific reaction classes have their own common failure modes.

Section 2.1: Fischer Esterification (Carboxylic Acid + Alcohol)

This acid-catalyzed reaction is a classic example of a process governed by equilibrium.

A: The Fischer esterification is a reversible reaction with an equilibrium constant often close to 1.[11][12] This means that without intervention, the reaction will naturally stop with significant amounts of starting materials present.[13] The key is to manipulate the reaction conditions to favor the product side, based on Le Châtelier's principle.[14]

Strategy 1: Use an Excess of a Reactant The simplest method is to use a large excess of one of the starting materials, typically the less expensive one. Using the alcohol as the solvent is a common and effective strategy.[11][15] Studies have shown that increasing from a 1:1 ratio of acid to alcohol to a 10-fold excess of alcohol can increase the yield at equilibrium from 65% to 97%.[15]

Strategy 2: Remove Water as It Forms Water is a product of the reaction; its removal will continuously shift the equilibrium to the right.[12][15]

  • Dean-Stark Apparatus: This is the most common method. The reaction is run in a solvent (like toluene) that forms a lower-boiling azeotrope with water. The azeotrope vaporizes, condenses, and collects in the trap, where the denser water separates and is removed, while the solvent overflows back into the reaction flask.[1][15]

  • Drying Agents: Adding a drying agent like anhydrous magnesium sulfate or molecular sieves can also sequester water, though this is generally less efficient for larger scale reactions.[4]

G cluster_0 Fischer Esterification Equilibrium cluster_1 Driving to Completion Carboxylic Acid Carboxylic Acid Alcohol Alcohol Ester Ester Water Water Carboxylic AcidAlcohol Carboxylic AcidAlcohol EsterWater EsterWater Carboxylic AcidAlcohol->EsterWater K_eq ≈ 1 Increase [Alcohol] Increase [Alcohol] Increase [Alcohol]->Ester Shifts Equilibrium Right Remove [Water] Remove [Water] Remove [Water]->Ester Shifts Equilibrium Right

Caption: Shifting the equilibrium in Fischer esterification.
Section 2.2: Amide Bond Formation (Carboxylic Acid + Amine)

Forming an amide bond directly from a carboxylic acid and an amine is challenging because the basic amine will deprotonate the acidic carboxylic acid, forming a highly unreactive ammonium carboxylate salt.[11][16] Therefore, the carboxylic acid's hydroxyl group must first be converted into a better leaving group.

A: This is the expected outcome of the acid-base reaction. To form the amide, the carboxylic acid must be "activated". This is typically done in one of two ways: by using a coupling reagent or by converting the acid to a more reactive derivative like an acyl chloride first.[17]

A: Low yields with coupling reagents can stem from several issues:

  • Incomplete Carboxylic Acid Activation: The coupling reagent may have degraded due to moisture. Always use fresh, high-quality coupling reagents and anhydrous conditions.[3]

  • Steric Hindrance: If either the carboxylic acid or the amine has bulky groups near the reactive center, the coupling can be very slow or fail entirely.[1][3] For sterically hindered substrates, converting the carboxylic acid to a smaller, highly reactive acyl fluoride intermediate can be a more effective strategy.[18]

  • Side Reactions: Carbodiimide reagents like DCC can form N-acylurea byproducts, which are difficult to remove and represent a loss of activated acid. Additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure can suppress this and other side reactions like racemization.[3]

Experimental Protocol: General Amide Coupling with HATU

  • In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq.) in an anhydrous solvent (e.g., DMF or DCM).

  • Add the coupling reagent HATU (1.1 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq.).

  • Stir the mixture at room temperature for 10-15 minutes to allow for pre-activation (formation of the active ester).

  • Add the amine (1.0-1.2 eq.) to the activated mixture.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, perform an aqueous workup. Quench the reaction with water or a saturated aqueous solution of NH₄Cl.[3]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove excess amine/DIPEA, then a mild base (e.g., saturated NaHCO₃) to remove unreacted acid/HOBt, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.[3]

Section 2.3: Conversion to Acyl Chlorides

Acyl chlorides are highly reactive intermediates that readily form esters, amides, and anhydrides.[19][20] Their preparation is a key step in many multi-step syntheses.

A: Thionyl chloride (SOCl₂) is an excellent reagent for this transformation because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[19][21] However, incomplete reactions can occur.

  • Stoichiometry and Purity: Ensure you are using a sufficient excess of thionyl chloride (often 1.5-2.0 equivalents, or used as the solvent). The reagent should be fresh, as it can decompose in the presence of moisture.

  • Temperature: While some reactive acids will react at room temperature, many require heating (reflux) to proceed at a reasonable rate.[22]

  • Catalysis: For less reactive carboxylic acids, adding a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction.[22]

Table 2: Reagents for Acyl Chloride Formation

Reagent Formula Byproducts Comments
Thionyl Chloride SOCl₂ SO₂(g), HCl(g) Most common; gaseous byproducts simplify workup.[19] Can be catalyzed by DMF.[22]
Oxalyl Chloride (COCl)₂ CO(g), CO₂(g), HCl(g) Milder conditions than SOCl₂, often used for sensitive substrates. Also catalyzed by DMF.
Phosphorus Pentachloride PCl₅ POCl₃, HCl(g) Solid reagent, reacts vigorously. Liquid byproduct (POCl₃) must be removed by distillation.[19]

| Phosphorus Trichloride | PCl₃ | H₃PO₃ | Liquid reagent. Byproduct H₃PO₃ is a solid, requiring filtration.[19] |

References

Validation & Comparative

A Comparative Guide to GABA Uptake Inhibitors: Nipecotic Acid vs. 1-Ethyl-piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of two related GABA uptake inhibitors: the foundational research tool, nipecotic acid, and its N-substituted derivative, 1-Ethyl-piperidine-3-carboxylic acid. We will explore their mechanisms, comparative performance based on available data, and the experimental rationale for choosing one over the other in a research and drug development context.

Introduction: The Rationale for Inhibiting GABA Uptake

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS).[1] Its signaling is crucial for maintaining balanced neural activity, and dysfunction in the GABAergic system is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[1]

The action of GABA in the synaptic cleft is terminated by its removal via a family of sodium- and chloride-dependent GABA transporters (GATs). Four subtypes have been identified: GAT-1, GAT-2, GAT-3, and the betaine-GABA transporter-1 (BGT-1).[2] GAT-1, predominantly found on presynaptic neurons and glial cells, is considered the primary transporter for clearing synaptic GABA.[1][2]

Inhibiting these transporters prevents the reuptake of GABA, thereby increasing its extracellular concentration and prolonging its inhibitory effect on postsynaptic neurons. This strategy forms the basis for therapeutic agents like the anticonvulsant drug Tiagabine, which is itself a derivative of nipecotic acid.[3][4] This guide focuses on nipecotic acid, the archetypal GAT inhibitor, and a simple derivative designed to overcome its inherent limitations.

Molecular Profiles: From a Hydrophilic Scaffold to a Lipophilic Derivative

At their core, both molecules share the same piperidine-3-carboxylic acid scaffold, which serves as a structural mimic of GABA, allowing them to competitively bind to GATs.

  • Nipecotic Acid (Piperidine-3-carboxylic acid): As the parent compound, nipecotic acid is a simple cyclic amino acid.[5] Its structure contains both a secondary amine and a carboxylic acid group, making it zwitterionic and highly hydrophilic at physiological pH.[3] This property is the molecule's most significant liability in a therapeutic or systemic in vivo research context, as it severely restricts its ability to cross the blood-brain barrier (BBB).[3][6][7]

  • This compound: This molecule is a direct N-substituted derivative of nipecotic acid. The addition of an ethyl group to the piperidine nitrogen fundamentally alters its physicochemical properties. This modification neutralizes the positive charge on the amine, reduces the molecule's overall polarity, and increases its lipophilicity. This is a deliberate and common medicinal chemistry strategy aimed at improving a drug candidate's ability to penetrate the BBB and engage with its target in the CNS.

The logical progression from a hydrophilic parent compound to a more lipophilic derivative is a central theme in the development of CNS-acting drugs.

Caption: Logical progression from nipecotic acid to its ethyl derivative.

Comparative Performance and GAT Selectivity

The efficacy of a GAT inhibitor is defined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity for the different GAT subtypes.

Nipecotic Acid: Nipecotic acid is a potent inhibitor of GABA reuptake but is only moderately selective.[8] It acts as a substrate for the transporter, allowing for competitive inhibition.[8] Its inhibitory profile across mouse GAT subtypes has been well-characterized.[9]

A significant caveat for nipecotic acid is its potential for off-target effects at high concentrations. Studies have shown that it can directly activate GABA-A receptors, acting as a GABA agonist with an EC50 of approximately 300 μM.[10] This GABA-mimetic action, which is independent of its GAT inhibition, must be considered when interpreting experimental results, particularly at concentrations approaching the millimolar range.[10][11]

This compound: Specific IC50 data for this compound is not as widely published as for its parent compound or more complex derivatives like Tiagabine. It is often utilized as a synthetic intermediate for more elaborate molecules.[12][13][14] However, based on structure-activity relationship (SAR) studies of related N-substituted nipecotic acid derivatives, the addition of a lipophilic moiety to the nitrogen atom is a proven strategy to enhance potency, particularly at GAT-1.[1][2][15] It is therefore reasonable to hypothesize that this compound would exhibit greater potency than nipecotic acid, especially at GAT-1, alongside improved CNS bioavailability.

Performance Data Summary
CompoundTargetIC50 (µM)Selectivity ProfileKey Limitations
Nipecotic Acid mGAT-12.6[9]Potent at GAT-1, with weaker but notable activity at GAT-3 and GAT-4.[9]Poor BBB penetration.[3][6] Potential for direct GABA-A receptor agonism at high concentrations.[10]
mGAT-2310[9]
mGAT-329[9]
mGAT-416[9]
This compound GATsData not widely availableExpected to have enhanced potency, particularly for GAT-1, based on SAR principles.[2][15]Less characterized in functional assays compared to nipecotic acid and advanced derivatives.

Experimental Protocol: In Vitro GABA Uptake Inhibition Assay

To empirically determine and compare the potency of these inhibitors, a radiolabeled GABA uptake assay using a cell line stably expressing a specific GAT subtype is the gold standard. The causality behind this choice is clear: isolating a single transporter subtype in a controlled cellular environment allows for precise measurement of inhibition without confounding variables from other transporters or complex neural circuits.

Principle

This assay measures the uptake of a fixed concentration of radiolabeled GABA ([³H]GABA) into cells expressing a target GAT subtype in the presence of varying concentrations of an inhibitor. The reduction in radioactivity inside the cells corresponds to the inhibitory potency of the test compound.

Step-by-Step Methodology
  • Cell Culture and Plating:

    • Maintain Human Embryonic Kidney (HEK293) cells stably transfected with the gene for the desired murine or human GAT subtype (e.g., mGAT1) under standard conditions (37°C, 5% CO₂).

    • 24 hours prior to the assay, seed the cells into a 96-well, poly-D-lysine-coated plate at a density of approximately 50,000 cells per well to ensure a confluent monolayer on the day of the experiment.[16]

  • Assay Execution:

    • On the day of the assay, gently aspirate the culture medium from the wells.

    • Wash the cell monolayer twice with 200 µL of pre-warmed uptake buffer (e.g., 10 mM HEPES, 150 mM NaCl, 1 mM MgSO₄, 5 mM KCl, 10 mM D-glucose, pH 7.5).[17]

    • Prepare serial dilutions of the test compounds (Nipecotic Acid, this compound) in uptake buffer.

    • Add 100 µL of the inhibitor dilutions or buffer (for control wells) to the appropriate wells. Pre-incubate the cells with the inhibitors for 10-20 minutes at room temperature.[17][18]

    • Prepare the substrate solution by mixing unlabeled ("cold") GABA and [³H]GABA in uptake buffer to achieve a final desired GABA concentration (e.g., 25 µM) with a known level of radioactivity (e.g., 60 nM [³H]GABA).[17]

    • Initiate the uptake by adding 100 µL of the substrate solution to all wells.

    • Incubate for a predetermined time (e.g., 10-30 minutes) at room temperature. This duration must be within the linear range of GABA uptake for the specific cell line.[17][18]

  • Termination and Lysis:

    • Terminate the reaction by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold uptake buffer to remove extracellular [³H]GABA.[18]

    • Lyse the cells by adding 100 µL of lysis buffer (e.g., 1% SDS or 0.1 M NaOH) to each well and incubating for 30 minutes.[17][18]

  • Scintillation Counting and Data Analysis:

    • Transfer the cell lysate from each well into a scintillation vial or a 96-well scintillation plate (e.g., IsoPlate-96).[17]

    • Add 200 µL of scintillation cocktail.

    • Measure the radioactivity (counts per minute, CPM) in a scintillation counter.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using a non-linear regression model to determine the IC50 value.[18]

GABA_Uptake_Assay_Workflow start Seed GAT-expressing HEK293 cells in 96-well plate wash1 Wash cells with Assay Buffer start->wash1 pre_incubate Pre-incubate with Inhibitor (Nipecotic Acid or Derivative) wash1->pre_incubate initiate_uptake Initiate uptake with [³H]GABA + cold GABA pre_incubate->initiate_uptake incubate Incubate for defined time (e.g., 20 min) initiate_uptake->incubate terminate Terminate uptake by washing with ice-cold buffer incubate->terminate lyse Lyse cells (e.g., 1% SDS) terminate->lyse measure Add scintillant and measure radioactivity (CPM) lyse->measure analyze Calculate % Inhibition and determine IC50 measure->analyze

Caption: Workflow for an in vitro GABA uptake inhibition assay.

In Vivo and Therapeutic Considerations

The ultimate goal of developing GAT inhibitors is often for in vivo application. Here, the differences between the two molecules are most pronounced.

  • Nipecotic Acid: Due to its poor BBB permeability, systemic administration of nipecotic acid has minimal CNS effects.[6] In preclinical research, its effects on the brain are typically studied via direct administration, such as perfusion through a microdialysis probe into a specific brain region.[19][20][21] This makes it a valuable tool for localized basic research but unsuitable as a systemic therapeutic agent. To address this, prodrug strategies have been developed to mask its hydrophilic groups and improve brain penetration.[7][22]

  • This compound: The rationale for synthesizing this derivative is precisely to overcome the BBB limitation. The increased lipophilicity afforded by the ethyl group is intended to facilitate passive diffusion across the BBB. While its specific in vivo efficacy and pharmacokinetic profile would require dedicated studies, it represents a step toward a systemically active compound. The development of the marketed drug Tiagabine, which features a much larger lipophilic N-substituent, validates this general approach.[3][4]

GABA_Synapse_Inhibition cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron cluster_glia Glial Cell vesicle GABA Vesicle cleft vesicle->cleft Release GAT1_pre GAT-1 receptor GABA-A Receptor GAT3_glia GAT-3 cleft->GAT1_pre Reuptake cleft->receptor Binds cleft->GAT3_glia Uptake inhibitor Inhibitor (e.g., Nipecotic Acid) inhibitor->GAT1_pre Blocks inhibitor->GAT3_glia Blocks

Caption: Inhibition of GABA reuptake at the synapse.

Conclusion

The comparison between nipecotic acid and this compound is a clear illustration of the iterative process of drug discovery.

  • Nipecotic acid remains an indispensable research tool. It is the benchmark against which new GAT inhibitors are measured. Its well-documented potency and limitations (poor BBB penetration, potential off-target effects) provide a crucial baseline for understanding the pharmacology of GABA transporters.

  • This compound represents a logical first step in optimizing the nipecotic acid scaffold for in vivo applications. While less extensively characterized in the public domain, its design is based on sound medicinal chemistry principles aimed at enhancing lipophilicity and blood-brain barrier penetration. It serves as a conceptual and synthetic bridge between the hydrophilic parent molecule and more advanced, highly potent, and selective therapeutic candidates like Tiagabine.

For researchers, the choice depends on the experimental context. For fundamental in vitro studies or localized in vivo pharmacology where the BBB is bypassed, nipecotic acid is a reliable and cost-effective choice. For programs aimed at developing systemically active CNS agents, derivatives like this compound represent a more promising starting point, embodying the necessary structural modifications required to reach the target organ.

References

A Researcher's Guide to Stereoisomerism: Comparing the Biological Efficacy of (R) and (S) Enantiomers of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Piperidine-Based Drug Discovery

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals targeting a wide array of diseases.[1][2] However, the introduction of a chiral center to the piperidine ring transforms a seemingly simple molecule into a complex biological puzzle.[3][4] These chiral molecules, existing as non-superimposable mirror images known as enantiomers—designated (R) and (S)—can exhibit dramatically different pharmacological and toxicological profiles.[5] This guide provides a comprehensive comparison of the biological efficacy of (R) and (S) enantiomers of piperidine derivatives, offering both theoretical insights and practical experimental protocols for their evaluation.

Understanding the stereochemistry of piperidine scaffolds is not merely an academic exercise; it is a critical aspect of modern drug development. Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established clear guidelines on the development of stereoisomeric drugs, emphasizing the need to characterize the properties of individual enantiomers.[6][7][8] The decision to develop a single enantiomer or a racemic mixture must be scientifically justified, taking into account pharmacological, toxicological, and pharmacokinetic data.[6][9][10] This shift towards enantiopure drugs is driven by the understanding that one enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).

The fundamental principle governing the differential activity of enantiomers is chiral recognition at the molecular level. Biological systems, being inherently chiral, can distinguish between enantiomers, leading to stereoselective interactions with receptors, enzymes, and other biological targets.[5][11] This is often explained by the "three-point attachment model," which posits that for a chiral molecule to be recognized, it must interact with its target at a minimum of three distinct points.[5][11][12][13][14] One enantiomer may achieve a perfect three-point fit, leading to a biological response, while its mirror image can only achieve a two-point interaction, resulting in a weaker or no response.[5][11]

Differential Pharmacology: (R) vs. (S) Enantiomers in Action

The introduction of a chiral center into a piperidine-containing drug can profoundly influence its biological activity, selectivity, pharmacokinetic properties, and even reduce cardiac hERG toxicity.[3][15] The following case studies of well-known piperidine derivatives illustrate the stark differences often observed between their (R) and (S) enantiomers.

Case Study 1: Methylphenidate - A Tale of Two Enantiomers in ADHD Treatment

Methylphenidate, a widely prescribed medication for Attention Deficit Hyperactivity Disorder (ADHD), is a classic example of stereoselective activity. It exists as four stereoisomers due to two chiral centers, with the threo pair being the most active. The (2R,2'R)-threo-enantiomer, known as dexmethylphenidate, is significantly more potent as a dopamine and norepinephrine reuptake inhibitor than its (2S,2'S)-enantiomer. Consequently, dexmethylphenidate is marketed as an enantiopure drug, offering the therapeutic benefits with a reduced drug load.

Case Study 2: Risperidone - Stereoselectivity in Antipsychotic Action

Risperidone, an atypical antipsychotic, is metabolized in the body to 9-hydroxyrisperidone, which is also pharmacologically active. Both risperidone and its active metabolite are chiral. The enantiomers of risperidone exhibit different binding affinities for dopamine D2 and serotonin 5-HT2A receptors, the primary targets for its antipsychotic effect. This stereoselectivity in receptor binding translates to differences in efficacy and side-effect profiles between the enantiomers.

General Trends in Piperidine Derivatives

Numerous studies on various piperidine derivatives have demonstrated significant stereoselectivity in their biological activity. For instance, in a series of 1-(1-phenyl-3-methylcyclohexyl)piperidines, a 40-fold difference in binding affinity for the PCP receptor was observed between the cis enantiomers.[16] Similarly, studies on 1-(1,2-diphenylethyl)piperidine enantiomers as NMDA receptor channel blockers have shown stereospecificity factors ranging from 0.5 to 50.[17][18] In the realm of opioid receptor agonists, the (3R, 4S) enantiomer of a novel piperidine analogue displayed significantly more potent activity than its (3S, 4R) counterpart.[19]

These examples underscore the importance of evaluating each enantiomer of a chiral piperidine derivative independently to fully understand its therapeutic potential and safety profile.

Experimental Workflows for Comparative Efficacy Analysis

A thorough comparison of the biological efficacy of (R) and (S) enantiomers of piperidine derivatives requires a multi-faceted experimental approach. This section outlines the key steps, from chiral separation to in vitro and in vivo evaluation.

Chiral Separation and Enantiomeric Purity Assessment

The first critical step is to obtain the individual enantiomers in high purity. Chiral separation can be achieved through various techniques, with High-Performance Liquid Chromatography (HPLC) being the most common and versatile method.[20][21][22]

Experimental Protocol: Chiral HPLC Separation

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are often effective for a wide range of compounds, including piperidine derivatives.[20]

  • Mobile Phase Optimization: Begin with a standard mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). Adjust the ratio of the solvents to optimize the separation (resolution) and retention times.

  • Additive Selection: For basic compounds like piperidine derivatives, the addition of a small amount of an amine modifier (e.g., diethylamine or triethylamine) to the mobile phase can improve peak shape and resolution.

  • Detection: Use a UV detector at a wavelength where the compound has maximum absorbance. A polarimeter or a circular dichroism detector can be used for online confirmation of the enantiomeric elution order.

  • Enantiomeric Purity Analysis: Once the separation method is optimized, inject the racemic mixture and the isolated enantiomers to determine the retention times and confirm the purity of each enantiomer. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

In Vitro Efficacy Assessment: Receptor Binding and Functional Assays

In vitro assays provide valuable information on the direct interaction of the enantiomers with their biological target and their subsequent functional effects.[23][24]

a) Receptor Binding Assays

These assays determine the affinity of each enantiomer for its target receptor. Radioligand binding assays are a common method.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes expressing the target receptor.

  • Assay Buffer: Use a buffer that is optimal for receptor binding.

  • Radioligand: Select a radiolabeled ligand with high affinity and specificity for the target receptor.

  • Competition Assay: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled (R)- and (S)-enantiomers.

  • Separation and Detection: Separate the bound from the unbound radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

b) Functional Assays

Functional assays measure the biological response elicited by the binding of an enantiomer to its receptor.[25][26] For G-protein coupled receptors (GPCRs), which are common targets for piperidine derivatives, assays measuring second messenger levels (e.g., cAMP, Ca2+) are widely used.[27][28][29]

Experimental Protocol: cAMP Assay for Gs or Gi-Coupled GPCRs

  • Cell Culture: Use a cell line stably expressing the target GPCR.

  • Cell Plating: Plate the cells in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the (R)- and (S)-enantiomers. For Gi-coupled receptors, stimulate the cells with an agonist like forskolin to induce cAMP production before adding the test compounds.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the enantiomer concentration to generate dose-response curves. From these curves, determine the EC50 (effective concentration to produce 50% of the maximal response) and the Emax (maximal response) for each enantiomer.

In Vivo Efficacy and Pharmacokinetic Studies

In vivo studies are essential to understand how the enantiomers behave in a whole organism, taking into account absorption, distribution, metabolism, and excretion (ADME).[23][30][31]

a) Pharmacokinetic (PK) Studies

PK studies determine the fate of each enantiomer in the body over time.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents

  • Animal Dosing: Administer a single dose of the (R)- and (S)-enantiomer (and the racemate as a control) to different groups of animals (e.g., rats or mice) via the intended clinical route (e.g., oral or intravenous).

  • Blood Sampling: Collect blood samples at various time points after dosing.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Develop and validate a stereoselective analytical method (e.g., LC-MS/MS) to quantify the concentrations of the (R)- and (S)-enantiomers in the plasma samples.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (half-life) for each enantiomer.

b) Pharmacodynamic (PD) Studies

PD studies evaluate the therapeutic effect of each enantiomer in an animal model of the disease. The specific model and endpoints will depend on the therapeutic indication.

Data Presentation and Interpretation

For clear and objective comparison, all quantitative data should be summarized in structured tables.

Table 1: Comparative In Vitro Activity of (R)- and (S)-Piperidine Derivatives

CompoundReceptor Binding Affinity (Ki, nM)Functional Activity (EC50, nM)Emax (%)
(R)-Enantiomer
(S)-Enantiomer
Racemate

Table 2: Comparative In Vivo Pharmacokinetic Parameters of (R)- and (S)-Piperidine Derivatives

CompoundCmax (ng/mL)Tmax (h)AUC (ng*h/mL)t1/2 (h)
(R)-Enantiomer
(S)-Enantiomer

Visualizing Key Concepts and Workflows

Diagrams can effectively illustrate complex concepts and experimental processes.

ThreePointAttachment A a B b C c X X X->A Interaction 1 Y Y Y->B Interaction 2 Z Z Z->C Interaction 3 X_ X X_->A Interaction 1 Y_ Y Y_->B Interaction 2 Z_ Z Z_->C Mismatched Interaction ExperimentalWorkflow Racemate Racemic Piperidine Derivative ChiralSep Chiral Separation (e.g., HPLC) Racemate->ChiralSep Enantiomers (R)- and (S)-Enantiomers ChiralSep->Enantiomers InVitro In Vitro Assays Enantiomers->InVitro InVivo In Vivo Studies Enantiomers->InVivo Binding Receptor Binding Assays InVitro->Binding Functional Functional Assays InVitro->Functional PK Pharmacokinetics InVivo->PK PD Pharmacodynamics InVivo->PD Data Data Analysis & Comparison Binding->Data Functional->Data PK->Data PD->Data

References

A Comparative Guide to the Purity Analysis of 1-Ethyl-piperidine-3-carboxylic acid: A Methodological Deep Dive into NMR and LC-MS Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule like 1-Ethyl-piperidine-3-carboxylic acid, a key building block in medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth, objective comparison of two powerful analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the comprehensive purity analysis of this compound. We will move beyond procedural lists to explore the causality behind experimental choices, ensuring each protocol is a self-validating system for researchers, scientists, and drug development professionals.

The Imperative of Purity in Pharmaceutical Synthesis

Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate stringent control over impurities in drug substances.[1][2][3] Impurities, which can arise from starting materials, synthetic by-products, or degradation, can impact a drug's stability, safety, and therapeutic effect.[1][4] Therefore, employing robust and validated analytical methods is not just a regulatory hurdle but a scientific necessity to ensure patient safety.[1][3][5] This guide will dissect two orthogonal and complementary techniques, qNMR and LC-MS, to construct a complete purity profile of this compound.

Quantitative NMR (qNMR): The Primary Standard for Absolute Purity

Quantitative NMR (qNMR) stands as a primary analytical method because the intensity of an NMR signal is directly proportional to the number of atomic nuclei generating that signal.[6][7] This fundamental principle allows for the determination of a compound's purity without needing a chemically identical reference standard of the analyte, a significant advantage in early-stage drug development when such standards may not be available.[7][8]

Expertise in Application: Why Choose qNMR?

The decision to use qNMR is grounded in its unique capabilities. Unlike chromatographic techniques that rely on the response factor of a detector (which can vary between compounds), ¹H qNMR offers a "universal" response for all protons under proper experimental conditions.[2][7] This makes it an ideal tool for:

  • Absolute Purity Determination: Calculating a direct mass/mass purity value against a certified reference material (CRM).

  • Structural Confirmation: Simultaneously verifying the identity of the main component while quantifying it.

  • Efficiency: In some cases, qNMR can replace a combination of tests, including chromatographic assay, identity, and residual solvent analysis, streamlining the analytical process.[7]

A Self-Validating qNMR Protocol

Trustworthiness in an analytical protocol comes from meticulous planning and execution that ensures the results are accurate and reproducible. The following protocol is designed with this principle in mind.

Experimental Workflow for qNMR

Caption: High-level workflow for qNMR purity analysis.

Step-by-Step Methodology:

  • Method Planning & Selection of Standard:

    • Solvent Selection: Choose a deuterated solvent in which both the this compound analyte and the internal standard are fully soluble and stable. DMSO-d₆ or D₂O are suitable candidates.

    • Internal Standard (IS) Selection: The IS is the cornerstone of qNMR accuracy. Select a certified reference material with high purity that has at least one sharp, well-resolved signal that does not overlap with any analyte signals. Maleic acid is an excellent choice, offering a sharp singlet in the olefinic region, far from the aliphatic signals of the analyte.

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of the this compound sample into a clean, dry vial using a calibrated analytical balance.

    • Accurately weigh approximately 10-15 mg of the chosen internal standard (e.g., maleic acid) into the same vial.[2] The key is the precision of the mass ratio.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent. Ensure complete dissolution using gentle vortexing.

    • Transfer the solution to a high-quality NMR tube.

  • Data Acquisition:

    • Instrumentation: Use a high-field NMR spectrometer (≥ 400 MHz) equipped with a cryoprobe for optimal sensitivity and signal dispersion.

    • Key Parameters: To ensure uniform signal response, certain parameters are critical. The relaxation delay (D1) must be at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons being integrated. A D1 of 30-60 seconds is often required for accurate quantification.

    • Acquire the ¹H NMR spectrum using a 90° pulse angle to maximize signal intensity.

  • Data Processing and Purity Calculation:

    • Apply phasing and baseline correction to the acquired spectrum.

    • Integrate a well-resolved, non-overlapping signal for the analyte (e.g., the methylene protons of the ethyl group) and the chosen signal for the internal standard (e.g., the olefinic protons of maleic acid).

    • Calculate the purity using the following equation[6][7]: Purity (%) = (I_a / I_s) * (N_s / N_a) * (M_a / M_s) * (m_s / m_a) * P_s Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = Mass

      • P = Purity of the standard

      • Subscripts 'a' and 's' refer to the analyte and standard, respectively.

Data Presentation: qNMR Analysis

The table below illustrates a hypothetical purity calculation for a batch of this compound.

ParameterAnalyte (this compound)Standard (Maleic Acid)
Mass (m) 20.15 mg10.50 mg
Molar Mass (M) 157.21 g/mol 116.07 g/mol
Purity (P) To be determined 99.95%
Signal Integrated Quartet at ~3.1 ppm (CH₂)Singlet at ~6.3 ppm (CH=CH)
Number of Protons (N) 22
Integral Value (I) 5.882.50

Calculated Purity: (5.88 / 2.50) * (2 / 2) * (157.21 / 116.07) * (10.50 / 20.15) * 99.95% = 98.7%

LC-MS: High-Sensitivity Impurity Profiling and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for detecting and identifying trace-level impurities due to its exceptional sensitivity and specificity.[4][9] It combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer, allowing for the detection of impurities that may be invisible to NMR.[4][10]

Expertise in Application: Why Choose LC-MS?

LC-MS is an indispensable tool in pharmaceutical analysis for several reasons:

  • High Sensitivity: It can detect impurities at levels far below 0.1%, which is crucial for meeting regulatory requirements for reporting, identification, and qualification of impurities.[11]

  • Specificity: The combination of chromatographic retention time and mass-to-charge ratio (m/z) provides a high degree of confidence in peak identification.

  • Structural Elucidation: Tandem mass spectrometry (MS/MS) fragments precursor ions to provide structural information, enabling the identification of unknown impurities.[4]

  • Broad Applicability: It is suitable for a wide range of organic molecules, provided they can be ionized.[9]

A Self-Validating LC-MS Protocol

A robust LC-MS method must ensure that all potential impurities are separated and detected. Method development focuses on achieving good peak shape for the API while resolving it from all related substances.

Experimental Workflow for LC-MS

Caption: Core stages of an LC-MS impurity profiling workflow.

Step-by-Step Methodology:

  • Method Development:

    • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is a good starting point for retaining the polar this compound.[12]

    • Mobile Phase: A gradient elution is typically required to separate impurities with a wide range of polarities. Use MS-compatible solvents.

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A typical gradient might run from 5% B to 95% B over 15-20 minutes to ensure elution of all components.

  • Sample Preparation:

    • Prepare a stock solution of this compound at approximately 1.0 mg/mL in a suitable diluent (e.g., 50:50 Water:Acetonitrile).

    • For the analysis, dilute this stock to a working concentration of ~0.1 mg/mL to avoid detector saturation from the main peak.

  • LC-MS System Parameters:

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

    • MS Ionization: Electrospray Ionization (ESI) in positive mode is suitable for the basic piperidine nitrogen.

    • MS Scan Range: Scan a broad range (e.g., m/z 50-500) to detect potential low and high molecular weight impurities.

    • MS/MS: Set the instrument to perform data-dependent acquisition (DDA), triggering MS/MS fragmentation on ions that exceed a certain intensity threshold to aid in structural elucidation.[11]

  • Data Analysis:

    • Integrate all peaks in the chromatogram. Calculate the area percent for each impurity relative to the total area of all peaks.

    • Identify known impurities by comparing their retention times and mass spectra with those of reference standards.

    • For unknown impurities, use the accurate mass measurement to generate a molecular formula and interpret the MS/MS fragmentation pattern to propose a structure.[11]

Data Presentation: LC-MS Impurity Profile

This table shows a hypothetical impurity profile for a sample of this compound.

PeakRetention Time (min)Observed m/z [M+H]⁺Proposed IdentityArea %
12.5129.10Starting material (Piperidine-3-carboxylic acid)0.08
API 4.8 158.12 This compound 99.75
26.2172.13N-oxide derivative0.05
39.5313.22Dimeric species0.12

Comparative Analysis & Synergistic Application

Neither technique alone tells the whole story. A direct comparison reveals their complementary nature, providing a powerful, combined strategy for purity assessment.

FeatureQuantitative NMR (qNMR)LC-MS
Principle of Quantification Absolute (Primary Ratio)[6][8]Relative (Detector Response) without standards[2]
Primary Use Purity assay of the main componentImpurity detection, identification, and quantification[4]
Sensitivity Lower (typically >0.1%)Very High (ppm/ppb levels)[9][11]
Reference Standard Requires a certified internal standard (not the analyte)[7]Requires specific reference standards for accurate impurity quantification
Structural Information Detailed structural confirmation of the bulk materialExcellent for identifying unknowns via mass and fragmentation[4]
Throughput Lower (longer acquisition times per sample)Higher (faster analysis times)[13]
Limitations Signal overlap can be challenging; lower sensitivityRequires ionizable compounds; ion suppression can affect quantification
A Unified Strategy

The most robust approach leverages the strengths of both techniques.

  • Use qNMR to establish an accurate, absolute purity value for the API batch. This value serves as the benchmark.

  • Use LC-MS to perform a deep dive into the impurity profile. This method detects and identifies trace-level impurities that are below the detection limit of NMR. The sum of impurities (by area %) from LC-MS should corroborate the purity value obtained from qNMR.

Conclusion

The purity analysis of this compound demands a multi-faceted analytical approach. Quantitative NMR provides an unambiguous and accurate measure of the absolute purity of the bulk material, serving as a primary method grounded in a fundamental physical constant.[6][7] In parallel, LC-MS offers unparalleled sensitivity to detect, identify, and quantify the trace impurities that define the complete purity profile of the drug substance.[4][9] By integrating the precise assay value from qNMR with the detailed impurity map from LC-MS, researchers and drug developers can build a comprehensive and scientifically sound understanding of their API, ensuring it meets the rigorous standards of quality, safety, and efficacy required in the pharmaceutical industry.

References

A Comparative Guide to the Structure-Activity Relationships of N-Substituted Piperidine-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine ring is a cornerstone of medicinal chemistry, found in numerous natural products and pharmaceuticals.[1][2][3][4] Among its many derivatives, the piperidine-3-carboxylic acid scaffold, also known as nipecotic acid, serves as a privileged structure, primarily recognized for its interaction with the GABAergic system. (RS)-Nipecotic acid is a potent inhibitor of γ-aminobutyric acid (GABA) uptake, making its derivatives valuable tools for modulating neurotransmission.[5] The nitrogen atom of the piperidine ring offers a versatile handle for chemical modification, allowing for the synthesis of a vast array of analogues with diverse biological activities.

This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-substituted piperidine-3-carboxylic acids. We will explore how modifications at the nitrogen atom dictate the potency, selectivity, and even the primary biological target of these compounds, moving beyond their classical role as GABA uptake inhibitors to their application as anticonvulsants, anti-osteoporosis agents, and antimicrobials. This analysis is supported by experimental data and detailed protocols to provide researchers with a comprehensive understanding of this important chemical class.

G cluster_0 Piperidine-3-Carboxylic Acid Scaffold cluster_1 N-Substituent (R) cluster_2 Biological Activity Scaffold R_group R (Modulation Point) Activity Potency Selectivity Target Profile R_group->Activity Dictates

Caption: The core piperidine-3-carboxylic acid scaffold and the critical N-substituent modulation point.

Part 1: Comparative SAR at GABA Transporters (GATs)

The primary inhibitory neurotransmitter in the central nervous system, GABA, is regulated by four high-affinity transporters: GAT-1, GAT-2, GAT-3, and BGT-1.[6] Inhibitors of these transporters can prolong the action of GABA, an effect that is therapeutically valuable for conditions like epilepsy.[7] While the parent nipecotic acid is a non-selective GAT inhibitor, SAR studies have demonstrated that the N-substituent is paramount for achieving both high potency and selectivity.

Causality Behind N-Substitution for GAT Inhibition: The binding pocket of GATs accommodates the core amino acid structure. However, adjacent lipophilic or allosteric pockets can be engaged by large, appropriately shaped N-substituents. This additional interaction is the mechanistic basis for the enhanced potency of compounds like Tiagabine, a potent GAT-1 inhibitor, over simple nipecotic acid.

A series of (R)-N-substituted piperidine-3-carboxylic acids with diarylmethylthio/sulfinyl side chains were synthesized and evaluated as GAT-1 inhibitors.[8] The experimental data revealed two key SAR trends:

  • Sulfoxide Superiority : Compounds with a diarylmethylsulfinyl ethyl side chain were consistently more potent than their diarylmethylthio ethyl/propyl counterparts.

  • Chain Length : An ethyl linker between the piperidine nitrogen and the sulfur atom was generally preferred over a propyl linker.

For instance, compound 6a ((R)-1-[2-(diphenylmethylsulfinyl)ethyl]piperidine-3-carboxylic acid) exhibited an inhibitory potency on [³H]-GABA uptake that was 496 times higher than (R)-nipecotic acid.[8]

Further research into bulky, lipophilic N-substituents led to the identification of ligands with selectivity for other GAT subtypes. By introducing a tris(4-methoxyphenyl)methoxy ethyl group at the nitrogen, researchers developed compound 4(S) , which showed preferential inhibition of GAT-3.[6] This highlights a critical principle: increasing the steric bulk and specific electronic features of the N-substituent can shift selectivity away from the archetypal GAT-1 target.

SAR_GAT cluster_scaffold N-Substituent Design cluster_activity Resulting Activity Profile A Increase Lipophilicity (e.g., Diaryl groups) D Increased GAT-1 Potency A->D B Introduce Polar Functionality (e.g., Sulfoxide) B->D Synergistic Effect C Increase Steric Bulk (e.g., Triaryl groups) E Shift to GAT-3 Selectivity C->E

Caption: Key SAR principles for targeting GABA transporters with N-substituted piperidine-3-carboxylic acids.

Comparative Data: N-Substituted Piperidine-3-Carboxylic Acids as GAT Inhibitors
CompoundN-SubstituentTargetActivity (IC₅₀)Reference
(R)-Nipecotic Acid -HGAT-1~22 µM[8]
Tiagabine (R)-1-[4,4-Bis(3-methyl-2-thienyl)-3-butenyl]GAT-1~0.046 µM[8]
Compound 6a (R)-1-[2-(Diphenylmethylsulfinyl)ethyl]GAT-10.045 µM[8]
Compound 4(S) (S)-1-[2-[tris(4-Methoxyphenyl)methoxy]ethyl]GAT-1>200 µM[6]
GAT-221 µM[6]
GAT-35 µM[6]
BGT-1140 µM[6]

Part 2: Expanding the Target Landscape Beyond GATs

The versatility of the N-substituent allows for the complete redirection of biological activity. By incorporating functionalities capable of interacting with different enzyme classes or receptors, novel therapeutic agents have been developed for osteoporosis, infectious diseases, and neurodegenerative disorders.

N-Sulfonyl Piperidine-3-Carboxamides as Cathepsin K Inhibitors

Cathepsin K (CatK) is a cysteine protease involved in bone resorption, making it a key target for anti-osteoporosis therapies. A series of novel piperidine-3-carboxamide derivatives were synthesized where the N-substituent was an aryl sulfonyl group.[9] This design choice was rationalized by the need for a group that could form key interactions within the P3 pocket of the CatK active site. The amide linkage at the 3-position of the piperidine ring provides an additional hydrogen bonding motif.

Among the synthesized compounds, derivative H-9 , which incorporates a specific N-sulfonyl group, demonstrated the most potent inhibition of CatK with an IC₅₀ value of 0.08 µM.[9] This represents a complete and successful pivot from the original GABA-centric activity of the scaffold.

N-Substituted Derivatives for Other Applications
  • Antimicrobial Agents: By coupling various substituted sulfonyl chlorides to the piperidine nitrogen, researchers have produced derivatives with moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2][3]

  • Anti-Alzheimer's Agents: N-benzyl-piperidine derivatives have been designed as multi-potent molecules to treat Alzheimer's disease.[1] These compounds combine acetylcholinesterase (AChE) inhibition with antioxidant properties, demonstrating high free radical scavenging capabilities.[1]

  • Anticonvulsants: The link between GABA uptake inhibition and anticonvulsant activity is well-established.[7] Schiff bases formed from 1-(2-Aminoethyl)piperidine-3-carboxylic acid have shown promising anticonvulsant activity in preclinical models.[7]

Comparative Data: Alternative Biological Targets
Compound ClassN-Substituent TypePrimary TargetKey ActivityReference
Piperidine-3-Carboxamides Aryl SulfonylCathepsin KIC₅₀ = 0.08 µM (H-9)[9]
Sulfonyl Piperidines Substituted SulfonylBacteria / FungiModerate to Good MICs[2][3]
N-Benzyl Piperidines Benzyl-linked moietiesAChE / Free Radicals99.51% radical inhibition[1]
Schiff Bases 2-(Arylideneamino)ethylSeizure ModelsPromising activity vs. diazepam[7]

Part 3: Experimental Methodologies

The trustworthiness of SAR data relies on robust and reproducible experimental protocols. Here, we provide a generalized, self-validating workflow for the synthesis and evaluation of N-substituted piperidine-3-carboxylic acids, based on established methodologies.[5][10]

Experimental Protocol 1: Synthesis of N-Substituted Piperidine-3-Carboxylic Acid Derivatives

This protocol describes a common and versatile route involving reductive amination.

Causality of Experimental Choices:

  • Boc Protection: The tert-butoxycarbonyl (Boc) group is used to protect the piperidine nitrogen, preventing it from reacting during subsequent modification of the carboxylic acid (if needed) and directing the desired N-alkylation. It is easily removed under acidic conditions.

  • Reductive Amination: This is a highly efficient method for forming C-N bonds. Sodium triacetoxyborohydride is chosen as the reducing agent because it is mild, selective for iminium ions, and does not reduce the aldehyde starting material, minimizing side reactions.

Step-by-Step Methodology:

  • Starting Material: Begin with commercially available (R)- or (S)-piperidine-3-carboxylic acid.

  • Esterification (Optional but Recommended): Convert the carboxylic acid to a methyl or ethyl ester to improve solubility in organic solvents and prevent interference during N-alkylation. This can be achieved using SOCl₂ in methanol.

  • N-Alkylation via Reductive Amination: a. Dissolve the piperidine-3-carboxylate ester (1.0 eq) in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE). b. Add the desired aldehyde (1.1 eq). c. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at 0 °C. d. Allow the reaction to warm to room temperature and stir for 16-24 hours until TLC or LC-MS analysis shows consumption of the starting material.

  • Work-up and Purification: a. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. b. Extract the aqueous layer with DCM (3x). c. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel.

  • Hydrolysis (Saponification): a. Dissolve the purified N-substituted ester in a mixture of THF/water. b. Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature until the reaction is complete. c. Acidify the reaction mixture to pH ~4-5 with 1M HCl. d. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry, and concentrate to yield the final N-substituted piperidine-3-carboxylic acid.

workflow start Piperidine-3- carboxylic Acid ester Esterification (SOCl2, MeOH) start->ester reductive_amination Reductive Amination (R-CHO, NaBH(OAc)3) ester->reductive_amination purify Column Chromatography reductive_amination->purify hydrolysis Saponification (LiOH) purify->hydrolysis final_product Final N-Substituted Product hydrolysis->final_product

Caption: General synthetic workflow for N-substituted piperidine-3-carboxylic acids via reductive amination.

Experimental Protocol 2: In Vitro GABA Uptake Inhibition Assay

This protocol is based on the method used to evaluate potent GAT-1 inhibitors.[8]

Step-by-Step Methodology:

  • Cell Culture: Use a stable cell line (e.g., HEK-293) engineered to express the specific human or mouse GABA transporter subtype of interest (e.g., mGAT1).

  • Assay Preparation: Plate the cells in a 96-well format and allow them to grow to confluence. On the day of the assay, wash the cells with a Krebs-Ringer-HEPES buffer.

  • Compound Incubation: Prepare serial dilutions of the test compounds (N-substituted piperidine-3-carboxylic acids) in the assay buffer. Add the compound solutions to the cells and pre-incubate for 10-20 minutes at room temperature.

  • GABA Uptake: Initiate the uptake reaction by adding a mixture of non-radiolabeled GABA and [³H]-GABA to each well. Incubate for a specific time (e.g., 10 minutes) at room temperature.

  • Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]-GABA. Lyse the cells using a suitable lysis buffer or detergent.

  • Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the amount of [³H]-GABA taken up by the cells using a scintillation counter.

  • Data Analysis: a. Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., Tiagabine for GAT-1). b. Specific uptake is calculated by subtracting non-specific uptake from total uptake. c. Plot the percentage inhibition of specific uptake against the logarithm of the test compound concentration. d. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Conclusion

The structure-activity relationship of N-substituted piperidine-3-carboxylic acids is a compelling example of how a single, privileged scaffold can be rationally modified to generate a wide spectrum of biological activities. The N-substituent acts as a critical tuning element; large, lipophilic moieties can produce potent and selective inhibitors of GABA transporters, with subtle structural changes differentiating between GAT subtypes.[6][8] Conversely, incorporating functionalities like sulfonyl amides or benzyl groups can completely shift the therapeutic target to proteases like Cathepsin K or enzymes relevant to Alzheimer's disease.[1][9] The synthetic accessibility and the clear, demonstrable SAR trends make this class of compounds a continuing area of interest for drug development professionals seeking to create novel therapeutics for neurological disorders, osteoporosis, and infectious diseases.

References

A Comparative Guide to the Synthetic Routes of N-Ethylpiperidine for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

N-ethylpiperidine is a crucial tertiary amine intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[1][2][3] Its molecular structure, featuring a piperidine ring N-substituted with an ethyl group, imparts specific physicochemical properties that make it a valuable building block.[2][3] The selection of an appropriate synthetic route is paramount, directly impacting yield, purity, scalability, cost-effectiveness, and environmental footprint. This guide provides an in-depth comparative analysis of the primary synthetic methodologies for N-ethylpiperidine, offering the technical insights necessary for informed decision-making in a laboratory or industrial setting.

Overview of Primary Synthetic Strategies

The synthesis of N-ethylpiperidine predominantly follows two strategic pathways: the direct ethylation of piperidine and the construction of the ethylated piperidine ring from acyclic or alternative cyclic precursors. Each strategy encompasses several distinct chemical reactions, which will be explored in detail.

Synthetic_Strategies cluster_piperidine Direct Ethylation of Piperidine cluster_pyridine From Pyridine cluster_acyclic From Acyclic Precursors Start Starting Materials Piperidine Piperidine Start->Piperidine Pyridine Pyridine Start->Pyridine Acyclic Acyclic Precursors (e.g., 1,5-dibromopentane) Start->Acyclic Alkylation Direct Alkylation (with Ethyl Halides) Piperidine->Alkylation Route 1 ReductiveAmination Reductive Amination (with Acetaldehyde) Piperidine->ReductiveAmination Route 2 CatalyticAlkylation Catalytic Alkylation (with Ethanol or Ethylene) Piperidine->CatalyticAlkylation Route 3 ReductiveAlkylationPy Reductive Alkylation (with Ethanol) Pyridine->ReductiveAlkylationPy Cyclization Cyclization (with Ethylamine) Acyclic->Cyclization Product N-Ethylpiperidine Alkylation->Product ReductiveAmination->Product CatalyticAlkylation->Product ReductiveAlkylationPy->Product Cyclization->Product

Caption: Primary synthetic pathways to N-ethylpiperidine.

Route 1: Direct Alkylation of Piperidine with Ethyl Halides

This classical method involves the direct nucleophilic substitution of an ethyl halide (e.g., ethyl bromide or ethyl iodide) by piperidine. The reaction proceeds via an SN2 mechanism.

Mechanism Insight

Piperidine, a secondary amine, acts as a nucleophile, attacking the electrophilic carbon of the ethyl halide. A base, such as potassium carbonate or a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA), is typically required to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting piperidine, rendering it non-nucleophilic.[4] A significant challenge is preventing over-alkylation, where the product N-ethylpiperidine reacts further with the ethyl halide to form a quaternary ammonium salt.[4][5] This is often mitigated by using piperidine in excess or by the slow addition of the alkylating agent.[4]

Experimental Protocol: N-Alkylation with Ethyl Bromide
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add piperidine (1.0 eq) and anhydrous acetonitrile (or DMF).

  • Base Addition: Add potassium carbonate (1.5 eq) or N,N-diisopropylethylamine (1.5 eq) to the mixture.[4]

  • Alkylation: Slowly add ethyl bromide (1.1 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the mixture at room temperature or gently heat to 50-70°C until the reaction is complete (monitored by TLC or GC).

  • Workup: Filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product is then purified by fractional distillation to yield pure N-ethylpiperidine.

ParameterValue / ConditionSource
Typical Yield 60-75%[4]
Purity >98% after distillation-
Starting Materials Piperidine, Ethyl Bromide[4][6]
Reagents K₂CO₃ or DIPEA, Acetonitrile/DMF[4][6]
Temperature Room Temperature to 70°C[4]
Reaction Time 4-24 hours[4][7]

Advantages:

  • Utilizes readily available and relatively inexpensive starting materials.

  • The procedure is operationally simple and does not require specialized equipment.

Disadvantages:

  • Risk of over-alkylation leading to quaternary ammonium salt byproducts, which can complicate purification.[4][5]

  • The use of alkyl halides can be problematic on an industrial scale due to their toxicity and environmental concerns.

  • The reaction can be slow and may require heating.[4]

Route 2: Reductive Amination of Piperidine with Acetaldehyde

Reductive amination is a highly efficient and widely used method for forming C-N bonds.[8] In this route, piperidine reacts with acetaldehyde to form an intermediate enamine or iminium ion, which is then reduced in situ to N-ethylpiperidine.

Mechanism Insight

The reaction begins with the nucleophilic attack of piperidine on the carbonyl carbon of acetaldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form a reactive iminium ion. A selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is introduced to reduce the iminium ion to the final tertiary amine product.[8] These hydrides are preferred as they are mild enough not to reduce the starting aldehyde and are stable in the protic solvents often used.[8]

Experimental Protocol: Reductive Amination with Acetaldehyde
  • Setup: In a round-bottom flask, dissolve piperidine (1.0 eq) and acetaldehyde (1.2 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture, controlling any temperature increase with an ice bath.

  • Reaction: Allow the reaction to stir at room temperature until completion (monitored by TLC or GC, typically 2-12 hours).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product is purified by fractional distillation.

ParameterValue / ConditionSource
Typical Yield 85-95%[8]
Purity >99% after distillation-
Starting Materials Piperidine, Acetaldehyde[9]
Reagents NaBH(OAc)₃, DCM/DCE[8]
Temperature 0°C to Room Temperature-
Reaction Time 2-12 hours-

Advantages:

  • High yields and excellent selectivity, with minimal risk of over-alkylation.[8][10]

  • Milder reaction conditions compared to direct alkylation.

  • The reaction is generally faster.

Disadvantages:

  • The reducing agents (especially borohydrides) can be expensive and require careful handling.

  • Acetaldehyde is volatile and has a low boiling point, requiring careful handling.

Route 3: Catalytic Alkylation with Ethylene or Ethanol

Catalytic methods represent a more modern and "green" approach to N-alkylation. These routes utilize catalysts to facilitate the reaction between piperidine and an ethyl source like ethylene or ethanol, often under pressure.

Mechanism Insight
  • With Ethylene: This reaction involves the insertion of ethylene into the N-H bond of piperidine. It can be catalyzed by alkali metals (forming a piperidide salt catalyst) or transition metal complexes, such as those containing copper.[11][12] The reaction typically requires elevated temperatures and pressures in an autoclave.[11][12]

  • With Ethanol: This is a "borrowing hydrogen" or "hydrogen autotransfer" process. A catalyst (e.g., Raney nickel, iridium, or ruthenium complexes) temporarily "borrows" hydrogen from the ethanol to oxidize it to acetaldehyde in situ.[13] The acetaldehyde then undergoes reductive amination with piperidine, and the catalyst returns the borrowed hydrogen to reduce the resulting iminium ion. Water is the only byproduct, making this an atom-economical process.[13]

Experimental Protocol: Catalytic Alkylation with Ethylene
  • Catalyst Preparation (Alkali Metal): In a three-necked flask under dry nitrogen, heat piperidine (4.0 moles), sodium (0.19 g-atom), and pyridine (0.063 mole) to reflux for 10 minutes to form the sodium piperidide catalyst.[11]

  • Autoclave Setup: Transfer the catalyst solution to a high-pressure autoclave.

  • Reaction: Pressurize the autoclave with ethylene to approximately 400 psi. Heat the stirred mixture to 100°C. The pressure will initially rise and then drop as the ethylene is consumed. Maintain at 100°C until the pressure drop ceases (2.5-10 hours).[11]

  • Workup: Cool the autoclave, vent excess ethylene, and transfer the reaction mixture to a distillation flask.

  • Purification: Fractionally distill the mixture to isolate N-ethylpiperidine. A yield of 77-83% can be expected.[11]

ParameterValue / ConditionSource
Typical Yield 77-83% (Ethylene)[11]
Purity >98% after distillation[11]
Starting Materials Piperidine, Ethylene or Ethanol[11]
Reagents/Catalyst Sodium/Pyridine, Raney Ni, or CuCl[11][12]
Temperature 100-200°C[11][12]
Pressure High Pressure (e.g., 400-750 psi)[11][12]

Advantages:

  • High atom economy, especially when using ethanol (byproduct is water).

  • Utilizes inexpensive and readily available ethyl sources.

  • Potentially more environmentally friendly than using alkyl halides.

Disadvantages:

  • Requires specialized high-pressure equipment (autoclave).

  • Often requires high temperatures and pressures, posing safety and operational challenges.

  • Catalyst cost, activity, and recycling can be concerns.

Other Synthetic Routes

While less common for general laboratory synthesis, other routes exist and are worth noting:

  • From Pyridine: Pyridine can be converted to N-ethylpiperidine through reductive alkylation with ethanol over catalysts like Raney nickel at high temperatures and pressures.[11] This combines the reduction of the aromatic ring and N-alkylation in a single process.

  • Reduction of N-acetylpiperidine: N-acetylpiperidine can be reduced to N-ethylpiperidine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under specific conditions.[11][14]

  • From 1,5-Dihalopentane: The piperidine ring itself can be constructed by reacting 1,5-dibromopentane with ethylamine.[11]

Comparative Summary and Recommendations

The choice of synthetic route depends heavily on the specific requirements of the project, including scale, available equipment, cost constraints, and safety considerations.

Decision_Flowchart Start What is your primary goal? HighYield High Yield & Purity (Lab Scale) Start->HighYield Highest Purity LowCost Lowest Cost Reagents (Simple Setup) Start->LowCost Simplicity GreenChem Green Chemistry & Scalability Start->GreenChem Industrial Scale Route2 Route 2: Reductive Amination HighYield->Route2 Choose Route1 Route 1: Direct Alkylation LowCost->Route1 Choose Route3 Route 3: Catalytic Alkylation GreenChem->Route3 Choose

Caption: Decision flowchart for selecting a synthetic route.

FeatureDirect Alkylation (Route 1)Reductive Amination (Route 2)Catalytic Alkylation (Route 3)
Yield Moderate (60-75%)High (85-95%)High (77-83%)
Selectivity Moderate (risk of over-alkylation)ExcellentGood
Conditions Mild to Moderate Temp, Ambient PressureMild (0°C to RT), Ambient PressureHigh Temp, High Pressure
Reagent Cost LowModerate (borohydrides)Low (ethylene/ethanol)
Equipment Standard GlasswareStandard GlasswareHigh-Pressure Autoclave
Safety/Green Halide waste, toxic reagentsBorohydride handlingHigh P/T, but atom economical
Best For... Small-scale synthesis where cost is the primary driver and moderate yields are acceptable.Laboratory-scale synthesis demanding high yield, purity, and predictability.Industrial-scale production where atom economy and low-cost feedstocks are critical.

Final Recommendation:

  • For academic and research laboratories , Route 2 (Reductive Amination) is highly recommended. It offers the best combination of high yield, excellent purity, and operational simplicity under mild conditions, making it the most reliable method for producing high-quality N-ethylpiperidine for further research.

  • For industrial applications or process chemistry , Route 3 (Catalytic Alkylation) , particularly with ethanol, presents the most promising path. Despite the initial investment in high-pressure equipment, the low cost of starting materials and high atom economy make it superior for large-scale, sustainable production.

  • Route 1 (Direct Alkylation) remains a viable, albeit less optimal, choice for situations where simplicity and the absolute lowest reagent cost are paramount, and the challenges of byproduct formation and purification can be managed.

References

A Comparative Benchmarking Guide: Novel Piperidine Derivatives versus Tiagabine for Anticonvulsant Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unmet Need in Epilepsy and the Promise of Piperidine Scaffolds

Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. Despite the availability of numerous anti-epileptic drugs (AEDs), a significant portion of patients remain refractory to treatment, highlighting the urgent need for novel therapeutic agents with improved efficacy and tolerability.[1] The piperidine moiety is a privileged scaffold in medicinal chemistry, present in a wide array of clinically approved drugs targeting the central nervous system (CNS).[2] This has spurred the development of new piperidine derivatives as potential anticonvulsants. This guide provides a comprehensive comparison of emerging piperidine-based anticonvulsants against the established AED, tiagabine, with a focus on preclinical efficacy and mechanistic insights.

Tiagabine, a derivative of nipecotic acid, functions as a selective GABA transporter 1 (GAT-1) inhibitor.[3][4] By blocking the reuptake of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), from the synaptic cleft, tiagabine enhances GABAergic neurotransmission, thereby reducing neuronal hyperexcitability.[3][4] This guide will utilize tiagabine as a benchmark to evaluate the potential of novel piperidine derivatives, offering researchers and drug development professionals a data-driven comparison to inform future discovery efforts.

Physicochemical Properties: A Comparative Overview

A molecule's physicochemical properties are critical determinants of its pharmacokinetic and pharmacodynamic profile, including its ability to cross the blood-brain barrier (BBB).

CompoundMolecular Weight ( g/mol )LogPH-Bond DonorsH-Bond Acceptors
Tiagabine 375.55~3.513
Piperine Derivative (SCT-66) 357.48~4.204
N-(2,6-dimethyl)phenyl-2-piperidinecarboxamide Derivative (Compound 75) 260.38~3.111
Schiff Base of 1-(2-Aminoethyl)piperidine-3-carboxylic acid (Compound 5w) 425.5~4.815

Note: LogP and other properties for the novel derivatives are estimated based on their chemical structures and may vary.

Comparative Pharmacology: Elucidating Mechanisms of Action

Understanding the mechanism of action is paramount in drug development. While tiagabine has a well-defined target, the novel piperidine derivatives exhibit a range of potential mechanisms.

Tiagabine: The GAT-1 Inhibition Benchmark

Tiagabine's anticonvulsant effect is primarily attributed to its selective inhibition of GAT-1, leading to increased synaptic GABA concentrations.[3][4] This enhancement of GABAergic inhibition helps to quell the excessive neuronal firing characteristic of seizures.

Novel Piperidine Derivatives: A Spectrum of Targets

Recent research into new piperidine-based compounds reveals a diversification of mechanisms beyond simple GAT-1 inhibition:

  • GABA Receptor Modulation: Piperine, a natural alkaloid containing a piperidine ring, and its derivatives have been shown to modulate GABA-A receptors, suggesting a direct interaction with the receptor complex to enhance inhibitory neurotransmission.[5][6][7] One such derivative, SCT-66, demonstrated potentiation of GABA-induced chloride currents.[5][6]

  • Ion Channel Blockade: Some novel piperidine derivatives may exert their anticonvulsant effects through the blockade of voltage-gated sodium (Na+) and calcium (Ca2+) channels, a mechanism shared by many established AEDs.[7][8] For instance, piperine itself has been shown to have an inhibitory effect on Na+ channels.[7][8]

  • Multi-Target Engagement: It is plausible that some of the newer, more complex piperidine derivatives possess a multi-target mechanism of action, potentially engaging with both GABAergic pathways and ion channels. This could lead to a broader spectrum of anticonvulsant activity and potentially a higher barrier to the development of drug resistance.

Below is a diagram illustrating the GABAergic synapse and the potential points of intervention for both tiagabine and the novel piperidine derivatives.

GABAergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drugs Drug Intervention presynaptic_vesicle GABA Vesicle presynaptic_terminal Presynaptic Terminal presynaptic_vesicle->presynaptic_terminal Release gat1 GAT-1 Transporter gaba GABA presynaptic_terminal->gaba gaba->gat1 Reuptake gaba_receptor GABA-A Receptor gaba->gaba_receptor Binding postsynaptic_neuron Postsynaptic Neuron gaba_receptor->postsynaptic_neuron Inhibition tiagabine Tiagabine tiagabine->gat1 Inhibits new_piperidines New Piperidine Derivatives new_piperidines->presynaptic_terminal May Block Ion Channels new_piperidines->gaba_receptor Modulates

Caption: GABAergic synapse and drug targets.

Preclinical Efficacy: Head-to-Head Comparison in Validated Seizure Models

The anticonvulsant potential of new chemical entities is typically assessed in a battery of preclinical models. The Maximal Electroshock Seizure (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test are two of the most widely used and clinically validated models for identifying compounds effective against generalized tonic-clonic and absence seizures, respectively.[9][10]

Comparative Anticonvulsant Activity

The following table summarizes the available preclinical data for tiagabine and representative new piperidine derivatives. The median effective dose (ED50) represents the dose required to protect 50% of the animals from seizures. A lower ED50 indicates greater potency.

CompoundMES Test (ED50 mg/kg, i.p.)scPTZ Test (ED50 mg/kg, i.p.)
Tiagabine > 302.5
Piperine > 30 (decreased mortality)[8][11]10 (delayed onset)[7][8][11]
N-(2,6-dimethyl)phenyl-2-piperidinecarboxamide Derivative (Compound 75) 5.8[12]Not Reported
1-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3,3-dimethylpyrrolidine-2,5-dione (Compound 23) ActiveActive[3]
Schiff Base of 1-(2-Aminoethyl)piperidine-3-carboxylic acid (Compound 5w) Not ReportedPotent Activity[13]

Data presented is a synthesis from multiple sources and administration routes may vary. "Active" indicates reported anticonvulsant effects without a specific ED50 value.

Safety and Tolerability: Assessing Neurotoxicity

A critical aspect of AED development is to ensure a favorable therapeutic window, with minimal on-target and off-target side effects. The rotarod test is a standard preclinical assay used to evaluate motor coordination and identify potential neurotoxicity. The median toxic dose (TD50) is the dose at which 50% of the animals exhibit motor impairment. The Protective Index (PI) is the ratio of TD50 to ED50, with a higher PI indicating a better safety margin.

CompoundRotarod Test (TD50 mg/kg, i.p.)Protective Index (PI = TD50/ED50)
Tiagabine ~15~6 (for scPTZ)
Piperine > 20Not Calculable
N-(2,6-dimethyl)phenyl-2-piperidinecarboxamide Derivative (Compound 75) 36.4[12]6.3 (for MES)[12]
1-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3,3-dimethylpyrrolidine-2,5-dione (Compound 23) Neurotoxicity observed at higher doses[3]Not Reported
Schiff Base of 1-(2-Aminoethyl)piperidine-3-carboxylic acid (Compound 5w) No impairment of muscle coordination[13]Not Reported

Experimental Protocols

For the purpose of reproducibility and methodological transparency, detailed protocols for the key in vivo assays are provided below.

Maximal Electroshock Seizure (MES) Test Protocol

MES_Protocol start Start acclimatize Acclimatize Male ICR-CD-1 Mice (3-4 days) start->acclimatize prepare_drug Prepare Test Compound and Vehicle Solutions acclimatize->prepare_drug administer_drug Administer Compound (i.p.) or Vehicle to Groups (n=8-10) prepare_drug->administer_drug wait_tpe Wait for Time to Peak Effect (e.g., 30 min) administer_drug->wait_tpe anesthetize Apply Topical Anesthetic (0.5% tetracaine) to Corneas wait_tpe->anesthetize electrodes Place Corneal Electrodes anesthetize->electrodes stimulate Deliver Electrical Stimulus (50 mA, 60 Hz, 0.2 s) electrodes->stimulate observe Observe for Tonic Hindlimb Extension stimulate->observe record Record Presence or Absence of Seizure observe->record calculate Calculate ED50 (Probit Analysis) record->calculate end End calculate->end

Caption: MES Test Experimental Workflow.

Objective: To identify compounds that prevent the spread of seizures.[14][15]

Procedure:

  • Animal Preparation: Male ICR-CD-1 mice are acclimated to the laboratory environment for at least 3-4 days prior to testing.[15]

  • Drug Administration: Test compounds are administered intraperitoneally (i.p.) at various doses to different groups of mice. A vehicle control group is included.

  • Electrode Application: At the time of peak effect, a drop of topical anesthetic (e.g., 0.5% tetracaine) is applied to the corneas of each mouse.[14][15] Corneal electrodes are then placed.

  • Stimulation: An electrical stimulus (typically 50 mA, 60 Hz for 0.2 seconds) is delivered.[14]

  • Observation: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[15]

  • Data Analysis: The percentage of animals protected at each dose is recorded, and the ED50 is calculated using probit analysis.

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test Protocol

Objective: To identify compounds that raise the seizure threshold.

Procedure:

  • Animal Preparation: As per the MES test protocol.

  • Drug Administration: Test compounds are administered i.p. at various doses.

  • Convulsant Administration: At the time of peak effect, a subcutaneous injection of pentylenetetrazol (PTZ) at a dose that induces clonic seizures in at least 97% of control animals (CD97) is administered.

  • Observation: Animals are observed for a set period (e.g., 30 minutes) for the presence of clonic seizures (lasting for at least 5 seconds).

  • Data Analysis: The percentage of animals protected from clonic seizures at each dose is determined, and the ED50 is calculated.

Rotarod Test Protocol for Neurotoxicity

Rotarod_Protocol start Start acclimatize Acclimatize Mice to Testing Room start->acclimatize administer_drug Administer Compound (i.p.) or Vehicle to Groups acclimatize->administer_drug wait_tpe Wait for Time to Peak Effect administer_drug->wait_tpe place_on_rod Place Mouse on Accelerating Rotarod (e.g., 4 to 40 rpm over 5 min) wait_tpe->place_on_rod measure_latency Record Latency to Fall place_on_rod->measure_latency repeat_trials Repeat for a Total of 3 Trials per Mouse measure_latency->repeat_trials calculate Calculate TD50 repeat_trials->calculate end End calculate->end

Caption: Rotarod Test Experimental Workflow.

Objective: To assess motor coordination and potential neurotoxicity.

Procedure:

  • Animal Preparation and Drug Administration: As per the seizure test protocols.

  • Testing: At the time of peak effect, mice are placed on a rotating rod that is accelerating (e.g., from 4 to 40 rpm over 5 minutes).

  • Measurement: The latency to fall from the rod is recorded for each animal.

  • Trials: The test is typically repeated three times for each animal with an inter-trial interval.

  • Data Analysis: The dose at which 50% of the animals exhibit a significant decrease in performance (fall from the rod) is determined as the TD50.

Conclusion and Future Directions

This comparative guide demonstrates that while tiagabine remains a valuable tool in the management of epilepsy, the landscape of anticonvulsant drug discovery is evolving with the emergence of novel piperidine derivatives. These new compounds exhibit promising preclinical activity, often with distinct mechanistic profiles that may offer advantages in terms of efficacy spectrum and safety.

The N-(2,6-dimethyl)phenyl-2-piperidinecarboxamide derivative (Compound 75) shows notable potency in the MES model, suggesting potential efficacy against generalized tonic-clonic seizures, with a favorable protective index.[12] The Schiff base of 1-(2-Aminoethyl)piperidine-3-carboxylic acid (Compound 5w) displays potent activity in the scPTZ model with a good safety profile, indicating potential for treating absence seizures.[13]

Further research is warranted to fully elucidate the mechanisms of action of these novel piperidine derivatives and to conduct more comprehensive preclinical profiling, including pharmacokinetic studies and evaluation in chronic seizure models. The data presented herein provides a strong rationale for the continued exploration of the piperidine scaffold in the quest for the next generation of anticonvulsant therapies.

References

A Senior Application Scientist's Guide to the Quantitative Analysis of Reaction Intermediates in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Fleeting Intermediates in Piperidine Synthesis

The piperidine ring is a cornerstone of medicinal chemistry, appearing in numerous pharmaceuticals and natural alkaloids.[1][2] Its synthesis, while conceptually straightforward, often proceeds through a series of highly reactive and short-lived intermediates.[3][4][5] For researchers, scientists, and drug development professionals, the ability to quantitatively analyze these transient species is not merely an academic exercise; it is critical for reaction optimization, impurity profiling, and ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of modern analytical techniques for the quantitative analysis of these elusive molecules, grounded in experimental data and field-proven insights.

The primary challenge in analyzing reaction intermediates lies in their inherent instability. They exist at low concentrations and have short lifespans, making their detection and quantification a formidable task.[5][6] This guide will explore and compare the primary analytical methodologies used to overcome these challenges, focusing on chromatographic and spectroscopic techniques.

Context: Common Synthetic Routes and Key Intermediates

To effectively compare analytical techniques, we must first understand the context of piperidine synthesis. One of the most common and industrially relevant methods is the catalytic hydrogenation of pyridine.[7][8] This process, while seemingly simple, involves a cascade of partially hydrogenated intermediates.

Key Intermediates in Pyridine Hydrogenation:

  • 1,2-Dihydropyridine: A highly reactive enamine-like intermediate.

  • 1,4-Dihydropyridine: Another key intermediate, often in equilibrium with other isomers.[9]

  • 1,2,3,6-Tetrahydropyridine: A more stable, but still reactive, intermediate preceding the final product.

The ability to quantify these specific intermediates allows for a deeper understanding of the reaction mechanism, enabling optimization of catalyst selection, reaction conditions (temperature, pressure), and ultimately, yield and purity.[7] Other significant synthetic routes include intramolecular cyclization and various cycloaddition reactions, each with its own unique set of transient intermediates.[1][10]

Comparative Analysis of Analytical Techniques

The choice of analytical technique is dictated by the specific requirements of the analysis: Is it for real-time monitoring or offline analysis of quenched samples? Is high sensitivity or structural confirmation the priority?

Chromatographic Techniques: Separating the Complex Mixture

Chromatographic methods are the workhorses for analyzing complex reaction mixtures, offering excellent separation of reactants, intermediates, and products.

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally unstable compounds, which is often the case for piperidine intermediates.[11]

Expertise & Experience: The key to successful HPLC analysis is the selection of the appropriate column and mobile phase to achieve baseline separation of the highly similar intermediates. Reverse-phase C18 columns are a common starting point.[12] For enhanced sensitivity and selectivity, especially at low concentrations, pre-column derivatization can be employed.[12]

Trustworthiness: A robust HPLC method requires validation for linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).[12] The use of internal standards is crucial for accurate quantification, compensating for variations in injection volume and sample preparation.

Experimental Protocol: Offline HPLC-UV Analysis of a Quenched Piperidine Synthesis Reaction

  • Reaction Quenching: At a specific time point, a 100 µL aliquot of the reaction mixture is rapidly transferred to a vial containing 900 µL of a pre-chilled quenching solution (e.g., acetonitrile with 0.1% formic acid) to halt the reaction.

  • Sample Preparation: The quenched sample is vortexed and then centrifuged to pellet any solid catalyst. The supernatant is transferred to an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[12]

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 1.0 mL/min.[12]

    • Detection: UV detector at a wavelength determined by the absorbance maxima of the intermediates.

  • Quantification: A calibration curve is generated using certified reference standards of the expected intermediates and the final piperidine product. The concentration of each intermediate in the sample is determined by comparing its peak area to the calibration curve.

For volatile intermediates, GC-MS offers unparalleled separation efficiency and definitive identification through mass spectrometry.[13][14]

Expertise & Experience: A significant challenge with GC-MS is the potential for thermal degradation of reactive intermediates in the hot injector port. Therefore, careful optimization of the injector temperature is critical. In some cases, derivatization to form more stable, volatile analogues is necessary.[9]

Trustworthiness: The mass spectrometer provides a high degree of confidence in peak identification by comparing the fragmentation pattern to a library or a known standard. For quantification, selected ion monitoring (SIM) mode can be used to enhance sensitivity and reduce matrix interference.[15]

Experimental Protocol: GC-MS Analysis of Volatile Intermediates

  • Sample Preparation: A 1 mL aliquot of the reaction mixture is quenched and extracted with a suitable organic solvent (e.g., dichloromethane). The organic layer is dried over anhydrous sodium sulfate.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., HP-5ms).[15]

    • Injector Temperature: Optimized to prevent degradation (e.g., starting at 150°C and ramping).

    • Oven Program: A temperature gradient to separate compounds based on boiling point.

    • Carrier Gas: Helium.[15]

    • MS Detector: Electron Ionization (EI) at 70 eV.[15]

  • Quantification: An internal standard is added to the sample prior to extraction. Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard, plotted against a calibration curve.

Quantitative Data Summary: HPLC vs. GC-MS

ParameterHPLC-UVGC-MS (SIM Mode)
Applicability Non-volatile, thermally labile intermediatesVolatile, thermally stable intermediates
Limit of Detection (LOD) ~0.1-1 µg/mL[12]~1-10 ng/mL
Limit of Quantification (LOQ) ~0.4-3 µg/mL[12]~5-30 ng/mL
Precision (RSD) < 2%< 5%
Structural Confirmation Low (based on retention time)High (based on mass spectrum)
Spectroscopic Techniques: A Window into the Reaction

Spectroscopic methods can provide real-time, non-invasive monitoring of reaction progress.

NMR is a powerful tool for both structural elucidation and quantitative analysis, providing a direct measure of the concentration of different species in a solution.[16][17]

Expertise & Experience: While ¹H NMR can be used, peak overlap in complex mixtures can be a significant issue.[17] ¹³C NMR can offer better resolution but requires longer acquisition times.[17] Advanced 2D NMR techniques like HSQC and HMBC can be invaluable for unambiguous signal assignment.[18] For quantitative analysis (qNMR), careful selection of a suitable internal standard that does not overlap with analyte signals is paramount.

Trustworthiness: qNMR is considered a primary ratio method, meaning it can provide highly accurate quantification without the need for a calibration curve of the specific analyte, provided a certified internal standard is used and relaxation delays are sufficient.

Experimental Protocol: In-situ ¹H qNMR Monitoring

  • Sample Preparation: The reaction is carried out directly in an NMR tube using a deuterated solvent. A known amount of a certified internal standard (e.g., maleic acid) is added.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Experiment: A standard ¹H NMR experiment with a long relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest to ensure full relaxation and accurate integration.

    • Time-course: Spectra are acquired at regular intervals throughout the reaction.

  • Quantification: The concentration of an intermediate is calculated by comparing the integral of a well-resolved peak corresponding to the intermediate with the integral of the known internal standard.

Comparison of Analytical Techniques

G Decision Flowchart for Analytical Technique Selection start Need to Quantify Piperidine Intermediates realtime Real-time (in-situ) analysis required? start->realtime volatile Are intermediates volatile & thermally stable? realtime->volatile No (offline analysis) nmr Use in-situ NMR realtime->nmr Yes struct_confirm Is definitive structural confirmation needed? volatile->struct_confirm No gcms Use GC-MS volatile->gcms Yes hplc Use HPLC-UV/MS struct_confirm->hplc No lcms Use LC-MS struct_confirm->lcms Yes

Caption: Decision flowchart for selecting the appropriate analytical technique.

Conclusion: An Integrated Approach for Comprehensive Understanding

No single technique is universally superior for the quantitative analysis of piperidine synthesis intermediates. A comprehensive understanding often requires an integrated approach. For instance, HPLC can be used for routine, high-throughput analysis of reaction kinetics, while NMR provides invaluable structural information and can serve as a primary method for calibrating HPLC standards. GC-MS is the gold standard for volatile byproducts and impurities. By understanding the principles, strengths, and limitations of each technique, researchers can make informed decisions to effectively monitor and optimize the synthesis of these vital pharmaceutical building blocks.

References

A Comparative Guide to Confirming the Stereochemistry of Chiral Piperidine-3-Carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity.[1][2] In pharmaceutical development, where the interaction between a drug and its biological target is highly specific, confirming the absolute stereochemistry of a chiral molecule is not just a regulatory requirement but a fundamental aspect of ensuring drug efficacy and safety.[2][3][4] Chiral piperidine-3-carboxylic acid esters are important structural motifs in many pharmaceutical compounds. This guide provides a comprehensive comparison of the primary analytical techniques used to confirm their stereochemistry, offering insights into the principles, advantages, and practical considerations of each method.

The United States Food and Drug Administration (FDA) guidelines, established in 1992, emphasize the necessity of knowing the absolute stereochemistry of chiral compounds early in the drug development process.[3][5][6] This includes thorough stereo-specific analysis throughout manufacturing, animal testing, and clinical trials.[3]

Choosing the Right Tool: A Comparative Overview

The selection of an analytical technique for stereochemical confirmation depends on several factors, including the physical state of the sample, the amount of material available, the required accuracy, and the stage of drug development. This section compares the key performance metrics of the most widely used methods: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Vibrational Circular Dichroism (VCD), and X-ray Crystallography.

Technique Principle Sample State Sample Amount Analysis Time Key Advantage Key Limitation
Chiral HPLC Differential interaction with a chiral stationary phase.SolutionMicrograms to MilligramsMinutes to HoursHigh throughput, quantitative enantiomeric purity.Does not directly provide absolute configuration.
NMR Spectroscopy Analysis of chemical shifts of diastereomeric derivatives (e.g., Mosher's esters).[7][8][9]SolutionMilligramsHours to DaysProvides absolute configuration of soluble compounds.Requires derivatization, can be complex to interpret.[10]
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light.[11]Solution or Neat LiquidMilligramsHours to a DayDetermines absolute configuration in solution without crystallization.[12][13]Requires computational modeling for interpretation.[11][12]
X-ray Crystallography Diffraction of X-rays by a single crystal.[14]Solid (single crystal)Micrograms to MilligramsDays to WeeksUnambiguous determination of absolute configuration.[15][16]Requires a suitable single crystal, which can be difficult to obtain.[12][16]

Deep Dive into the Methodologies

A thorough understanding of the experimental workflow is crucial for successful stereochemical assignment. This section provides detailed protocols and the underlying principles for each major technique.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse for determining the enantiomeric purity of a sample. By utilizing a chiral stationary phase (CSP), the two enantiomers of a chiral compound travel through the column at different rates, leading to their separation.

Experimental Workflow for Chiral HPLC Analysis:

Caption: Workflow for Chiral HPLC Analysis.

Detailed Protocol for Chiral HPLC:

  • Column Selection: Polysaccharide-based CSPs, such as Chiralpak® AD-H or Chiralpak® IC, are often effective for separating piperidine derivatives.[17][18][19]

  • Mobile Phase Optimization: A typical mobile phase consists of a mixture of n-hexane and isopropanol with a small amount of an amine modifier like diethylamine to improve peak shape.[17] The ratio is optimized to achieve baseline separation of the enantiomers.

  • Sample Preparation: Dissolve the piperidine-3-carboxylic acid ester in the mobile phase to a concentration of approximately 1 mg/mL. If the compound lacks a strong chromophore, pre-column derivatization with a UV-active agent like p-toluenesulfonyl chloride may be necessary.[19]

  • Analysis: Inject the sample onto the HPLC system. The retention times of the two enantiomers are compared to those of known standards to determine the enantiomeric excess.

NMR Spectroscopy: The Mosher's Ester Method

For determining the absolute configuration of a chiral molecule in solution, NMR spectroscopy, particularly the Mosher's ester analysis, is a powerful technique.[7][8][9][10] This method involves derivatizing the chiral alcohol (or amine) with a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomers.[7][8][9] These diastereomers exhibit distinct chemical shifts in their ¹H NMR spectra, which can be used to deduce the absolute configuration of the original molecule.[7][8][9]

Logical Flow of Mosher's Ester Analysis:

G cluster_synthesis Diastereomer Synthesis cluster_nmr NMR Analysis cluster_analysis Configuration Assignment React_R React chiral ester with (R)-MTPA NMR_R Acquire ¹H NMR of (R)-diastereomer React_R->NMR_R React_S React chiral ester with (S)-MTPA NMR_S Acquire ¹H NMR of (S)-diastereomer React_S->NMR_S ChiralEster Chiral Piperidine-3-carboxylic acid ester ChiralEster->React_R ChiralEster->React_S Delta_delta Calculate Δδ (δS - δR) for protons near chiral center NMR_R->Delta_delta NMR_S->Delta_delta Model Apply Mosher's model to assign absolute configuration Delta_delta->Model

Caption: Logic for Mosher's Ester Analysis.

Detailed Protocol for Mosher's Ester Analysis:

  • Derivatization: React the chiral piperidine-3-carboxylic acid ester separately with the acid chlorides of both (R)- and (S)-MTPA to form the corresponding diastereomeric Mosher's esters.

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomers. 2D NMR techniques like COSY and HSQC can aid in unambiguous peak assignment.[10]

  • Data Analysis:

    • Identify corresponding protons in the two spectra.

    • Calculate the chemical shift difference (Δδ = δS - δR) for protons near the chiral center.

    • Protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative values. This pattern allows for the assignment of the absolute configuration.[20]

Vibrational Circular Dichroism (VCD)

VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution, serving as a valuable alternative when crystallization is challenging.[12][13][21] It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[11] The experimental VCD spectrum is then compared to a spectrum calculated using quantum chemistry methods, such as Density Functional Theory (DFT), to assign the absolute configuration.[11][12][21]

VCD Experimental and Computational Workflow:

G cluster_exp Experimental Measurement cluster_comp Computational Modeling cluster_assign Assignment SamplePrep Dissolve sample in suitable solvent (e.g., CDCl3) VCD_Measurement Acquire VCD and IR spectra SamplePrep->VCD_Measurement Comparison Compare experimental and calculated spectra VCD_Measurement->Comparison ConformationalSearch Perform conformational search for one enantiomer DFT_Calculation Calculate VCD spectrum for each conformer using DFT ConformationalSearch->DFT_Calculation Boltzmann_Avg Generate Boltzmann-averaged VCD spectrum DFT_Calculation->Boltzmann_Avg Boltzmann_Avg->Comparison Assignment Assign absolute configuration based on best fit Comparison->Assignment

Caption: VCD analysis workflow.

Detailed Protocol for VCD Analysis:

  • Sample Preparation: Dissolve the piperidine-3-carboxylic acid ester in a suitable solvent (e.g., deuterated chloroform) at a concentration of approximately 0.1 M.

  • Spectral Acquisition: Measure the VCD and IR spectra of the sample.

  • Computational Modeling:

    • Perform a thorough conformational search for one enantiomer (e.g., the R-enantiomer) to identify all low-energy conformers.

    • For each conformer, perform a geometry optimization and frequency calculation using DFT.

    • Generate a Boltzmann-averaged VCD spectrum based on the calculated energies of the conformers.

  • Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum for the R-enantiomer and its mirror image (the S-enantiomer). A good match in the signs and relative intensities of the VCD bands allows for a confident assignment of the absolute configuration.[12]

X-ray Crystallography

X-ray crystallography is considered the "gold standard" for determining the absolute configuration of a chiral molecule.[12] It provides an unambiguous three-dimensional structure of the molecule as it exists in a crystal lattice.[15][16]

Workflow for Single-Crystal X-ray Crystallography:

Caption: X-ray crystallography workflow.

Detailed Protocol for X-ray Crystallography:

  • Crystallization: The most critical and often challenging step is to grow a single crystal of the piperidine-3-carboxylic acid ester of sufficient quality. This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling.

  • Data Collection: Mount the crystal on a diffractometer and collect the X-ray diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion of X-rays by the atoms in the crystal. The Flack parameter is a key indicator used to confidently assign the absolute stereochemistry.

Conclusion: An Integrated Approach

Confirming the stereochemistry of chiral piperidine-3-carboxylic acid esters is a critical step in drug development. While X-ray crystallography provides the most definitive answer, its requirement for a single crystal can be a significant bottleneck. Therefore, a multi-faceted approach is often the most effective strategy. Chiral HPLC is indispensable for determining enantiomeric purity, while VCD and NMR-based methods like Mosher's ester analysis offer reliable alternatives for determining absolute configuration in solution. The choice of technique will ultimately depend on the specific requirements of the project, but a thorough understanding of the principles and practicalities of each method will enable researchers to make informed decisions and ensure the stereochemical integrity of their drug candidates.

References

A Comparative Efficacy Analysis of Piperidine-3-Carboxylic Acid and 4-Arylpiperidine-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a cornerstone in the architecture of numerous pharmaceuticals, prized for its conformational flexibility and ability to engage in a multitude of intermolecular interactions. This six-membered nitrogen-containing heterocycle serves as a versatile scaffold in drug design, with its derivatives exhibiting a broad spectrum of biological activities.[1] Among the vast landscape of piperidine-based compounds, piperidine-3-carboxylic acid and its 4-aryl substituted counterparts represent two significant classes with distinct therapeutic applications.

Piperidine-3-carboxylic acid derivatives are notable for their activity in the central nervous system (CNS), particularly as GABA uptake inhibitors.[2] In contrast, the introduction of an aryl group at the 4-position of the piperidine ring, creating 4-arylpiperidine-3-carboxylic acid derivatives , often shifts the pharmacological profile towards different targets, including enzymes like Cathepsin K, which is implicated in osteoporosis. This guide will explore these differences, providing insights into the chemical modifications that drive these distinct biological outcomes.

Comparative Efficacy and Structure-Activity Relationships (SAR)

The introduction of a bulky aryl substituent at the 4-position of the piperidine-3-carboxylic acid scaffold dramatically influences the molecule's three-dimensional conformation and its ability to interact with biological targets. This structural divergence is the primary determinant of the distinct efficacy profiles observed between these two classes of compounds.

Piperidine-3-Carboxylic Acid Derivatives: Modulators of CNS Targets

Derivatives of piperidine-3-carboxylic acid, also known as nipecotic acid, are well-established as inhibitors of GABA uptake.[2] By blocking the GABA transporters (GATs), these compounds increase the concentration of the inhibitory neurotransmitter GABA in the synaptic cleft, leading to a dampening of neuronal excitability. This mechanism of action makes them attractive candidates for the treatment of neurological disorders such as epilepsy.

A notable example is the anticonvulsant drug Tiagabine, which is a derivative of nipecotic acid.[1] Structure-activity relationship studies on this class of compounds have revealed several key features for potent GABA uptake inhibition:

  • The Carboxylic Acid Moiety: The carboxylic acid group is crucial for binding to the GABA transporter.

  • The Piperidine Ring: The piperidine scaffold acts as a constrained GABA analogue.

  • N-Substitution: Large, lipophilic substituents on the piperidine nitrogen generally enhance potency.

The following table summarizes the inhibitory activity of some representative piperidine-3-carboxylic acid derivatives against GABA uptake.

CompoundTargetActivity (IC50)Reference
(R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (Tiagabine)GABA Uptake56 nM
Schiff bases of 1-(2-Aminoethyl)piperidine-3-carboxylic acid (Compound 9a)GABA UptakePotent Anticonvulsant[2]
Ethyl nipecotate amidated with ferulic acidAcetylcholinesterase47 µM

Note: The data presented is compiled from different studies and should be interpreted with consideration for potential variations in experimental conditions.

4-Arylpiperidine-3-Carboxylic Acid Derivatives: Targeting a Different Spectrum of Diseases

The incorporation of an aryl group at the 4-position of the piperidine ring fundamentally alters the molecule's shape and electronic properties, leading to interactions with a different set of biological targets. While some 4-arylpiperidine derivatives have been explored for CNS applications, a significant body of research has focused on their potential in other therapeutic areas, such as osteoporosis.

One prominent target for 4-arylpiperidine derivatives is Cathepsin K, a cysteine protease predominantly expressed in osteoclasts that plays a critical role in bone resorption. Inhibition of Cathepsin K is a promising strategy for the treatment of osteoporosis.

Key SAR insights for 4-arylpiperidine-based Cathepsin K inhibitors include:

  • The Aryl Group: The nature and substitution pattern of the aryl ring are critical for potent inhibition.

  • The Carboxamide Linkage: The carboxylic acid is often converted to a carboxamide to optimize interactions within the enzyme's active site.

  • Stereochemistry: The relative stereochemistry of the substituents on the piperidine ring can significantly impact activity.

The table below presents efficacy data for representative 4-arylpiperidine derivatives as Cathepsin K inhibitors.

CompoundTargetActivity (IC50)Reference
N-Arylpiperidine-3-carboxamide derivative (Compound H-9)Cathepsin K0.08 µM
4β-Aryl-1-methyl-3α-(3-substituted-1,2,4-oxadiazol-5-yl)piperidines (Bioisosteres of (+)-1)DATHigh Affinity

Note: The data presented is compiled from different studies and should be interpreted with consideration for potential variations in experimental conditions.

Experimental Protocols for Efficacy Evaluation

To ensure the trustworthiness and reproducibility of efficacy data, standardized and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key in vitro assays relevant to the biological targets discussed.

Protocol 1: In Vitro GABA Uptake Assay

This protocol describes a common method for assessing the inhibitory activity of compounds on GABA transporters using radiolabeled GABA.

Objective: To determine the IC50 value of a test compound for the inhibition of GABA uptake in a cell-based assay.

Materials:

  • CHO cells stably expressing the desired GABA transporter subtype (e.g., GAT-1).

  • 96-well cell culture plates.

  • [³H]GABA (radiolabeled gamma-aminobutyric acid).

  • Assay buffer (e.g., Krebs-Ringer-HEPES).

  • Test compounds and a reference inhibitor (e.g., Tiagabine).

  • Scintillation counter.

Procedure:

  • Cell Culture: Plate the CHO cells in 96-well plates and grow to confluence.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

  • Assay Initiation:

    • Wash the cells with assay buffer.

    • Add the test compound dilutions to the respective wells.

    • Incubate for a pre-determined time (e.g., 10-20 minutes) at room temperature.

    • Add a solution containing a fixed concentration of [³H]GABA to all wells.

    • Incubate for a short period (e.g., 10-30 minutes) at room temperature to allow for GABA uptake.

  • Assay Termination:

    • Rapidly wash the cells with ice-cold assay buffer to remove extracellular [³H]GABA.

    • Lyse the cells to release the intracellular contents.

  • Quantification:

    • Transfer the cell lysates to scintillation vials.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of GABA uptake inhibition for each compound concentration relative to the control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow for GABA Uptake Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Plate CHO cells expressing GAT wash1 Wash cells cell_culture->wash1 compound_prep Prepare serial dilutions of test compounds add_compound Add test compounds compound_prep->add_compound wash1->add_compound pre_incubate Pre-incubate add_compound->pre_incubate add_gaba Add [3H]GABA pre_incubate->add_gaba incubate Incubate for uptake add_gaba->incubate wash2 Wash to terminate incubate->wash2 lyse Lyse cells wash2->lyse scintillation Measure radioactivity lyse->scintillation calculate Calculate % inhibition and IC50 scintillation->calculate

Caption: Workflow for the in vitro GABA uptake assay.

Protocol 2: Fluorometric Cathepsin K Inhibitor Screening Assay

This protocol outlines a fluorometric assay to measure the enzymatic activity of Cathepsin K and the potency of its inhibitors.

Objective: To determine the IC50 value of a test compound for the inhibition of Cathepsin K activity.

Materials:

  • Recombinant human Cathepsin K.

  • Cathepsin K assay buffer.

  • Fluorogenic Cathepsin K substrate (e.g., Z-LR-AMC).

  • Test compounds and a reference inhibitor (e.g., Odanacatib).

  • 96-well black microplates.

  • Fluorescence microplate reader.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of the test compound in the assay buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Test wells: Assay buffer and diluted test compound.

      • Positive control wells: Assay buffer and solvent control.

      • Blank wells: Assay buffer without the enzyme.

  • Enzyme Addition:

    • Add recombinant human Cathepsin K to all wells except the blank wells.

    • Incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Add the fluorogenic Cathepsin K substrate to all wells to start the reaction.

  • Measurement:

    • Immediately measure the fluorescence intensity kinetically for 30-60 minutes at 37°C, or as a single endpoint reading after a defined incubation period.

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the positive control.

    • Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration.

Experimental Workflow for Cathepsin K Inhibition Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagent_prep Prepare compound dilutions plate_setup Set up 96-well plate reagent_prep->plate_setup add_enzyme Add Cathepsin K plate_setup->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Add fluorogenic substrate pre_incubate->add_substrate measure_fluorescence Measure fluorescence add_substrate->measure_fluorescence calculate Calculate % inhibition and IC50 measure_fluorescence->calculate

Caption: Workflow for the fluorometric Cathepsin K inhibition assay.

Signaling Pathways and Mechanisms of Action

A deep understanding of the signaling pathways modulated by these compounds is crucial for rational drug design and development. The following diagrams illustrate the key pathways affected by piperidine-3-carboxylic acid and 4-arylpiperidine-3-carboxylic acid derivatives.

GABAergic Synapse and GABA Uptake Inhibition

Piperidine-3-carboxylic acid derivatives enhance GABAergic neurotransmission by blocking GABA transporters (GATs) on presynaptic neurons and glial cells. This leads to an accumulation of GABA in the synaptic cleft, prolonging its inhibitory effect on the postsynaptic neuron.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron glutamate Glutamate gad GAD glutamate->gad gaba GABA gad->gaba vesicle Synaptic Vesicle gaba->vesicle gaba_cleft GABA vesicle->gaba_cleft Release gat1_pre GAT-1 inhibitor Piperidine-3-COOH Derivative inhibitor->gat1_pre Blocks gaba_cleft->gat1_pre Reuptake gaba_receptor GABA Receptor gaba_cleft->gaba_receptor cl_channel Cl- Channel gaba_receptor->cl_channel Opens hyperpolarization Hyperpolarization (Inhibition) cl_channel->hyperpolarization

Caption: Inhibition of GABA reuptake at the GABAergic synapse.

Cathepsin K in Osteoclast-Mediated Bone Resorption

4-Arylpiperidine-3-carboxylic acid derivatives can inhibit Cathepsin K, a key enzyme in bone resorption. Osteoclasts secrete Cathepsin K into the resorption lacuna to degrade the collagenous bone matrix. Inhibition of this enzyme prevents bone breakdown.

cluster_osteoclast Osteoclast cluster_resorption_lacuna Resorption Lacuna (Acidic) cluster_bone_matrix Bone Matrix rankl RANKL rank RANK rankl->rank nf_kappab NF-κB Signaling rank->nf_kappab catk_synthesis Cathepsin K Synthesis nf_kappab->catk_synthesis catk_vesicle Vesicles with Cathepsin K catk_synthesis->catk_vesicle catk_active Active Cathepsin K catk_vesicle->catk_active Secretion ruffled_border Ruffled Border inhibitor 4-Arylpiperidine-3-COOH Derivative inhibitor->catk_active Inhibits collagen Collagen catk_active->collagen Degrades degradation_products Degradation Products collagen->degradation_products

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Ethyl-piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper disposal of chemical reagents like 1-Ethyl-piperidine-3-carboxylic acid is not merely a procedural task but a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for its safe handling and disposal, grounded in established safety principles and regulatory compliance. While a specific Safety Data Sheet (SDS) for this compound is not consistently available, its structural similarity to piperidine and its derivatives necessitates a cautious approach, assuming a comparable hazard profile.

Hazard Characterization and Risk Assessment

Understanding the potential hazards is the first step in safe chemical management. Based on data from analogous piperidine compounds, this compound should be handled as a substance with multiple potential risks.

Piperidine and its derivatives are often characterized by the following hazards:

  • Flammability: Many piperidines are flammable liquids, with vapors that can form explosive mixtures with air. It is crucial to keep the chemical away from heat, sparks, and open flames.[1][2]

  • Toxicity: These compounds can be acutely toxic if swallowed, inhaled, or absorbed through the skin.[1][3]

  • Corrosivity: Direct contact can cause severe skin burns and serious eye damage.[1][3]

  • Environmental Hazards: Discharge into the environment must be avoided as these chemicals can be harmful to aquatic life.[1][4][5]

The toxicological properties of this compound itself have not been thoroughly investigated, which reinforces the need for stringent safety measures.[4][6]

Table 1: Inferred Hazard Profile Summary

Hazard CategoryDescriptionPrimary Precaution
Acute Toxicity Harmful or toxic if swallowed, inhaled, or in contact with skin.[1][3]Avoid all direct contact and inhalation. Use a chemical fume hood.
Flammability Assumed to be a flammable liquid and vapor.[2]Keep away from all ignition sources. Use spark-proof tools.[7][8]
Corrosivity Potential to cause severe skin burns and serious eye damage.[3]Wear appropriate chemical-resistant gloves and eye/face protection.
Environmental Potentially harmful to aquatic life.[5]Do not allow the product to enter drains or waterways.[4][6]

Pre-Disposal Safety Protocol: PPE and Engineering Controls

Before handling this compound for disposal, a robust safety framework must be in place. This involves a combination of personal protective equipment (PPE) and engineering controls.

Mandatory Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles in combination with a face shield are required to protect against splashes.[1]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are essential. Always use the proper glove removal technique to avoid skin contact.[4]

  • Body Protection: A flame-retardant lab coat or a chemical-resistant apron must be worn.[1]

  • Respiratory Protection: All handling of this substance should be done within a certified chemical fume hood to keep airborne concentrations low. If a fume hood is not available or in the case of a large spill, a NIOSH-approved respirator with an appropriate cartridge is necessary.[4]

Essential Engineering Controls
  • Ventilation: Work must be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5]

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[4][6]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain. [4][5][6]

Step 1: Waste Segregation and Collection
  • Designated Waste Container: Use a dedicated, properly labeled, and sealable container for collecting waste this compound and any materials contaminated with it (e.g., pipette tips, absorbent pads). The container must be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound." Include the date accumulation started.

Step 2: Handling Accidental Spills (Containment and Cleanup)

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated (use the fume hood if the spill is contained within it).[9]

  • Remove Ignition Sources: Immediately extinguish any open flames and turn off any equipment that could create sparks.[7][9]

  • Contain the Spill: For liquid spills, cover with a non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth.[5][10] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Waste: Carefully sweep or scoop the absorbed material into your designated hazardous waste container using spark-proof tools.[7][9]

  • Decontaminate: Clean the spill area thoroughly with soap and water. Collect the cleaning materials as hazardous waste.

  • Personal Decontamination: Remove and dispose of contaminated clothing and PPE in the hazardous waste container. Wash hands and any exposed skin thoroughly.

Step 3: Professional Waste Disposal
  • Engage a Licensed Service: The disposal of this chemical must be handled by a licensed professional waste disposal company.[4][10] Your institution's Environmental Health & Safety (EHS) office will have established procedures and contracts for this service.

  • Documentation: Follow your institution's procedures for hazardous waste pickup, which typically involves completing a waste manifest form.

  • Storage Pending Disposal: Store the sealed and labeled hazardous waste container in a cool, dry, well-ventilated, and designated secondary containment area away from incompatible materials (e.g., strong oxidizing agents, acids).[4][7]

The final disposal method, typically high-temperature incineration in a specialized facility equipped with afterburners and scrubbers, will be determined and carried out by the licensed disposal company in accordance with all federal, state, and local regulations.[10]

Disposal Decision Workflow

The following diagram outlines the logical steps for managing the disposal of this compound.

DisposalWorkflow start Waste Identified: This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe decision Type of Waste? ppe->decision spill Accidental Spill decision->spill Spill surplus Surplus/Unused Chemical or Contaminated Materials decision->surplus Routine contain_spill 1. Remove Ignition Sources 2. Ventilate Area 3. Contain with Inert Absorbent spill->contain_spill collect_waste Collect Waste into a Labeled, Sealed Container surplus->collect_waste contain_spill->collect_waste storage Store in Designated Secondary Containment Area collect_waste->storage contact_ehs Contact EHS for Pickup by Licensed Disposal Company storage->contact_ehs end Proper & Safe Disposal contact_ehs->end

Caption: Decision workflow for the safe disposal of this compound.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 1-Ethyl-piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile: A Logic-Driven Approach

The selection of appropriate PPE is not a matter of simple compliance but a risk-based decision grounded in the known and anticipated hazards of a substance. For 1-Ethyl-piperidine-3-carboxylic acid, we must infer its hazard profile from its constituent chemical moieties: the piperidine ring and the carboxylic acid group.

  • Piperidine Derivatives: These compounds can be irritating to the skin, eyes, and respiratory tract. Some are flammable and may be toxic if inhaled or absorbed through the skin.[1][2][3][4]

  • Carboxylic Acids: This functional group imparts acidic properties, posing a risk of skin and eye irritation or burns upon direct contact.[5][6] In powdered form, they can also present an inhalation hazard.[7][8]

Therefore, we must assume that this compound may cause skin irritation, serious eye damage, and respiratory irritation.[9][10][11] The cornerstone of our safety protocol is to prevent contact through all potential routes of exposure: dermal, ocular, and inhalation.

Core Personal Protective Equipment: A Multi-Layered Defense

A comprehensive PPE strategy creates multiple barriers between the researcher and the chemical. The following table outlines the minimum required PPE for handling this compound in a standard laboratory setting.

PPE ComponentSpecificationsRationale for Use
Hand Protection Chemical-resistant gloves (Nitrile or Butyl rubber recommended)To prevent skin contact which can lead to irritation or absorption of the chemical.[6] Gloves should be inspected before each use and changed immediately if contaminated.[7]
Eye and Face Protection Safety glasses with side shields (ANSI Z87.1 standard) or chemical splash goggles. A face shield is recommended when there is a significant risk of splashing.[6][7]To protect the eyes from splashes and aerosols, which could cause serious irritation or damage.[9]
Body Protection Fully buttoned laboratory coat.To protect the skin and personal clothing from accidental spills and contamination.[7]
Foot Protection Fully enclosed shoes made of a chemical-resistant material.To protect the feet from spills.[7]

Procedural Guidance for Donning and Doffing PPE

The effectiveness of PPE is critically dependent on its correct application and removal. Cross-contamination during the doffing process is a common and preventable source of exposure.

Experimental Workflow: PPE Donning and Doffing

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (to prevent cross-contamination) Don1 1. Lab Coat Don2 2. Safety Glasses/Goggles Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves (remove inside-out) Doff2 2. Lab Coat (handle by inside surfaces) Doff1->Doff2 Doff3 3. Safety Glasses/Goggles Doff2->Doff3 Wash Wash Hands Thoroughly Doff3->Wash caption Figure 1: PPE Donning and Doffing Workflow

Caption: Figure 1: PPE Donning and Doffing Workflow

Engineering Controls and Respiratory Protection

While PPE is the last line of defense, engineering controls are the first and most critical step in ensuring a safe laboratory environment.

  • Ventilation: All handling of this compound, especially in solid form, should be conducted in a well-ventilated area. A certified chemical fume hood is strongly recommended to minimize the inhalation of any dust or vapors.[7][12]

  • Respiratory Protection: If engineering controls are insufficient or during a large-scale operation where dust or aerosol generation is unavoidable, a NIOSH-approved respirator may be necessary.[7][8] The specific type of respirator should be selected based on a formal risk assessment.

Decision Tree for Respiratory Protection

Respiratory_Decision Start Handling this compound Q1 Is the chemical in solid/powder form? Start->Q1 Q2 Is the operation likely to generate dust or aerosols? Q1->Q2 Yes NoResp Standard PPE is sufficient Q1->NoResp No (in solution) Q3 Is a certified chemical fume hood available and in use? Q2->Q3 Yes Q2->NoResp No Q3->NoResp Yes Resp NIOSH-approved respirator required Q3->Resp No caption Figure 2: Respiratory Protection Decision Tree

Caption: Figure 2: Respiratory Protection Decision Tree

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[10][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10][11]

  • Spill: For small spills, absorb with an inert material (e.g., sand, earth) and place in a suitable container for disposal.[1] Ensure adequate ventilation and wear appropriate PPE during cleanup. For large spills, evacuate the area and contact emergency services.

Disposal of Contaminated PPE and Chemical Waste

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Contaminated PPE: Disposable gloves and other contaminated items must be placed in a dedicated, clearly labeled hazardous waste container.[7]

  • Chemical Waste: this compound and its containers should be disposed of as hazardous waste through a licensed disposal company.[13] Do not allow the product to enter drains.[13] Always consult and adhere to local, state, and federal waste disposal regulations.[11]

By adhering to these rigorous, evidence-based protocols, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence within the laboratory.

References

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